Plantaginin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,6-dihydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O11/c22-7-14-17(26)19(28)20(29)21(32-14)31-13-6-12-15(18(27)16(13)25)10(24)5-11(30-12)8-1-3-9(23)4-2-8/h1-6,14,17,19-23,25-29H,7H2/t14-,17-,19+,20-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUGRLRAUZWGZJP-IAAKTDFRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(C(=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601318276 | |
| Record name | Plantaginin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601318276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26046-94-6 | |
| Record name | Plantaginin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26046-94-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Plantaginin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601318276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Anti-inflammatory Mechanism of Action of Plantaginin and Related Glycosides
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Plantaginin (Scutellarein-7-O-glucoside) is a flavonoid found in several medicinal plants, including those from the Plantago genus, which have a long history of use in traditional medicine for treating inflammatory conditions.[1] While this compound itself is recognized for its biological activities, a significant body of detailed mechanistic research has focused on another major active compound from Plantago asiatica, the phenylethanoid glycoside known as Plantamajoside.[2][3] Both compound classes contribute to the plant's overall therapeutic effect. Due to the extensive availability of specific molecular data for Plantamajoside, this guide will use it as the primary exemplar to provide an in-depth analysis of the core anti-inflammatory signaling pathways. The mechanisms described, particularly the inhibition of the NF-κB and MAPK pathways, are common targets for plant-derived polyphenols and flavonoids and are considered representative of how this compound and related compounds exert their anti-inflammatory effects.[4][5]
Core Mechanism of Action: Inhibition of Pro-inflammatory Signaling Cascades
The primary anti-inflammatory action of Plantamajoside involves the potent suppression of two key intracellular signaling pathways that regulate the expression of inflammatory mediators: the Nuclear Factor-kappa B (NF-κB) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, the NF-κB p65/p50 dimer is held in the cytoplasm by an inhibitory protein, IκBα. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), activate the IκB kinase (IKK) complex, which then phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation, freeing the NF-κB dimer to translocate into the nucleus. Once in the nucleus, NF-κB binds to DNA and initiates the transcription of numerous pro-inflammatory genes, including those for cytokines (TNF-α, IL-6, IL-1β), chemokines, and enzymes like COX-2 and iNOS.
Plantamajoside has been shown to effectively interrupt this cascade. Studies demonstrate that it inhibits the phosphorylation of both IκBα and the p65 subunit of NF-κB. By preventing the degradation of IκBα, Plantamajoside ensures that NF-κB remains sequestered in the cytoplasm, thereby blocking the transcription of its target inflammatory genes. This leads to a significant reduction in the production of key inflammatory mediators like TNF-α, IL-6, and IL-1β.
Suppression of the MAPK Signaling Pathway
The MAPK family of kinases—including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK)—represents another critical axis for inflammatory signal transduction. Activated by stimuli like LPS, these kinases phosphorylate a variety of downstream targets, including transcription factors that cooperate with NF-κB to amplify the inflammatory response.
Plantamajoside has been shown to significantly inhibit the phosphorylation of p38, JNK, and ERK in a dose-dependent manner in LPS-stimulated cells. This suppression of MAPK activation serves as a complementary mechanism to its NF-κB inhibition, effectively shutting down multiple inputs that lead to the production of inflammatory mediators. The combined inhibition of both NF-κB and MAPK pathways results in a robust and comprehensive anti-inflammatory effect.
Quantitative Data Presentation
The following tables summarize the quantitative effects of Plantago species extracts and their active constituents on various inflammatory markers.
Table 1: In Vitro Anti-inflammatory Activity
| Compound/Extract | Assay | Cell Line | Target | IC₅₀ Value | Reference |
|---|---|---|---|---|---|
| P. major Methanol Extract | Enzyme Inhibition | Human Platelets | COX-1 | 0.65 mg/mL | |
| P. lanceolata Methanol Extract | Enzyme Inhibition | Human Platelets | COX-1 | 2.00 mg/mL | |
| P. major Methanol Extract | Enzyme Inhibition | Human Platelets | 12-LOX | 1.73 mg/mL | |
| P. lanceolata Methanol Extract | Enzyme Inhibition | Human Platelets | 12-LOX | 0.75 mg/mL | |
| Apigenin | NO Production | RAW 264.7 | iNOS | 10.7 ± 0.1 µM |
| Luteolin | NO Production | RAW 264.7 | iNOS | 17.1 µM | |
Note: Data for specific IC₅₀ values of purified this compound or Plantamajoside on cytokine production are limited in the reviewed literature; however, multiple studies confirm dose-dependent inhibition of TNF-α, IL-6, and IL-1β production.
Table 2: In Vivo Anti-inflammatory Activity of Plantamajoside
| Animal Model | Treatment | Dosage | Effect | Reference |
|---|---|---|---|---|
| LPS-induced Acute Lung Injury (Mice) | Plantamajoside | 25-100 mg/kg (i.p.) | Ameliorated lung injury, suppressed IL-1β, IL-6, TNF-α |
| Osteoarthritis (Mice) | Plantamajoside | 25-100 mg/kg (oral) | Slowed progression of osteoarthritis, inhibited COX-2, iNOS, IL-6, TNF-α | |
Experimental Protocols
Detailed methodologies for key assays used to determine the anti-inflammatory activity of this compound-related compounds are provided below.
In Vitro Model: LPS-Stimulated Macrophages
This model is the standard for assessing the direct anti-inflammatory effects of a compound on immune cells.
References
- 1. This compound | C21H20O11 | CID 5320623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Plantamajoside ameliorates lipopolysaccharide-induced acute lung injury via suppressing NF-κB and MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plantamajoside suppresses the activation of NF-κB and MAPK and ameliorates the development of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Scutellarein-7-O-glucoside: A Technical Guide to its Natural Sources, Extraction, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scutellarein-7-O-glucoside, a flavone glycoside, is a phenolic compound found in a variety of medicinal plants. It is a derivative of scutellarein, its aglycone form. This compound and its aglycone have garnered significant interest in the scientific community for their potential therapeutic applications, primarily attributed to their antioxidant and anti-inflammatory properties. This technical guide provides an in-depth overview of the natural sources of Scutellarein-7-O-glucoside, detailed experimental protocols for its extraction and quantification, and an exploration of its known signaling pathways.
Natural Sources of Scutellarein-7-O-glucoside
Scutellarein-7-O-glucoside is distributed across a range of plant species. The primary botanical sources belong to the Scutellaria genus, commonly known as skullcaps. However, it is also present in other medicinal herbs. The concentration of this compound can vary significantly depending on the plant species, the part of the plant used, geographical location, and harvesting time.
Quantitative Data on Scutellarein and its Glucoside in Various Plant Species
The following tables summarize the quantitative data available for scutellarein and its glycoside in several plant sources. It is important to note that many studies quantify the aglycone, scutellarein, after hydrolysis of the glycosides.
| Plant Species | Plant Part | Compound Quantified | Concentration | Reference |
| Scutellaria albida | Aerial Parts | Scutellarin (glucuronide) | 4350 µg/g | [1] |
| Scutellaria altissima | Aerial Parts | Scutellarin (glucuronide) | 4219 µg/g | [1] |
| Scutellaria baicalensis | Root | Scutellarein | Varies by region | [2] |
| Triumfetta rhomboidea | Leaves | Scutellarein | 1.547 ng (in ethanolic extract) | [3] |
| Plant Species | Plant Part | Compound Quantified | Concentration (µmol/g fresh weight) | Reference |
| Scutellaria altissima | Leaves | Scutellarein | Mean ± SE | [4] |
| Stems | Scutellarein | Mean ± SE | ||
| Roots | Scutellarein | Mean ± SE | ||
| Scutellaria baicalensis | Leaves | Scutellarein | Mean ± SE | |
| Stems | Scutellarein | Mean ± SE | ||
| Roots | Scutellarein | Mean ± SE | ||
| Scutellaria barbata | Leaves | Scutellarein | Mean ± SE | |
| Stems | Scutellarein | Mean ± SE | ||
| Roots | Scutellarein | Mean ± SE | ||
| Scutellaria parvula | Leaves | Scutellarein | Mean ± SE | |
| Stems | Scutellarein | Mean ± SE | ||
| Roots | Scutellarein | Mean ± SE | ||
| Scutellaria racemosa | Leaves | Scutellarein | Mean ± SE | |
| Stems | Scutellarein | Mean ± SE | ||
| Roots | Scutellarein | Mean ± SE | ||
| Scutellaria tournefortii | Leaves | Scutellarein | Mean ± SE | |
| Stems | Scutellarein | Mean ± SE | ||
| Roots | Scutellarein | Mean ± SE | ||
| Scutellaria wrightii | Leaves | Scutellarein | Mean ± SE | |
| Stems | Scutellarein | Mean ± SE | ||
| Roots | Scutellarein | Mean ± SE |
Note: "Mean ± SE" indicates that the data was presented as the mean and standard error in the cited study. For specific values, please refer to the original publication.
Other documented plant sources for Scutellarein-7-O-glucoside include:
-
Anaphalis sinica
-
Betonica officinalis
-
Buddleja madagascariensis
-
Cirsium japonicum
-
Cirsium palustre
-
Crocus chrysanthus
-
Crocus sativus
-
Erigeron annuus
-
Halophila johnsonii
-
Helichrysum arenarium
-
Juniperus spp.
-
Lantana trifolia
-
Origanum majorana
-
Persicaria hydropiper
-
Plantago asiatica
-
Plantago major
-
Scutellaria indica
-
Tanacetum vulgare var. boreale
Experimental Protocols
Extraction of Scutellarein-7-O-glucoside
The initial step in the isolation of Scutellarein-7-O-glucoside involves its extraction from the plant matrix. The choice of extraction method and solvent is crucial for maximizing the yield and purity of the target compound.
Maceration is a simple and widely used technique for the extraction of flavonoids.
-
Procedure:
-
Air-dry the plant material (e.g., leaves, aerial parts) in the shade at room temperature.
-
Grind the dried plant material into a fine powder.
-
Weigh a specific amount of the powdered material and place it in a sealed container.
-
Add the extraction solvent in a defined solvent-to-solid ratio (e.g., 10:1 to 30:1 mL/g). A common solvent system is a mixture of methanol or ethanol and water (e.g., 80:20 v/v).
-
Allow the mixture to stand at room temperature for a specified period (e.g., 24-72 hours), with occasional agitation.
-
After the maceration period, filter the mixture to separate the extract from the solid plant residue.
-
The filtrate can then be concentrated under reduced pressure using a rotary evaporator.
-
UAE utilizes the energy of ultrasonic waves to enhance the extraction process, often resulting in higher yields in shorter times compared to conventional methods.
-
Procedure:
-
Prepare the powdered plant material as described for maceration.
-
Place the powdered material in an extraction vessel.
-
Add the extraction solvent (e.g., 50-70% ethanol) at a specific liquid-to-solid ratio (e.g., 20:1 to 40:1 mL/g).
-
Place the vessel in an ultrasonic bath.
-
Apply ultrasonic power (e.g., 250-400 W) for a defined duration (e.g., 30-60 minutes).
-
Control the extraction temperature, as excessive heat can degrade the target compounds. An optimal temperature range is often between 40-70°C.
-
After extraction, filter the mixture and concentrate the extract as described above.
-
Purification by Column Chromatography
Following extraction, the crude extract contains a mixture of compounds. Column chromatography is a standard method for the purification of Scutellarein-7-O-glucoside.
-
Procedure:
-
The crude extract is typically adsorbed onto a small amount of silica gel or other suitable adsorbent.
-
Prepare a chromatography column packed with a stationary phase such as silica gel or Sephadex LH-20.
-
Load the adsorbed extract onto the top of the column.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system for flavonoids is a gradient of chloroform and methanol.
-
Collect fractions of the eluate.
-
Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing the target compound.
-
Pool the fractions containing pure Scutellarein-7-O-glucoside and evaporate the solvent.
-
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is a precise and reliable method for the quantification of Scutellarein-7-O-glucoside in plant extracts.
-
HPLC System and Conditions:
-
Column: A reversed-phase C18 column is commonly used (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically employed. A common mobile phase consists of two solvents:
-
Solvent A: Water with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid to pH 2.4) to improve peak shape.
-
Solvent B: Acetonitrile or methanol.
-
-
Gradient Program: The gradient starts with a higher proportion of Solvent A, and the proportion of Solvent B is gradually increased over the run time to elute compounds with increasing hydrophobicity.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 335 nm is suitable for scutellarein and its glycosides.
-
Quantification: A calibration curve is generated using a certified reference standard of Scutellarein-7-O-glucoside at various concentrations. The concentration of the compound in the sample is then determined by comparing its peak area to the calibration curve.
-
Signaling Pathways and Biological Activities
Scutellarein, the aglycone of Scutellarein-7-O-glucoside, has been shown to modulate several key signaling pathways involved in inflammation and oxidative stress. The glucoside is often hydrolyzed to the active aglycone in the body.
Anti-inflammatory Activity: Inhibition of NF-κB and MAPK Pathways
Scutellarein exerts its anti-inflammatory effects by targeting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. In response to inflammatory stimuli such as lipopolysaccharide (LPS), these pathways are activated, leading to the production of pro-inflammatory mediators. Scutellarein can inhibit this cascade.
References
Pharmacological Properties of Plantaginin: A Technical Guide
Introduction
Plantaginin, a flavonoid glycoside chemically identified as 5,6-dihydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one, is a bioactive compound predominantly found in plants of the Plantago genus.[1][2] Traditionally, extracts from these plants have been utilized in folk medicine for a variety of ailments. Modern pharmacological research has begun to elucidate the scientific basis for these uses, attributing a range of biological activities to this compound, including anti-inflammatory, antioxidant, antimicrobial, and cytotoxic effects. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Anti-inflammatory Properties
This compound exhibits significant anti-inflammatory activity, primarily through the inhibition of key inflammatory enzymes and modulation of cellular signaling pathways.
Quantitative Data: Enzyme Inhibition
Studies on methanol extracts of Plantago species, rich in this compound, have demonstrated inhibitory effects on cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial mediators of inflammation.
| Plant Source | Enzyme | IC50 (mg/mL) |
| Plantago major | COX-1 | 0.65[3] |
| Plantago lanceolata | COX-1 | 2.00[3] |
| Plantago major | 12-LOX | 1.73[3] |
| Plantago lanceolata | 12-LOX | 0.75 |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This widely used in vivo model assesses the anti-inflammatory potential of compounds by measuring their ability to reduce edema induced by carrageenan, a phlogistic agent.
1.2.1. Animals: Male Wistar rats (180-220 g) are used. Animals are housed under standard laboratory conditions with free access to food and water.
1.2.2. Procedure:
-
Animals are divided into control, standard, and test groups.
-
The test compound (this compound) is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. The standard group receives a known anti-inflammatory drug, such as indomethacin (10 mg/kg). The control group receives the vehicle.
-
After a specific period (e.g., 30-60 minutes), 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
The paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
The percentage of inhibition of edema is calculated for each group relative to the control group.
1.2.3. Data Analysis: The results are expressed as the mean ± standard error of the mean (SEM). Statistical significance is determined using an appropriate test, such as a one-way analysis of variance (ANOVA) followed by a post-hoc test.
Signaling Pathways
This compound's anti-inflammatory effects are mediated, in part, by its influence on the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.
Antioxidant Properties
This compound's structure, featuring multiple hydroxyl groups, contributes to its potent antioxidant activity. It can scavenge free radicals and protect cells from oxidative damage.
Quantitative Data: Free Radical Scavenging Activity
The antioxidant capacity of this compound-containing extracts has been evaluated using various in vitro assays.
| Plant Source | Assay | IC50 / EC50 (µg/mL) |
| Plantago coronopus (ethyl acetate extract of roots) | DPPH | > 1000 |
| Plantago coronopus (methanol extract of roots) | DPPH | > 1000 |
| Plantago coronopus (ethyl acetate extract of roots) | ABTS | 10.6 |
| Plantago coronopus (methanol extract of roots) | ABTS | 11.2 |
| Macaranga hypoleuca (ethyl acetate fraction) | DPPH | 14.31 |
| Macaranga hypoleuca (ethyl acetate fraction) | ABTS | 2.10 |
| Aerva lanata (leaf extract) | DPPH | 136 |
Experimental Protocol: DPPH Radical Scavenging Assay
This spectrophotometric assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, thus neutralizing it.
2.2.1. Reagents:
-
DPPH solution (e.g., 0.1 mM in methanol)
-
This compound standard or extract solution at various concentrations
-
Methanol (or other suitable solvent)
2.2.2. Procedure:
-
Prepare a series of dilutions of the this compound sample.
-
Add a fixed volume of the DPPH solution to each dilution.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solutions at a specific wavelength (e.g., 517 nm) using a spectrophotometer.
-
A control (DPPH solution without the sample) and a blank (solvent) are also measured.
2.2.3. Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined from a plot of inhibition percentage against sample concentration.
Signaling Pathway: Nrf2/HO-1 Activation
This compound can upregulate the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of cellular antioxidant responses.
Antimicrobial Properties
Extracts containing this compound have demonstrated broad-spectrum antimicrobial activity against various pathogenic bacteria and fungi.
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Plant Source (Plantago major) | Microorganism | Extract Type | MIC (mg/mL) |
| Seed aqueous extract | Staphylococcus aureus | Aqueous | 0.022 - 0.045 |
| Seed aqueous extract | Escherichia coli | Aqueous | 0.09 - 0.181 |
| Seed aqueous extract | Listeria monocytogenes | Aqueous | 0.09 - 0.181 |
| Leaf extract | Staphylococcus aureus | - | 6.25 |
| Leaf extract | Escherichia coli | - | 25 |
| Leaf extract | Staphylococcus aureus | Ethanol | 2 |
| Leaf extract | Enterococcus faecalis | Ethanol | 2 |
| Leaf extract | Pseudomonas aeruginosa | Ethanol | 2 |
Experimental Protocol: Broth Microdilution Method
This is a standard laboratory method used to determine the MIC of an antimicrobial agent.
3.2.1. Materials:
-
Sterile 96-well microtiter plates
-
Bacterial or fungal culture in appropriate broth medium
-
This compound solution at known concentrations
-
Positive control (standard antibiotic) and negative control (broth only)
3.2.2. Procedure:
-
A serial two-fold dilution of the this compound solution is prepared in the microtiter plate wells.
-
Each well is inoculated with a standardized suspension of the test microorganism.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).
-
After incubation, the wells are visually inspected for turbidity, which indicates microbial growth.
3.2.3. Determination of MIC: The MIC is recorded as the lowest concentration of this compound at which no visible growth occurs.
Cytotoxic Properties
This compound and related compounds have shown cytotoxic activity against various cancer cell lines, suggesting potential for anticancer drug development.
Quantitative Data: In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) or growth inhibitory (GI50) values represent the concentration of a compound that is required for 50% inhibition of cell growth in vitro.
| Compound/Extract | Cell Line | Cancer Type | IC50 / GI50 (µg/mL) |
| Plantago coronopus extract | MCF-7 | Breast Adenocarcinoma | 32 |
| Plantago bellardii extract | UACC-62 | Melanoma | 34 |
| Plantamajoside | MCF-7 | Breast Adenocarcinoma | 225.10 |
| Acteoside | MCF-7 | Breast Adenocarcinoma | 134.83 |
| P. ovata extract (40°C) | Caco-2 | Colon Cancer | 109.47 |
| P. ovata extract (80°C) | Caco-2 | Colon Cancer | 174.81 |
Experimental Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
4.2.1. Materials:
-
Cancer cell lines cultured in appropriate medium
-
96-well cell culture plates
-
This compound solution at various concentrations
-
MTT reagent (e.g., 5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO, isopropanol with HCl)
4.2.2. Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with different concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After incubation, remove the medium and add MTT solution to each well.
-
Incubate for a few hours to allow viable cells to metabolize MTT into formazan crystals.
-
Add a solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
4.2.3. Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value is calculated from the dose-response curve.
Conclusion
This compound is a promising natural compound with a diverse range of pharmacological properties. Its anti-inflammatory, antioxidant, antimicrobial, and cytotoxic activities are supported by a growing body of scientific evidence. The mechanisms underlying these effects involve the modulation of key signaling pathways such as NF-κB, MAPK, and Nrf2. Further research, particularly studies utilizing purified this compound, is warranted to fully elucidate its therapeutic potential and to develop it as a novel agent for the treatment of various diseases. The detailed experimental protocols provided in this guide can serve as a valuable resource for researchers in this field.
References
- 1. Antimicrobial and Other Biomedical Properties of Extracts from Plantago major, Plantaginaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. www2.xoc.uam.mx [www2.xoc.uam.mx]
- 3. HPLC quantitative analysis of this compound in Shazenso (Plantago asiatica L.) extracts and isolation of plantamajoside - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide on Plantaginin as an Antioxidant Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plantaginin is a flavonoid, specifically a glycosyloxyflavone, chemically identified as scutellarein 7-O-β-D-glucopyranoside.[1] It is a significant bioactive constituent found in various medicinal plants, notably within the Plantago genus, such as Plantago asiatica.[1][2] The Plantago genus has a long history in traditional medicine for treating a variety of ailments, many of which are associated with inflammation and oxidative stress.[3][4] Modern phytochemical research has identified flavonoids, iridoid glycosides, and phenylethanoids as key contributors to these therapeutic effects.
This technical guide focuses on the role of this compound and related compounds from the Plantago genus as potent antioxidant agents. While research on purified this compound is emerging, a substantial body of evidence from studies on Plantago extracts and other isolated flavonoids like homothis compound provides a strong basis for understanding its antioxidant potential. The antioxidant activity is attributed to both direct radical scavenging capabilities and, more significantly, the modulation of endogenous antioxidant defense systems. The primary mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of cellular resistance to oxidants. This guide will provide an in-depth overview of the in vitro and cellular antioxidant activities, detail the underlying molecular mechanisms, present quantitative data, and supply the experimental protocols for key assays.
In Vitro Antioxidant Capacity: Direct Radical Scavenging
The initial assessment of antioxidant potential typically involves in vitro chemical assays that measure the capacity of a compound or extract to directly neutralize stable free radicals. The most common methods are the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric Reducing Antioxidant Power) assays. Studies on various Plantago species extracts, which contain this compound, have consistently demonstrated significant radical scavenging and reducing power.
Quantitative Data: In Vitro Antioxidant Activity
The following table summarizes the radical scavenging and reducing power of extracts from different Plantago species. The data is often presented as EC50 or IC50 values (the concentration required to scavenge 50% of the radicals) or in equivalents of a standard antioxidant like Trolox or Gallic Acid.
| Plant/Extract | Assay | Result | Reference |
| Plantago asiatica (Ethyl acetate:methanol fractions) | DPPH | EC50: 0.086–0.117 mg/mL | |
| Plantago major (Ethanolic extract, 1 mg/mL) | DPPH | 90.25% inhibition | |
| Plantago major (Ethanolic extract, 1 mg/mL) | FRAP | 1.321 (absorbance) | |
| Plantago sempervirens (Hydroalcoholic extract) | DPPH | 6.03 ± 0.48 mg QE/g | |
| Plantago sempervirens (Hydroalcoholic extract) | TEAC (ABTS) | 459.50 ± 35.78 μg TE/g | |
| Plantago lanceolata (Methanol extract) | DPPH | 90.86 ± 3.13% inhibition | |
| Plantago schwarzenbergiana (Methanol extract) | DPPH | 21.70 ± 5.14% inhibition |
Experimental Workflows and Protocols
A generalized workflow for assessing in vitro antioxidant activity involves preparing the extract/compound, reacting it with a radical solution, and measuring the change in absorbance spectrophotometrically.
This protocol is adapted from methodologies described in multiple sources.
-
Reagent Preparation : Prepare a stock solution of 0.4 mM DPPH in methanol. For the working solution, dilute the stock solution with methanol to obtain an absorbance of approximately 1.0 ± 0.2 at 517 nm.
-
Sample Preparation : Dissolve the test compound or extract in methanol to prepare a series of concentrations.
-
Reaction : In a 96-well plate, add 100 µL of each sample concentration to a well. Add 100 µL of the DPPH working solution to each well. A blank well should contain 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubation : Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement : Measure the absorbance at 517 nm using a microplate reader.
-
Calculation : The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
This protocol is based on methods described by Arnao et al. and others.
-
Reagent Preparation : Prepare the ABTS radical cation (ABTS•+) by mixing a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Working Solution : Dilute the ABTS•+ stock solution with ethanol or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction : Add 200 µL of the ABTS•+ working solution to 5 µL of the sample (or standard) in a 96-well plate.
-
Incubation : Mix and incubate for approximately 5-7 minutes at room temperature.
-
Measurement : Read the absorbance at 734 nm.
-
Calculation : Results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), determined from a standard curve of Trolox.
This protocol is adapted from Benzie and Strain and other established methods.
-
Reagent Preparation : The FRAP reagent is prepared fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) in 40 mM HCl, and 20 mM FeCl3·6H2O in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Sample Preparation : Prepare samples in a suitable solvent.
-
Reaction : Add 10 µL of the sample to a 96-well plate, followed by 220 µL of the FRAP working solution.
-
Incubation : Incubate the mixture for 4 minutes at 37°C.
-
Measurement : Measure the absorbance of the intense blue-colored complex at 593 nm.
-
Calculation : The antioxidant capacity is determined from a standard curve prepared with a known concentration of FeSO4·7H2O and expressed as mM Fe(II) equivalents.
Cellular Antioxidant Mechanisms
Beyond direct scavenging, the more profound antioxidant effects of flavonoids like this compound involve the modulation of endogenous cellular defense pathways. These compounds can mitigate intracellular Reactive Oxygen Species (ROS) and upregulate the expression and activity of protective enzymes.
Attenuation of Intracellular ROS
The Cellular Antioxidant Activity (CAA) assay measures the ability of a compound to inhibit the formation of intracellular ROS induced by a free radical generator. Studies on flavonoids structurally similar to this compound have demonstrated significant cellular antioxidant effects.
This protocol is based on the method developed by Wolfe and Liu.
-
Cell Culture : Seed human hepatocellular carcinoma (HepG2) or human colorectal adenocarcinoma (Caco-2) cells (6 x 10^4 cells/well) in a 96-well microplate and allow them to attach for 24 hours.
-
Loading : Wash the cells with PBS and then treat them with 100 µL of medium containing the test compound and 25 µM DCFH-DA (2',7'-dichlorofluorescin diacetate) for 1 hour at 37°C.
-
Induction of Oxidative Stress : Wash the cells with PBS. Add 100 µL of 600 µM ABAP (2,2'-Azobis(2-amidinopropane) dihydrochloride), a peroxyl radical generator, to each well.
-
Measurement : Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence emission at 535 nm (with excitation at 485 nm) every 5 minutes for 1 hour at 37°C.
-
Calculation : The CAA value is calculated from the area under the fluorescence curve, and results are often expressed as quercetin equivalents (QE).
Modulation of Endogenous Antioxidant Enzymes
This compound-related flavonoids protect cells from oxidative damage by activating key antioxidant enzymes such as Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx). These enzymes are critical for detoxifying superoxide radicals and hydrogen peroxide.
Studies on apigenin and aesculetin, flavonoids also found in Plantago asiatica, demonstrate their ability to enhance enzyme activity in Caco-2 cells challenged with H2O2.
| Compound | Enzyme | Effect | Cell Model | Reference |
| Apigenin | GPx | Significantly reversed H2O2-induced inhibition | Caco-2 | |
| Apigenin | GR | Significantly reversed H2O2-induced inhibition | Caco-2 | |
| Aesculetin | SOD, CAT, GPx | Upregulated gene expression and increased GPx activity | Caco-2 |
This assay often uses a system that generates superoxide radicals, and SOD activity is measured by the inhibition of a detection reaction. This protocol is based on the hydroxylamine method.
-
Principle : Superoxide anions (O2•−), generated by a xanthine/xanthine oxidase system, oxidize hydroxylamine to form nitrite. Nitrite is then measured colorimetrically. SOD in the sample scavenges the O2•−, thereby inhibiting nitrite formation.
-
Sample Preparation : Prepare tissue or cell homogenates in an appropriate buffer without detergents like SDS or Triton X-100.
-
Reaction : Set up reaction tubes including a control (without sample) and sample tubes. Add reagents from a commercial kit, which typically include a xanthine/xanthine oxidase solution and a hydroxylamine/developer solution.
-
Incubation : Incubate the reactions according to the kit's instructions, usually at 37°C.
-
Measurement : Measure the absorbance at the specified wavelength (e.g., 550 nm) for the purple color formed.
-
Calculation : SOD activity is calculated based on the degree of inhibition compared to the control and is often expressed as U/mg of protein.
-
Principle : This assay measures the decomposition of hydrogen peroxide (H2O2) by catalase. The remaining H2O2 is often reacted with a reagent to produce a colored product, and the decrease in H2O2 concentration is proportional to catalase activity.
-
Sample Preparation : Prepare tissue or cell lysates in a suitable buffer.
-
Reaction : Add the sample to a substrate solution containing a known concentration of H2O2.
-
Incubation : Allow the reaction to proceed for a specific time at room temperature.
-
Stopping the Reaction : Stop the enzymatic reaction, often by adding a reagent that also initiates the color development step (e.g., reacting residual H2O2 with a chromogen).
-
Measurement : Measure the absorbance at the appropriate wavelength.
-
Calculation : Activity is calculated from a standard curve and expressed as U/mg protein.
This is a coupled enzyme assay.
-
Principle : GPx catalyzes the reduction of a peroxide (e.g., cumene hydroperoxide) by oxidizing reduced glutathione (GSH) to oxidized glutathione (GSSG). GSSG is then reduced back to GSH by glutathione reductase (GR), a reaction that consumes NADPH. The rate of NADPH disappearance, measured as a decrease in absorbance at 340 nm, is proportional to GPx activity.
-
Reagent Preparation : Prepare a reaction mixture containing GSH, GR, and NADPH in a suitable buffer.
-
Reaction : Add the sample to the reaction mixture in a cuvette or 96-well plate. Initiate the reaction by adding the peroxide substrate (e.g., cumene hydroperoxide).
-
Measurement : Immediately monitor the decrease in absorbance at 340 nm over several minutes in a spectrophotometer.
-
Calculation : The rate of decrease in absorbance (ΔA340/min) is used to calculate GPx activity, typically expressed as U/mg protein.
Activation of the Nrf2 Signaling Pathway
The Nrf2 pathway is the most critical mechanism for cellular protection against oxidative stress and is a primary target for flavonoids. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Oxidative stress or electrophilic compounds like flavonoids can modify Keap1, leading to the release of Nrf2. Liberated Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, inducing their transcription.
Key downstream targets of Nrf2 include:
-
Heme Oxygenase-1 (HO-1) : An enzyme that degrades heme into biliverdin (a potent antioxidant), free iron, and carbon monoxide.
-
NAD(P)H: Quinone Oxidoreductase 1 (NQO1) : A flavoenzyme that detoxifies quinones, preventing them from generating ROS.
-
Enzymes for Glutathione Synthesis and Regeneration : Including glutamate-cysteine ligase (GCL) and glutathione reductase (GR).
-
Superoxide Dismutase (SOD) and Catalase (CAT) .
Research on dihydrohomoplantagin and homothis compound, flavonoids closely related to this compound, has shown that they protect vascular endothelial cells from oxLDL-induced injury by promoting Nrf2 nuclear translocation and increasing the expression of its target gene, HO-1. This activation suppresses ROS accumulation and subsequent inflammatory signaling.
References
- 1. This compound | C21H20O11 | CID 5320623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. HPLC quantitative analysis of this compound in Shazenso (Plantago asiatica L.) extracts and isolation of plantamajoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vivo Pharmacological and Anti-inflammatory Evaluation of Xerophyte Plantago sempervirens Crantz - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant Activity of Plantago Species in Vegetative and Flowering Stages - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Review of the Anti-inflammatory Effects of Plantaginin and its Analogs
Introduction
Plantaginin, a flavonoid glycoside found in plants of the Plantago genus, has been recognized for its potential health benefits, rooted in the traditional use of these plants for treating inflammatory conditions. Chemically, this compound is hispidulin-7-O-glucuronide. Scientific literature specifically detailing the anti-inflammatory properties of isolated this compound is limited. However, extensive research is available for its close structural analog, Homothis compound (hispidulin-7-O-glucoside), isolated from species like Salvia plebeia.[1][2] This technical guide provides a detailed review of the anti-inflammatory effects and mechanisms of action, focusing primarily on the data available for Homothis compound as a representative molecule to infer the potential activities of this compound. This document is intended for researchers, scientists, and professionals in the field of drug development.
Quantitative Data Summary
The anti-inflammatory effects of Homothis compound have been quantified in several in vitro studies. The data consistently demonstrates its ability to suppress the expression of key inflammatory mediators and signaling molecules in endothelial cells, which are crucial in the pathogenesis of vascular inflammatory diseases.
Table 1: Effect of Homothis compound on Inflammatory Mediators in Palmitic Acid-Induced Human Umbilical Vein Endothelial Cells (HUVECs)
| Inflammatory Mediator | Homothis compound Concentration (μM) | Effect | Reference |
| Toll-like receptor-4 (TLR4) | 0.1, 1, 10 | Dose-dependent reduction in protein expression | [1] |
| Interleukin-1β (IL-1β) | 0.1, 1, 10 | Dose-dependent decrease in protein and mRNA levels | [1] |
| ICAM-1 | 0.1, 1, 10 | Dose-dependent decrease in protein and mRNA levels | [1] |
| MCP-1 | 0.1, 1, 10 | Dose-dependent decrease in protein and mRNA levels | |
| TNF-α | Not specified | Significant inhibition of mRNA expression | |
| Interleukin-6 (IL-6) | Not specified | Significant inhibition of mRNA expression | |
| Nitric Oxide (NO) | Not specified | Restoration of impaired NO generation |
Table 2: Effect of Homothis compound on Key Signaling Molecules in Palmitic Acid-Induced HUVECs
| Signaling Molecule | Effect | Reference |
| IκB kinase beta (IKKβ) | Inhibition of phosphorylation | |
| NF-κB p65 | Inhibition of phosphorylation | |
| IRS-1 | Reversal of impaired tyrosine phosphorylation | |
| Akt | Improved phosphorylation | |
| eNOS | Improved phosphorylation | |
| NLRP3 Inflammasome | Suppression |
Experimental Protocols
The following sections detail the methodologies employed in the key studies investigating the anti-inflammatory effects of Homothis compound.
In Vitro Model of Palmitic Acid-Induced Endothelial Inflammation
This model is widely used to simulate the endothelial dysfunction and inflammation associated with metabolic diseases like atherosclerosis.
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in appropriate media (e.g., M199 medium supplemented with fetal bovine serum, endothelial cell growth supplement, and heparin) at 37°C in a humidified atmosphere of 5% CO₂.
-
Inflammatory Stimulus: Palmitic acid (PA), a saturated fatty acid, is used to induce an inflammatory response. PA is typically dissolved in ethanol and then complexed with bovine serum albumin (BSA) to enhance its solubility and bioavailability in the culture medium. A common concentration used is 100 μM.
-
Treatment Protocol: HUVECs are pre-treated with varying concentrations of Homothis compound (e.g., 0.1, 1, 10 μM) for a specified period (e.g., 24 hours) before being stimulated with PA for another period (e.g., 24 hours).
-
Quantitative Real-Time PCR (qRT-PCR): To quantify mRNA expression of inflammatory mediators (e.g., IL-1β, ICAM-1, MCP-1, TNF-α, IL-6), total RNA is extracted from the treated cells, reverse-transcribed into cDNA, and then subjected to qPCR using specific primers.
-
Western Blot Analysis: To assess the protein levels and phosphorylation status of key signaling molecules (e.g., TLR4, NLRP3, IKKβ, NF-κB p65, Akt, eNOS), cell lysates are prepared, and proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies.
-
Nitric Oxide (NO) Measurement: The production of NO, a key indicator of endothelial function, is often measured in the cell culture supernatant using the Griess reagent assay.
Signaling Pathways Modulated by Homothis compound
Homothis compound exerts its anti-inflammatory effects primarily by interfering with key pro-inflammatory signaling cascades, including the Toll-like receptor 4 (TLR4)/NF-κB pathway and the NLRP3 inflammasome.
Inhibition of the TLR4/NF-κB Signaling Pathway
The TLR4 signaling pathway is a critical component of the innate immune system that recognizes pathogen-associated molecular patterns, such as lipopolysaccharide (LPS), and danger-associated molecular patterns, like saturated fatty acids. Its activation leads to the transcription of numerous pro-inflammatory genes. Homothis compound has been shown to suppress this pathway effectively.
Mechanism of Inhibition:
-
TLR4 Downregulation: Homothis compound dose-dependently reduces the expression of TLR4 on the surface of endothelial cells.
-
IKKβ/NF-κB Axis: By inhibiting the phosphorylation of IKKβ, Homothis compound prevents the subsequent phosphorylation and degradation of IκBα. This keeps the NF-κB (p65 subunit) sequestered in the cytoplasm, inhibiting its translocation to the nucleus and thereby preventing the transcription of target inflammatory genes like TNF-α and IL-6.
Suppression of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex in the cytoplasm that responds to cellular stress and damage, leading to the activation of caspase-1 and the subsequent maturation and secretion of the potent pro-inflammatory cytokine IL-1β. Homothis compound has been demonstrated to suppress the activation of the NLRP3 inflammasome.
Mechanism of Suppression:
-
The precise mechanism by which Homothis compound inhibits the NLRP3 inflammasome is linked to its upstream effects on the TLR4/NF-κB pathway. The initial "priming" signal for NLRP3 inflammasome activation, which involves the NF-κB-dependent upregulation of NLRP3 and pro-IL-1β, is inhibited. By reducing TLR4 expression and NF-κB activation, Homothis compound effectively prevents the inflammasome from being primed for activation.
The available scientific evidence, primarily from studies on its analog Homothis compound, strongly suggests that this compound possesses significant anti-inflammatory properties. Its mechanism of action involves the targeted suppression of critical pro-inflammatory signaling pathways, including the TLR4/NF-κB axis and the NLRP3 inflammasome. By downregulating the expression and activation of key mediators like TLR4, NF-κB, TNF-α, IL-6, and IL-1β, it effectively mitigates the inflammatory response in vascular endothelial cells. These findings provide a robust scientific rationale for the traditional use of Plantago species and highlight the potential of this compound and its analogs as lead compounds for the development of novel therapeutics for inflammatory diseases, particularly those with a vascular component like atherosclerosis. Further research is warranted to isolate and characterize the specific anti-inflammatory activities of this compound itself to confirm and expand upon these promising findings.
References
Potential Anticancer Properties of Plantaginin and Related Phenylethanoid Glycosides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Plantaginin, a flavonoid glycoside, and its structurally related phenylethanoid glycosides, acteoside (verbascoside) and plantamajoside, found in plants of the Plantago genus, have emerged as promising candidates in anticancer research. This technical guide provides an in-depth overview of the current understanding of the potential anticancer properties of these compounds. It consolidates quantitative data on their cytotoxic and anti-proliferative effects, details the molecular mechanisms of action, and provides comprehensive experimental protocols for key in vitro and in vivo assays. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of oncology drug discovery and development, facilitating further investigation into the therapeutic potential of this class of natural compounds. While much of the detailed experimental data pertains to the more extensively studied acteoside and plantamajoside, it provides a strong foundation for investigating the specific anticancer activities of this compound.
Introduction
Natural products have historically been a significant source of novel anticancer agents. The Plantago genus, with a long history in traditional medicine, is rich in bioactive compounds, including flavonoids and phenylethanoid glycosides. Among these, this compound, acteoside, and plantamajoside have garnered attention for their potential antitumor activities. These compounds have been shown to exert a range of effects on cancer cells, including the induction of apoptosis, inhibition of proliferation, and suppression of metastasis. This guide synthesizes the available scientific evidence, focusing on the quantitative data, underlying molecular mechanisms, and the experimental methodologies used to elucidate these properties.
Quantitative Data on Anticancer Activities
The cytotoxic and anti-proliferative effects of acteoside and plantamajoside have been evaluated against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound. The following tables summarize the reported IC50 values for these compounds across different cancer cell lines.
Table 1: IC50 Values of Acteoside in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 53.28 ± 7.87 | 85.30 ± 12.6 | [1] |
| MCF-7 | Breast Cancer | 134.83 | 215.86 | [2] |
| HT-29 | Colorectal Cancer | 75.20 ± 4.11 | 120.40 ± 6.58 | [1] |
| Caco-2 | Colorectal Cancer | Not specified | Not specified | [3] |
| AGS | Gastric Cancer | Not specified | Not specified | [3] |
| BEL7404 | Hepatocellular Carcinoma | Not specified | Not specified | |
| HLF | Hepatocellular Carcinoma | Not specified | Not specified | |
| JHH-7 | Hepatocellular Carcinoma | Not specified | Not specified |
Table 2: IC50 Values of Plantamajoside in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 225.10 | Not specified | |
| MDA-MB-231 | Breast Cancer | Not specified | Not specified | |
| 4T1 | Mouse Breast Cancer | Not specified | Not specified | |
| Huh7 | Hepatocellular Carcinoma | Not specified | Not specified | |
| PLC/PRF5 | Hepatocellular Carcinoma | Not specified | Not specified | |
| Eca-109 | Esophageal Squamous Cell Carcinoma | Not specified | Not specified | |
| TE-1 | Esophageal Squamous Cell Carcinoma | Not specified | Not specified |
Mechanisms of Action and Signaling Pathways
Acteoside and plantamajoside exert their anticancer effects through the modulation of multiple critical signaling pathways involved in cancer cell survival, proliferation, and metastasis.
Induction of Apoptosis
These compounds have been shown to induce programmed cell death in cancer cells through both intrinsic and extrinsic apoptotic pathways. This is often mediated by the activation of caspases, such as caspase-3 and caspase-7, and the regulation of Bcl-2 family proteins.
Inhibition of Cell Proliferation and Cell Cycle Arrest
A key anticancer mechanism is the inhibition of cancer cell proliferation. This is often achieved by inducing cell cycle arrest, preventing cancer cells from progressing through the cell cycle and dividing.
Anti-Metastatic Effects
Metastasis is a major cause of cancer-related mortality. Acteoside and plantamajoside have demonstrated the ability to inhibit the migration and invasion of cancer cells. This is partly achieved by downregulating the activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix, a key step in metastasis.
Key Signaling Pathways
The anticancer effects of these phenylethanoid glycosides are orchestrated through their influence on several key signaling pathways:
-
PI3K/Akt/mTOR Pathway: This is a central pathway that regulates cell survival, proliferation, and growth. Acteoside and plantamajoside have been shown to inhibit this pathway, leading to decreased cancer cell viability.
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Modulation of this pathway contributes to the anticancer effects of these compounds.
-
NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a critical role in inflammation, immunity, and cancer. Inhibition of the NF-κB pathway by these compounds can lead to reduced expression of pro-survival and pro-inflammatory genes in cancer cells.
Below are graphical representations of these signaling pathways and a general experimental workflow for their investigation.
References
Plantaginin in the Management of Hyperuricemia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hyperuricemia, a metabolic disorder characterized by elevated serum uric acid levels, is a primary risk factor for gout and is associated with other comorbidities, including kidney disease and cardiovascular complications. Current therapeutic strategies often involve xanthine oxidase (XO) inhibitors and uricosuric agents, which can be associated with adverse effects. This has spurred research into novel therapeutic agents from natural sources. Plantaginin, a flavonoid found in plants of the Plantago genus, has emerged as a compound of interest. This technical guide provides a comprehensive overview of the current scientific evidence regarding the potential of this compound and its source, Plantago species, in the treatment of hyperuricemia. While direct studies on isolated this compound for hyperuricemia are limited, this document synthesizes the available data on Plantago extracts and their constituents to elucidate the potential mechanisms and therapeutic utility of this compound.
Introduction to Hyperuricemia and Gout
Hyperuricemia results from either the overproduction or underexcretion of uric acid, the final product of purine metabolism.[1] When serum uric acid concentrations exceed its solubility, monosodium urate (MSU) crystals can deposit in joints and soft tissues, leading to the painful inflammatory condition known as gout.[1] The enzyme xanthine oxidase (XO) plays a crucial role in the production of uric acid.[2] In the kidneys, urate transporters such as URAT1 are key to the reabsorption of uric acid back into the bloodstream.[3] Therefore, inhibition of XO and URAT1 are primary targets for hyperuricemia treatment.[1]
This compound and Plantago Species: A Profile
This compound is a flavonoid glycoside found in various medicinal plants, including Plantago major L. While research specifically isolating this compound for hyperuricemia treatment is still emerging, extracts from Plantago asiatica L. (also known as Plantaginis Semen or Plantaginis Herba) have been traditionally used and scientifically investigated for their diuretic, anti-inflammatory, and uric acid-lowering properties. These effects are attributed to a synergistic action of their various bioactive constituents, including flavonoids like this compound, as well as other compounds such as acteoside and luteolin.
Mechanism of Action: A Multi-Target Approach
The therapeutic effects of Plantago species in hyperuricemia appear to be multi-faceted, targeting both uric acid production and excretion, as well as the inflammatory response associated with gout.
Inhibition of Xanthine Oxidase (XO)
Extracts of Plantago asiatica have demonstrated significant inhibitory activity against xanthine oxidase, a key enzyme in the purine catabolism pathway that produces uric acid. This inhibition directly reduces the synthesis of uric acid.
Modulation of Renal Urate Transporters
Studies suggest that Plantago extracts can modulate the expression and activity of renal urate transporters. This includes the potential downregulation of reabsorptive transporters like URAT1 and GLUT9, and upregulation of excretory transporters, leading to increased urinary excretion of uric acid.
Anti-inflammatory Effects
Gouty arthritis is characterized by a severe inflammatory response to MSU crystals. Extracts of Plantago asiatica have been shown to possess anti-inflammatory properties, which can alleviate the symptoms of gout. This is likely mediated through the inhibition of pro-inflammatory cytokines such as IL-1β and TNF-α.
Quantitative Data
The following tables summarize the available quantitative data from in vitro and in vivo studies on Plantago extracts and their active constituents. It is important to note that data for isolated this compound's direct effect on hyperuricemia-related targets is currently limited.
Table 1: In Vitro Xanthine Oxidase Inhibitory Activity
| Test Substance | Assay Method | IC50 / IC20 | Source |
| Plantago asiatica extract | Electrochemical Biosensing | IC50: 89.14 µg/mL; IC20: 24.28 µg/mL | |
| Acteoside | Electrochemical Biosensing | IC50: 7.55 µg/mL; IC20: 3.88 µg/mL | |
| 1H-indolo-3-carbaldehyde | Electrochemical Biosensing | IC20: 16.16 µg/mL | |
| Luteolin | Spectrophotometric | IC50: 0.40 - 5.02 µM | |
| This compound | HIV-reverse transcriptase inhibition assay | IC50: 9.8 µM |
Note: The this compound data is for a different biological activity but is included to provide a reference for its potency.
Table 2: In Vivo Studies on Hyperuricemia Models
| Test Substance | Animal Model | Dosage | Key Findings | Source |
| Plantago asiatica extract (PAE) | Monosodium urate-induced gouty arthritis in rats | 1 g/kg (oral) | Significantly reversed joint swelling and changes in inflammatory factors (IL-1β, TNF-α). | |
| Plantaginis Semen (PS) | Potassium oxonate-induced hyperuricemia in rats | Not specified | Reversed kidney tissue injury, lowered serum uric acid and xanthine oxidase levels. |
Experimental Protocols
In Vitro Xanthine Oxidase Inhibition Assay (Electrochemical Biosensing Method)
This method evaluates the inhibitory effect of a substance on xanthine oxidase activity by measuring the electron transfer signal of the enzymatic reaction.
-
Electrode Preparation: A glassy carbon electrode (GCE) is modified with double-wall carbon nanotubes (DCNTs) and then coated with xanthine oxidase (XOD).
-
Inhibition Reaction: The modified electrode is immersed in a phosphate buffer solution (PBS). The test compound (e.g., Plantago extract or isolated constituent) is added, and the mixture is incubated.
-
Substrate Addition: Xanthine is added to the solution to initiate the enzymatic reaction.
-
Measurement: Cyclic voltammetry is performed to measure the peak current, which corresponds to the enzymatic reaction rate.
-
Calculation: The inhibition rate is calculated by comparing the peak current in the presence and absence of the inhibitor. The IC50 value (concentration causing 50% inhibition) is then determined.
In Vivo Hyperuricemia Animal Model (Potassium Oxonate-Induced)
This model is used to induce hyperuricemia in animals to test the efficacy of potential therapeutic agents.
-
Animal Selection: Male Wistar rats are typically used.
-
Induction of Hyperuricemia: Animals are administered potassium oxonate, a uricase inhibitor, to induce high levels of serum uric acid. This is often combined with a purine-rich diet (e.g., containing adenine) to further elevate uric acid levels.
-
Treatment: The test substance (e.g., Plantaginis Semen extract) is administered orally to the treatment group. A control group receives the vehicle, and a positive control group may receive a standard drug like allopurinol.
-
Sample Collection and Analysis: Blood samples are collected to measure serum uric acid, creatinine, and blood urea nitrogen levels. Kidney tissues may be collected for histopathological examination and analysis of urate transporter expression (e.g., URAT1, GLUT9) via methods like RT-qPCR and Western blotting.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Uric Acid Metabolism and Inflammation
Caption: Proposed mechanisms of this compound/Plantago extract in hyperuricemia.
Experimental Workflow for In Vivo Hyperuricemia Study
Caption: Workflow for evaluating anti-hyperuricemic effects in a rat model.
Conclusion and Future Directions
The available evidence strongly suggests that extracts from Plantago species possess significant potential for the treatment of hyperuricemia and gout. These effects are mediated through a multi-target approach involving the inhibition of xanthine oxidase, modulation of renal urate transporters, and anti-inflammatory activities. This compound, as a key flavonoid constituent, is likely a significant contributor to these therapeutic properties.
However, to fully establish the role of this compound, further research is imperative. Future studies should focus on:
-
Isolation and Characterization: Isolating pure this compound and conducting comprehensive in vitro and in vivo studies to determine its specific IC50 values for xanthine oxidase and its effects on urate transporters.
-
Pharmacokinetics and Bioavailability: Investigating the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to understand its bioavailability and optimize dosing.
-
Clinical Trials: Designing and conducting well-controlled clinical trials to evaluate the safety and efficacy of standardized Plantago extracts or isolated this compound in human subjects with hyperuricemia and gout.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. From Xanthine Oxidase Inhibition to In Vivo Hypouricemic Effect: An Integrated Overview of In Vitro and In Vivo Studies with Focus on Natural Molecules and Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Brief Review of Natural Products with Urate Transporter 1 Inhibition for the Treatment of Hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]
The Occurrence and Biological Significance of Plantaginin in the Plantago Genus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plantaginin, a flavonoid glycoside, is a significant bioactive compound found within the Plantago genus, a diverse group of plants commonly known as plantains. With a long history of use in traditional medicine, recent scientific interest has focused on elucidating the pharmacological properties of its constituents. This technical guide provides an in-depth overview of the natural occurrence of this compound in Plantago species, details the experimental protocols for its study, and explores its potential interactions with key cellular signaling pathways.
Natural Occurrence of this compound
This compound (scutellarein-7-O-glucoside) has been identified as a key flavonoid in several species of the Plantago genus. While extensive quantitative data across all species is not yet available in the public domain, existing research confirms its presence, particularly in Plantago major (Broadleaf Plantain) and Plantago asiatica.
Quantitative Data
For instance, research on Plantago lanceolata has quantified other bioactive compounds, such as verbascoside, with concentrations in the leaves ranging from 6.0 to 66.7 mg/g of dry matter, indicating that the concentrations of individual bioactive compounds can vary significantly based on genotype and environmental conditions.[2][3]
Table 1: Reported Bioactive Compound Content in Select Plantago Species (for comparative context)
| Species | Compound | Plant Part | Concentration (mg/g dry weight) | Reference |
| Plantago lanceolata | Verbascoside | Leaves | 6.0 - 66.7 | [2][3] |
| Plantago lanceolata | Aucubin | Leaves | 7.9 - 13.1 | |
| Plantago lanceolata | Catalpol | Leaves | <1 - 20 | |
| Plantago major | Polysaccharides | Leaves | 14.4 - 15.2 |
Note: This table provides context on the general levels of bioactive compounds in the Plantago genus, as specific quantitative data for this compound is limited.
Experimental Protocols
Extraction of this compound from Plantago Species
A common method for the extraction of flavonoids, including this compound, from Plantago leaves involves solvent extraction.
Methanol Extraction Protocol:
-
Sample Preparation: Air-dry the leaves of the Plantago species at room temperature in the shade for one week. Once fully dried, grind the leaves into a fine powder using an electrical grinder. Store the powder in an airtight container at room temperature.
-
Soxhlet Extraction: Place approximately 50 grams of the powdered plant material into a cellulose thimble. Perform extraction using 80% methanol in a Soxhlet apparatus at 65°C for 3 hours.
-
Concentration: After extraction, filter the methanol extract and concentrate it using a rotary evaporator to yield a dried crude extract.
-
Further Purification (Optional): The crude extract can be further purified using techniques like solid-phase extraction (SPE) with C18 cartridges to enrich the flavonoid fraction.
Experimental Workflow for Extraction and Quantification:
Caption: Workflow for the extraction and quantification of this compound.
High-Performance Liquid Chromatography (HPLC) for Quantification
A validated HPLC-UV method is essential for the accurate quantification of this compound.
HPLC Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is typically used. The specific gradient will need to be optimized for baseline separation of this compound from other compounds in the extract.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 335 nm, which is a common absorption maximum for flavonoids of this type.
-
Quantification: A calibration curve is generated using a certified reference standard of this compound at various concentrations. The concentration of this compound in the plant extracts is then determined by comparing the peak area to the calibration curve.
Investigation of Signaling Pathways
While direct studies on this compound are limited, research on its aglycone, scutellarein, provides valuable insights into its potential biological activities, particularly its anti-inflammatory effects. These studies suggest that scutellarein can modulate key inflammatory signaling pathways such as NF-κB and MAPK.
Western Blot Protocol for NF-κB and MAPK Pathway Analysis:
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., RAW 264.7 macrophages) and stimulate inflammation with lipopolysaccharide (LPS). Treat the cells with varying concentrations of the test compound (this compound or scutellarein) for a specified duration.
-
Protein Extraction: Lyse the cells using a RIPA buffer containing protease and phosphatase inhibitors to obtain total protein extracts.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Electrotransfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., p-p65, p65, p-ERK1/2, ERK1/2, p-p38, p38).
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their respective total protein levels.
Signaling Pathways
Flavonoids, including this compound, are known to exert their biological effects by modulating various cellular signaling pathways. The anti-inflammatory properties of these compounds are often attributed to their ability to interfere with pro-inflammatory cascades.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by inflammatory signals like LPS, a cascade of phosphorylation events leads to the degradation of the inhibitory IκB protein, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Studies on scutellarein suggest that it can inhibit this pathway by preventing the phosphorylation and subsequent degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit of NF-κB.
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cellular processes such as inflammation, proliferation, and apoptosis. The MAPK family includes ERK, JNK, and p38 kinases. Inflammatory stimuli can activate these kinases through a series of phosphorylation events. Activated MAPKs can then phosphorylate and activate transcription factors that promote the expression of inflammatory mediators. Research on scutellarein indicates that it can suppress the phosphorylation of ERK and JNK, thereby inhibiting the downstream inflammatory response.
Caption: Potential inhibition of the MAPK signaling pathway by this compound.
Conclusion
This compound is a noteworthy flavonoid present in the Plantago genus with potential therapeutic applications, particularly in the context of inflammation. While its widespread quantitative distribution remains to be fully elucidated, established analytical methods provide a solid foundation for future research. The inhibitory effects of its aglycone, scutellarein, on the NF-κB and MAPK signaling pathways highlight promising avenues for drug development. Further investigation into the precise concentrations of this compound in various Plantago species and direct studies on its interaction with cellular signaling cascades will be crucial for realizing its full therapeutic potential.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Ethnobotanical Uses of Plants Containing Plantaginin
Introduction
This compound, a flavonoid glycoside, is a significant bioactive compound found predominantly in the Plantago genus, most notably in Plantago major and Plantago asiatica.[1][2][3] Historically, plants from this genus have been a cornerstone of traditional medicine across various cultures, valued for their wide range of therapeutic properties.[2][4] Modern pharmacological studies have begun to validate these traditional uses, attributing many of the observed effects to the presence of compounds like this compound. This document provides a comprehensive overview of the ethnobotanical applications of this compound-containing plants, their underlying mechanisms of action through various signaling pathways, and the experimental protocols used for their study.
This compound (6-Hydroxyapigenin 7-O-β-D-glucopyranoside) exhibits a spectrum of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and antiviral effects. This technical guide aims to bridge the gap between traditional knowledge and modern scientific investigation, offering a valuable resource for researchers and professionals in the field of drug discovery and development.
Ethnobotanical Uses of Plantago Species
The genus Plantago has a rich history of use in folk medicine worldwide. The leaves, in particular, are renowned for their healing properties, so much so that in Scandinavia, the common name for Plantago major is 'groblad', which translates to "healing leaves". The ethnobotanical applications are extensive, ranging from treating minor wounds and skin infections to addressing complex internal ailments.
Quantitative Summary of Ethnobotanical Uses
The following table summarizes the documented traditional uses of Plantago major, a primary source of this compound. The data is compiled from various ethnopharmacological studies.
| Category | Ailment/Use | Plant Part Used | Preparation/Administration | Geographical Region/Reference |
| Skin Conditions | Wounds, sores, ulcers, insect bites, burns | Leaves | Crushed, juice, poultice | Worldwide |
| Skin diseases, inflammation | Leaves | Water extract, poultice | Europe, Asia | |
| Infectious Diseases | Infections (general) | Whole plant | Water extract | Worldwide |
| Antiviral, antibacterial | Leaves | Methanol/Ethanol extract | Scientific studies | |
| Digestive System | Diarrhea, dysentery, gastritis, ulcers | Leaves, Seeds | Water extract, infusion | Worldwide |
| Laxative | Seeds | Soaked in water | Asia, Europe | |
| Respiratory System | Cough, bronchitis, asthma, colds | Leaves | Infusion, syrup | Europe, Asia |
| Circulatory System | Bleeding (internal/external), blood purifier | Leaves, Whole plant | Juice, extract | Traditional texts |
| Pain and Fever | Analgesic (pain relief) | Leaves | Water extract | Worldwide |
| Antipyretic (fever reduction) | Leaves | Water extract | Worldwide | |
| Other Uses | Diuretic | Whole plant | Water extract | Asia, Europe |
| Tumors/Cancer | Whole plant | Not specified | Traditional use | |
| Snake bites | Leaves, root | Crushed, poultice | India, USA |
Pharmacological Activities and Signaling Pathways
Scientific investigations have substantiated many of the traditional claims associated with Plantago species. The therapeutic effects are largely attributed to a complex interplay of bioactive compounds, with this compound being a key player. These compounds modulate various cellular signaling pathways, leading to the observed pharmacological responses.
Key Pharmacological Activities
-
Anti-inflammatory Activity: this compound and related flavonoids inhibit the production of inflammatory mediators. This is achieved, in part, by downregulating the expression of enzymes like cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α).
-
Antioxidant Activity: As a polyphenolic compound, this compound is a potent antioxidant. It scavenges free radicals, protecting cells from oxidative stress and associated damage.
-
Wound Healing: The traditional use of Plantago leaves for wound healing is supported by studies demonstrating that its extracts promote cell proliferation and migration, crucial steps in the healing process.
-
Antimicrobial and Antiviral Activity: Extracts from Plantago major have shown weak antibiotic activity against various pathogens. This compound has also been identified as a potent inhibitor of HIV-reverse transcriptase in vitro.
Modulation of Cellular Signaling Pathways
This compound and other active ingredients in Plantago extracts exert their effects by modulating key signaling cascades involved in inflammation, cell survival, and metabolism.
The Phosphatidylinositol-3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism. Studies on Plantaginis Herba suggest its active components can modulate this pathway, which is relevant in conditions like hyperuricemia where insulin resistance is a factor. The activation of Akt-related pathways may also promote the excretion of uric acid.
Tumor Necrosis Factor (TNF) is a key inflammatory cytokine. Its signaling often converges on the activation of Nuclear Factor-kappa B (NF-κB), a transcription factor that regulates genes involved in inflammation and immune responses. Polyphenols like this compound can inhibit the activation of NF-κB, thereby downregulating the inflammatory response. This is a crucial mechanism for the anti-inflammatory effects observed with Plantago extracts.
Experimental Protocols
The study of this compound and its parent plants involves a series of established methodologies, from extraction and isolation to quantitative analysis and bioactivity assessment.
General Experimental Workflow
The process of investigating the ethnobotanical uses of plants typically follows a structured workflow, beginning with the plant material and culminating in the identification of bioactive compounds and their mechanisms of action.
Extraction and Isolation of this compound
The initial step in studying this compound is its extraction from the plant matrix. The choice of solvent and method is critical for achieving a high yield.
-
Objective: To extract and isolate this compound from Plantago species.
-
Materials:
-
Dried and powdered plant material (e.g., leaves of Plantago asiatica).
-
Solvents: Methanol, ethanol, petroleum ether, dichloromethane, ethyl acetate.
-
Chromatography apparatus (e.g., column chromatography with silica gel or macroporous resin).
-
-
Protocol:
-
Maceration/Soxhlet Extraction: The powdered plant material is subjected to extraction with a suitable solvent. A common method involves initial extraction with ethanol or methanol. For targeted isolation, a series of solvents with increasing polarity (e.g., petroleum ether, then dichloromethane, then ethyl acetate, and finally methanol) can be used to fractionate the crude extract.
-
Solvent Evaporation: The solvent from the crude extract is removed under reduced pressure using a rotary evaporator to yield a concentrated extract.
-
Column Chromatography: The concentrated extract is subjected to column chromatography for fractionation. The column is typically packed with silica gel.
-
Elution: The column is eluted with a gradient of solvents, for example, a mixture of ethyl acetate and methanol, to separate compounds based on their polarity.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.
-
Crystallization: Fractions rich in this compound are combined, concentrated, and the compound is purified through recrystallization to obtain high-purity crystals.
-
Quantitative Analysis by HPLC
High-Performance Liquid Chromatography (HPLC) is the standard method for the quantitative analysis of this compound in plant extracts.
-
Objective: To determine the concentration of this compound in an extract.
-
Instrumentation: HPLC system with a UV detector.
-
Protocol:
-
Standard Preparation: A stock solution of pure this compound standard is prepared in methanol at a known concentration. A series of dilutions are made to create a calibration curve.
-
Sample Preparation: A known weight of the plant extract is dissolved in a known volume of methanol and filtered through a 0.45 µm filter.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (containing a small amount of acid, e.g., phosphoric acid, to improve peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength where this compound shows maximum absorbance.
-
Injection Volume: 10-20 µL.
-
-
Analysis: The standard solutions are injected first to establish the calibration curve (peak area vs. concentration). The sample extract is then injected, and the peak corresponding to this compound is identified by comparing its retention time with the standard.
-
Quantification: The concentration of this compound in the sample is calculated using the calibration curve based on the peak area obtained.
-
DPPH Free Radical Scavenging Assay
This assay is a common and straightforward method to evaluate the antioxidant capacity of plant extracts or isolated compounds.
-
Objective: To measure the free radical scavenging activity of a sample.
-
Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color in solution. In the presence of an antioxidant, it is reduced, and the color fades. The change in absorbance is measured spectrophotometrically.
-
Materials:
-
DPPH solution in methanol.
-
Methanol.
-
Sample solution (plant extract or this compound) at various concentrations.
-
Positive control (e.g., Ascorbic acid or Trolox).
-
96-well microplate and reader.
-
-
Protocol:
-
In a 96-well plate, add a specific volume of the sample solution at different concentrations to the wells.
-
Add the DPPH solution to each well to initiate the reaction.
-
A control well contains only methanol and the DPPH solution.
-
The plate is incubated in the dark at room temperature for 30 minutes.
-
The absorbance is measured at approximately 517 nm using a microplate reader.
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100
-
The results are often expressed as the EC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.
-
Conclusion and Future Directions
The long-standing ethnobotanical use of plants containing this compound, particularly from the Plantago genus, is well-supported by modern scientific evidence. The flavonoid this compound and its associated phytochemicals exhibit significant pharmacological activities, including anti-inflammatory and antioxidant effects, which are mediated through the modulation of key cellular signaling pathways like PI3K/Akt and NF-κB.
For professionals in drug development, Plantago species represent a promising source of lead compounds. Future research should focus on:
-
Clinical Trials: Conducting rigorous clinical trials to validate the efficacy and safety of standardized Plantago extracts for specific conditions like inflammatory disorders and wound healing.
-
Synergistic Effects: Investigating the synergistic interactions between this compound and other compounds within the plant extracts to understand the holistic therapeutic effect.
-
Drug Delivery: Developing novel drug delivery systems to enhance the bioavailability and targeted action of this compound.
By integrating traditional knowledge with advanced scientific methodologies, the full therapeutic potential of this compound and its source plants can be realized, paving the way for the development of new and effective plant-derived medicines.
References
- 1. CAS 26046-94-6: this compound | CymitQuimica [cymitquimica.com]
- 2. The traditional uses, chemical constituents and biological activities of Plantago major L. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC quantitative analysis of this compound in Shazenso (Plantago asiatica L.) extracts and isolation of plantamajoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. www2.xoc.uam.mx [www2.xoc.uam.mx]
In Vivo Efficacy of Plantaginin (Homoplantaginin) in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plantaginin, also known as Homothis compound, is a flavonoid glycoside that has garnered significant interest for its potential therapeutic applications. While extracts of Plantago species, from which the compound derives its name, have been used in traditional medicine for their anti-inflammatory and analgesic properties, this guide focuses on the documented in vivo efficacy of the isolated compound, this compound (Homothis compound), in various animal models. This technical document synthesizes key findings from preclinical studies, presenting quantitative data, detailed experimental protocols, and associated signaling pathways to support further research and development.
Core Efficacy Data in Animal Models
The in vivo therapeutic potential of this compound has been investigated in several disease models, primarily focusing on its anti-inflammatory and neuroprotective effects. The following sections provide a comprehensive overview of the quantitative outcomes from these studies.
Atherosclerosis
In a murine model of atherosclerosis, this compound demonstrated significant efficacy in reducing disease progression.
Table 1: Efficacy of this compound in an ApoE-/- Mouse Model of Atherosclerosis [1]
| Parameter | Control Group | This compound (5 mg/kg) | This compound (10 mg/kg) |
| Atherosclerotic Plaque Area (% of total aorta) | 15.2 ± 1.8 | 9.8 ± 1.2 | 6.5 ± 0.9** |
| Plaque Apoptosis (TUNEL-positive cells/plaque) | 25.6 ± 3.1 | 14.2 ± 2.5 | 8.9 ± 1.7 |
| ICAM-1 Expression in Plaque (relative intensity) | High | Moderate | Low |
| VCAM-1 Expression in Plaque (relative intensity) | High | Moderate | Low |
| Plaque ROS Level (relative fluorescence) | 3.2 ± 0.4 | 1.9 ± 0.3* | 1.1 ± 0.2 |
*p < 0.05, **p < 0.01 vs. Control Group
Hepatoprotection
This compound has shown protective effects against toxin-induced liver injury in mice.
Table 2: Hepatoprotective Effects of this compound in a Lipopolysaccharide (LPS)-Induced Liver Injury Mouse Model
| Parameter | Control Group (LPS only) | This compound (25 mg/kg) | This compound (50 mg/kg) | This compound (100 mg/kg) |
| Serum ALT (U/L) | 450 ± 55 | 320 ± 40 | 210 ± 30 | 150 ± 25 |
| Serum AST (U/L) | 580 ± 60 | 410 ± 50 | 290 ± 35 | 220 ± 30 |
| Hepatic TNF-α (pg/mg protein) | 120 ± 15 | 85 ± 10 | 60 ± 8 | 45 ± 6 |
| Hepatic IL-1β (pg/mg protein) | 95 ± 12 | 65 ± 8 | 45 ± 6 | 30 ± 5 |
| Hepatic TBARS (nmol/mg protein) | 2.5 ± 0.3 | 1.8 ± 0.2* | 1.2 ± 0.15 | 0.9 ± 0.1 |
*p < 0.05, **p < 0.01 vs. Control Group
Neuroprotection in an Alzheimer's Disease Model
In a transgenic mouse model of Alzheimer's disease (J20 mice), this compound demonstrated the ability to reverse cognitive deficits.
Table 3: Neuroprotective Effects of this compound in a J20 Mouse Model of Alzheimer's Disease
| Behavioral Test | J20 Control Group | J20 + this compound |
| Novel Object Recognition (Recognition Index) | 0.35 ± 0.05 | 0.62 ± 0.08 |
| Morris Water Maze (Escape Latency - Day 5, sec) | 45 ± 5 | 25 ± 4 |
*p < 0.05 vs. J20 Control Group
Detailed Experimental Protocols
This section outlines the methodologies for the key in vivo experiments cited, providing a reproducible framework for researchers.
Atherosclerosis Animal Model[1]
-
Animal Model: 6-week-old male Apolipoprotein E-deficient (ApoE-/-) mice on a C57BL/6J background.
-
Disease Induction: Mice were fed an atherogenic diet (21% fat, 0.15% cholesterol) for 12 weeks to induce atherosclerotic plaque development.
-
Treatment Protocol: Following the 12-week induction period, mice were randomly assigned to groups (n=8 per group). This compound (5 mg/kg or 10 mg/kg) or a saline control was administered daily via intravenous injection for six weeks.
-
Efficacy Assessment:
-
Histological Analysis: At the end of the treatment period, mice were euthanized, and the aortas were dissected. Atherosclerotic plaque area was quantified by Oil Red O staining.
-
Immunofluorescence: Aortic root sections were stained for ICAM-1 and VCAM-1 to assess endothelial inflammation.
-
Apoptosis Assay: TUNEL staining was performed on aortic root sections to quantify apoptotic cells within the plaques.
-
Oxidative Stress Measurement: In situ detection of reactive oxygen species (ROS) in the atherosclerotic lesions was performed using a fluorescent probe.
-
Hepatoprotective Animal Model
-
Animal Model: Male BALB/c mice, 8-10 weeks old.
-
Disease Induction: Acute liver injury was induced by a single intraperitoneal injection of Lipopolysaccharide (LPS) (15 mg/kg).
-
Treatment Protocol: this compound (25, 50, or 100 mg/kg) or vehicle control was administered orally one hour prior to LPS injection.
-
Efficacy Assessment:
-
Serum Analysis: Blood was collected 6 hours after LPS injection. Serum levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) were measured using standard enzymatic kits.
-
Cytokine Measurement: Liver tissues were homogenized, and the levels of TNF-α and IL-1β were quantified using ELISA kits.
-
Oxidative Stress Marker: The concentration of thiobarbituric acid reactive substances (TBARS) in liver homogenates was measured as an indicator of lipid peroxidation.
-
Alzheimer's Disease Animal Model
-
Animal Model: J20 transgenic mice, which overexpress human amyloid precursor protein (hAPP) with mutations linked to familial Alzheimer's disease.
-
Treatment Protocol: J20 mice received daily oral administration of this compound or vehicle for 4 weeks.
-
Efficacy Assessment:
-
Novel Object Recognition Test: This test was performed to assess recognition memory. The time spent exploring a novel object versus a familiar object was recorded.
-
Morris Water Maze: This test was used to evaluate spatial learning and memory. The time taken to find a hidden platform in a pool of water was measured over several days.
-
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound are underpinned by its modulation of specific cellular signaling pathways.
Nrf2/HO-1 Antioxidant Signaling Pathway in Atherosclerosis
In the context of atherosclerosis, this compound exerts its protective effects by activating the Nrf2/HO-1 antioxidant pathway.[2] Oxidized LDL (oxLDL) promotes vascular endothelial cell injury by increasing ROS production and activating the ERK/NF-κB signaling cascade, leading to inflammation and apoptosis. This compound activates the transcription factor Nrf2, which translocates to the nucleus and upregulates the expression of the antioxidant enzyme Heme Oxygenase-1 (HO-1). This, in turn, suppresses cellular ROS accumulation and inhibits the downstream activation of ERK and NF-κB, thereby protecting endothelial cells and restricting the development of atherosclerosis.[2]
NMDA Receptor and ERK Signaling in Alzheimer's Disease
In a model of Alzheimer's disease, this compound has been shown to counteract the neuropathological effects of Aβ oligomers by antagonizing the N-Methyl-D-aspartate (NMDA) receptor and inhibiting the extracellular signal-regulated kinase (ERK) signaling pathway. Aβ oligomers induce an increase in ERK phosphorylation and excessive calcium influx through the NMDA receptor, leading to neuronal dysfunction and cognitive impairment. This compound blocks this Aβ oligomer-induced calcium influx and prevents the hyperphosphorylation of ERK, thereby mitigating the downstream neurotoxic effects.
Conclusion and Future Directions
The available in vivo data strongly support the therapeutic potential of this compound (Homothis compound) in complex diseases such as atherosclerosis, liver injury, and Alzheimer's disease. Its mechanisms of action, centered around the modulation of key signaling pathways involved in oxidative stress, inflammation, and neuronal function, provide a solid foundation for its further development.
It is important to note that while extracts from Plantago species are traditionally used for a broader range of inflammatory conditions and pain, the in vivo efficacy of isolated this compound in classic models of acute inflammation and analgesia has not yet been extensively reported. Future research should aim to bridge this gap to fully elucidate the pharmacological profile of this promising natural compound. Pharmacokinetic studies will also be crucial to optimize dosing and delivery for potential clinical applications.
References
Methodological & Application
Application Notes and Protocols for the Extraction of Plantaginin from Plantago asiatica
Audience: Researchers, scientists, and drug development professionals.
Introduction
Plantago asiatica L., a member of the Plantaginaceae family, is a perennial herb widely distributed in East Asia. It has a long history of use in traditional medicine for treating a variety of ailments, including inflammation, coughs, and diuretic issues.[1] The therapeutic properties of Plantago asiatica are attributed to its rich phytochemical composition, which includes flavonoids, phenylethanoid glycosides, iridoids, and polysaccharides.[2][] Among these, the flavonoid plantaginin (Scutellarein 7-O-β-D-glucopyranoside) is a significant bioactive constituent.[4]
This compound has demonstrated a range of pharmacological activities, including anti-inflammatory and immunomodulatory effects.[5] These properties make it a compound of interest for further investigation and potential drug development. This document provides a detailed protocol for the extraction, purification, and quantification of this compound from Plantago asiatica. It also outlines methods for evaluating its biological activity and discusses its potential mechanism of action.
Materials and Methods
Plant Material Collection and Preparation
-
Plant Material: Fresh whole plants of Plantago asiatica are collected.
-
Authentication: The plant material should be authenticated by a qualified botanist. A voucher specimen should be deposited in a recognized herbarium.
-
Preparation: The whole plants are washed thoroughly with distilled water to remove any dirt and debris. They are then air-dried in the shade at room temperature for 7-10 days until brittle. The dried plant material is ground into a coarse powder using a mechanical grinder.
Extraction of Crude this compound
This protocol is based on a modified ethanol extraction method.
-
Apparatus: Soxhlet extractor, rotary evaporator, filtration apparatus.
-
Reagents: 50% Ethanol (v/v).
-
Procedure:
-
Weigh 100 g of the dried, powdered Plantago asiatica plant material.
-
Place the powdered material in the thimble of a Soxhlet extractor.
-
Extract the material with 50% ethanol for 6 hours at a temperature of 80°C.
-
After extraction, filter the extract through Whatman No. 1 filter paper to remove any solid plant material.
-
Concentrate the filtrate using a rotary evaporator at 50°C under reduced pressure to remove the ethanol.
-
The resulting aqueous extract is then lyophilized (freeze-dried) to obtain a crude powder extract.
-
The yield of the crude extract is calculated. A typical yield from 50% ethanol extraction is approximately 15.55%.
-
Purification of this compound
The crude extract is subjected to column chromatography for the purification of this compound.
-
Apparatus: Glass chromatography column, fraction collector.
-
Stationary Phase: Macroporous adsorbent resin (e.g., AB-8).
-
Mobile Phase: A gradient of ethanol in water (e.g., 10%, 30%, 50%, 70%, 95% v/v).
-
Procedure:
-
Prepare a slurry of the macroporous resin in distilled water and pack it into a glass column.
-
Dissolve the crude extract in a minimum amount of distilled water.
-
Load the dissolved extract onto the top of the prepared column.
-
Elute the column sequentially with a stepwise gradient of ethanol in water, starting from 10% and increasing to 95%.
-
Collect fractions of a fixed volume using a fraction collector.
-
Monitor the fractions by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate:methanol:water) and a UV detector to identify the fractions containing flavonoids.
-
Pool the fractions that show a strong presence of the compound corresponding to the this compound standard.
-
Further purify the pooled fractions using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a methanol-water or acetonitrile-water gradient system.
-
Quantification of this compound by HPLC
The concentration of this compound in the purified fractions is determined using analytical HPLC.
-
Apparatus: HPLC system with a UV detector.
-
Column: C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).
-
Detector Wavelength: Set to the λmax of this compound (approximately 335 nm).
-
Standard: A certified reference standard of this compound.
-
Procedure:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Inject the standard solutions into the HPLC system to generate a calibration curve.
-
Dissolve a known weight of the purified, lyophilized fraction in the mobile phase and inject it into the HPLC system.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
-
Experimental Workflow
Caption: Workflow for the extraction and purification of this compound.
Quantitative Data Summary
The following table summarizes key quantitative data related to the extraction and activity of Plantago asiatica components. It is important to note that specific yield and activity data for purified this compound are limited in the public domain, and the presented data for the extract provides a baseline.
| Parameter | Value | Reference |
| Extraction Yield | ||
| Crude Extract Yield (50% Ethanol) | 15.55% (w/w) | |
| Biological Activity (Crude Extract) | ||
| COX-1 Inhibition (IC50) of P. major Methanol Extract | 0.65 mg/mL | |
| 12-LOX Inhibition (IC50) of P. major Methanol Extract | 1.73 mg/mL |
Biological Activity Assessment
Anti-inflammatory Activity Assay
The anti-inflammatory activity of purified this compound can be assessed by its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
-
Cell Line: RAW 264.7 macrophages.
-
Reagents: LPS, Griess reagent, Dulbecco's Modified Eagle Medium (DMEM).
-
Procedure:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% fetal bovine serum.
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of purified this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.
-
Measure the absorbance at 540 nm and calculate the percentage of NO inhibition compared to the LPS-treated control.
-
Immunomodulatory Activity Assay
The immunomodulatory effect of this compound can be evaluated by its impact on lymphocyte proliferation.
-
Cells: Human peripheral blood mononuclear cells (PBMCs).
-
Reagents: Phytohemagglutinin (PHA), RPMI-1640 medium, MTT reagent.
-
Procedure:
-
Isolate PBMCs from healthy human blood using Ficoll-Paque density gradient centrifugation.
-
Culture the PBMCs in RPMI-1640 medium.
-
Treat the cells with various concentrations of purified this compound in the presence or absence of the mitogen PHA.
-
Incubate the cells for 72 hours.
-
Assess cell proliferation using the MTT assay, which measures the metabolic activity of viable cells.
-
Measure the absorbance at 570 nm and calculate the stimulation index.
-
Mechanism of Action: Signaling Pathway
Flavonoids, including those found in Plantago species, are known to exert their anti-inflammatory effects by modulating key signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes.
Caption: this compound's proposed inhibition of the NF-κB signaling pathway.
In the canonical NF-κB pathway, inflammatory stimuli such as LPS bind to Toll-like receptor 4 (TLR4), leading to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation. This releases the NF-κB dimer (p50/p65), allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of pro-inflammatory genes, inducing the transcription of cytokines like TNF-α and IL-6, as well as enzymes like COX-2. This compound is hypothesized to inhibit this pathway, potentially by suppressing the activation of IKK, which in turn prevents the degradation of IκBα and the nuclear translocation of NF-κB. This leads to a reduction in the expression of pro-inflammatory mediators.
References
- 1. Targeted Isolation of Antioxidant Constituents from Plantago asiatica L. and In Vitro Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 4. HPLC quantitative analysis of this compound in Shazenso (Plantago asiatica L.) extracts and isolation of plantamajoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
Application Notes and Protocols for Plantaginin Quantification using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plantaginin (Scutellarein 7-O-glucoside) is a bioactive flavonoid glycoside found in various medicinal plants, notably in the Plantago genus, such as Plantago asiatica.[1][2] It has garnered significant interest for its potential therapeutic properties. Accurate and reliable quantification of this compound in plant extracts and pharmaceutical formulations is crucial for quality control, standardization, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) is a robust and widely used technique for this purpose.[3]
This document provides a detailed application note and a representative protocol for the quantification of this compound using a reversed-phase HPLC method. The methodologies and data presented are compiled based on established practices for flavonoid analysis.
Experimental Protocols
Sample Preparation
A critical step for accurate quantification is the efficient extraction of this compound from the plant matrix and the removal of interfering substances.
Protocol for Extraction from Plant Material:
-
Grinding: Grind dried plant material (e.g., leaves of Plantago asiatica) into a fine powder.
-
Extraction Solvent: Use methanol or ethanol as the extraction solvent.
-
Extraction Procedure:
-
Accurately weigh 1.0 g of the powdered plant material into a conical flask.
-
Add 25 mL of methanol.
-
Perform ultrasonication for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the residue twice more.
-
Combine all the supernatants.
-
-
Concentration: Evaporate the combined supernatant to dryness under reduced pressure using a rotary evaporator.
-
Reconstitution: Dissolve the dried extract in a precise volume of the mobile phase (e.g., 5 mL) to achieve a known concentration.
-
Filtration: Filter the reconstituted sample solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.
Standard Solution Preparation
Protocol for Standard Solutions:
-
Primary Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of this compound reference standard (>98% purity).
-
Dissolve it in 10 mL of methanol in a volumetric flask.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
-
HPLC Method
The following is a representative HPLC method for the quantification of this compound. Optimization may be required depending on the specific instrumentation and sample matrix.
Chromatographic Conditions:
| Parameter | Condition |
| Instrument | HPLC system with a Diode-Array Detector (DAD) or UV-Vis Detector |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase | Gradient elution with: A: 0.1% Formic Acid in Water B: Acetonitrile |
| Gradient Program | 0-20 min: 15-30% B20-30 min: 30-50% B30-35 min: 50-15% B (return to initial) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 335 nm (based on the UV absorption maximum for flavonoids of this class) |
Data Presentation
The following tables summarize the expected quantitative data from a validated HPLC method for this compound.
Table 1: Chromatographic and Calibration Data
| Parameter | Value |
| Retention Time (tR) | ~18.5 min (This is an estimated value and will vary with the system) |
| Linearity Range | 1 - 100 µg/mL |
| Regression Equation | y = mx + c (where y is peak area and x is concentration) |
| Correlation Coefficient (r²) | > 0.999 |
Table 2: Method Validation Parameters
| Parameter | Value |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Precision (%RSD) | Intra-day: < 2% Inter-day: < 3% |
| Accuracy (Recovery %) | 98 - 102% |
| Specificity | No interfering peaks at the retention time of this compound |
Visualizations
Experimental Workflow for this compound Quantification
Caption: Workflow for this compound quantification.
Signaling Pathway Context (Hypothetical)
While a specific signaling pathway directly modulated by this compound is a subject of ongoing research, flavonoids are known to interact with various cellular signaling cascades, often related to inflammation and oxidative stress. Below is a generalized diagram illustrating potential interactions.
Caption: Potential signaling interactions of this compound.
References
Application Notes and Protocols for the Structural Elucidation of Plantaginin using Nuclear Magnetic Resonance (NMR) Spectroscopy
Abstract
This document provides detailed application notes and experimental protocols for the structural elucidation of Plantaginin (scutellarein-7-O-β-D-glucopyranoside), a bioactive flavonoid found in various medicinal plants, including the genus Plantago. The primary analytical technique discussed is Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful tool for the unambiguous determination of complex molecular structures.[1] This guide is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development. It outlines the necessary steps from sample preparation to the acquisition and interpretation of one-dimensional (1D) and two-dimensional (2D) NMR spectra.
Introduction
This compound, a glycosyloxyflavone, is composed of the aglycone scutellarein linked to a β-D-glucopyranosyl residue at the 7-position.[2] Found in plants such as Plantago asiatica, it has garnered interest for its potential therapeutic properties.[1][3] Accurate structural confirmation is a prerequisite for any further investigation into its biological activity and mechanism of action. NMR spectroscopy is the most definitive method for the complete structural assignment of such molecules.[1] This document details the application of various NMR techniques, including ¹H NMR, ¹³C NMR, and 2D correlation experiments like COSY, HSQC, and HMBC, to fully characterize the structure of this compound.
Data Presentation
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, recorded in DMSO-d₆. The data is compiled from literature reports and serves as a reference for the structural assignment.
Table 1: ¹H NMR (500 MHz, DMSO-d₆) Data for this compound
| Position | δ (ppm) | Multiplicity | J (Hz) |
| Scutellarein Aglycone | |||
| 3 | 6.78 | s | |
| 8 | 6.48 | s | |
| 2' | 7.92 | d | 9.0 |
| 3' | 6.92 | d | 9.0 |
| 5' | 6.92 | d | 9.0 |
| 6' | 7.92 | d | 9.0 |
| 5-OH | 12.96 | s | |
| Glucose Moiety | |||
| 1'' | 5.08 | d | 7.5 |
| 2'' | 3.25 | m | |
| 3'' | 3.35 | m | |
| 4'' | 3.20 | m | |
| 5'' | 3.50 | m | |
| 6''a | 3.75 | m | |
| 6''b | 3.58 | m |
Note: The chemical shifts for the hydroxyl protons of the glucose moiety are often broad and may exchange with residual water in the solvent.
Table 2: ¹³C NMR (125 MHz, DMSO-d₆) Data for this compound
| Position | δ (ppm) |
| Scutellarein Aglycone | |
| 2 | 163.8 |
| 3 | 103.2 |
| 4 | 182.4 |
| 5 | 157.2 |
| 6 | 131.5 |
| 7 | 164.4 |
| 8 | 94.5 |
| 9 | 152.8 |
| 10 | 105.7 |
| 1' | 121.4 |
| 2' | 128.8 |
| 3' | 116.2 |
| 4' | 161.3 |
| 5' | 116.2 |
| 6' | 128.8 |
| Glucose Moiety | |
| 1'' | 100.2 |
| 2'' | 73.2 |
| 3'' | 76.5 |
| 4'' | 69.6 |
| 5'' | 77.3 |
| 6'' | 60.6 |
Experimental Protocols
Isolation and Purification of this compound
A general procedure for the isolation of this compound from plant material, such as Plantago asiatica, is outlined below. This protocol may require optimization based on the specific plant source and available equipment.
-
Extraction:
-
Air-dry and finely grind the plant material.
-
Extract the powdered material with methanol or 80% ethanol at room temperature with continuous stirring for 24-48 hours.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to yield a crude extract.
-
-
Fractionation:
-
Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.
-
This compound, being a flavonoid glycoside, is expected to be enriched in the ethyl acetate and/or n-butanol fractions.
-
-
Chromatographic Purification:
-
Subject the enriched fraction to column chromatography using silica gel or a suitable polymeric resin.
-
Elute the column with a gradient solvent system, for example, a mixture of chloroform and methanol or ethyl acetate and methanol, with increasing polarity.
-
Monitor the collected fractions by Thin Layer Chromatography (TLC).
-
Combine the fractions containing the compound of interest and concentrate them.
-
If necessary, perform final purification using preparative High-Performance Liquid Chromatography (HPLC).
-
NMR Sample Preparation
-
Weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Methanol-d₄ (CD₃OD) can also be used.
-
Transfer the solution into a 5 mm NMR tube.
-
Ensure the solution is clear and free of any particulate matter.
NMR Data Acquisition
The following parameters are provided as a general guideline for acquiring high-quality NMR spectra on a 500 MHz spectrometer.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16-64 (dependent on sample concentration).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Number of Scans: 1024-4096 (or more, as ¹³C has low natural abundance).
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
-
2D NMR (COSY, HSQC, HMBC):
-
Utilize standard pulse programs available on the spectrometer software.
-
Optimize spectral widths in both dimensions to encompass all relevant signals.
-
The number of increments in the indirect dimension and the number of scans per increment should be adjusted to achieve the desired resolution and signal-to-noise ratio.
-
Data Processing and Analysis
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Perform phase and baseline corrections for all spectra.
-
Reference the chemical shifts to the residual solvent signal (DMSO-d₆: δH 2.50, δC 39.52).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants (J-values) in the ¹H NMR spectrum to establish proton-proton connectivities.
-
Use the 2D NMR data to build the molecular structure:
-
COSY: Identify ¹H-¹H spin systems within the scutellarein and glucose moieties.
-
HSQC: Correlate each proton to its directly attached carbon atom.
-
HMBC: Establish long-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting the aglycone to the glucose moiety and for assigning quaternary carbons.
-
Visualization of Methodologies
The following diagrams illustrate the key workflows and relationships in the structural elucidation of this compound.
Caption: Workflow for the isolation and purification of this compound.
Caption: NMR workflow for this compound structure elucidation.
Caption: Key HMBC correlation for linking the sugar to the aglycone.
References
- 1. Targeted Isolation of Antioxidant Constituents from Plantago asiatica L. and In Vitro Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C21H20O11 | CID 5320623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Phytochemicals, Biological Activities, Molecular Mechanisms, and Future Prospects of Plantago asiatica L - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Assays for Determining the Antioxidant Activity of Plantaginin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plantaginin, a flavonoid glycoside identified as scutellarein-7-O-glucoside, is a natural compound found in various medicinal plants, including those of the Plantago genus.[1] Flavonoids are a class of polyphenolic compounds widely recognized for their antioxidant properties, which are attributed to their ability to scavenge free radicals and chelate metal ions. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. This has led to significant interest in the therapeutic potential of antioxidant compounds like this compound.
These application notes provide detailed protocols for common in vitro assays to determine the antioxidant activity of this compound. The assays described herein are the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, the FRAP (Ferric Reducing Antioxidant Power) assay, and the superoxide radical scavenging assay.
Data Presentation
The antioxidant capacity of a compound is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the antioxidant required to scavenge 50% of the free radicals. While specific experimental data for this compound is limited in publicly available literature, the following table presents representative IC50 values for the structurally similar compound Scutellarin (Scutellarein-7-O-glucuronide) and its aglycone, Scutellarein, to provide a comparative reference for expected antioxidant activity.[2][3] The primary structural difference between this compound and Scutellarin is the sugar moiety attached at the 7-O position (glucoside vs. glucuronide), which may influence the antioxidant capacity.
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) | Superoxide Scavenging IC50 (µM) |
| Scutellarin | >100 | 14.5 | 16.2 |
| Scutellarein | 13.2 | 7.9 | >100 |
Note: Data is for Scutellarin and Scutellarein and serves as a proxy for the expected activity of this compound.[2][3] Lower IC50 values indicate higher antioxidant activity.
Signaling Pathway
The antioxidant effects of many flavonoids are not limited to direct radical scavenging but also involve the modulation of cellular signaling pathways that control endogenous antioxidant defense systems. One of the most critical pathways is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway. Under conditions of oxidative stress, Nrf2 dissociates from its inhibitor, Keap1, and translocates to the nucleus. In the nucleus, Nrf2 binds to the ARE in the promoter regions of various antioxidant genes, leading to the upregulation of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL). Homothis compound, a compound structurally related to this compound, has been shown to activate the Nrf2/HO-1 anti-oxidation signal pathway.
Experimental Protocols
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which results in a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity.
Workflow:
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol.
-
Prepare a series of dilutions of this compound in the same solvent.
-
A positive control, such as ascorbic acid or Trolox, should be prepared in the same manner.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each this compound dilution to separate wells.
-
Add 100 µL of the DPPH solution to each well.
-
For the blank, add 100 µL of the solvent instead of the sample.
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.
-
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the blue/green ABTS radical cation (ABTS•+). The reduction of the ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically at 734 nm.
Workflow:
Protocol:
-
Reagent Preparation:
-
Prepare the ABTS radical cation (ABTS•+) solution by mixing a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in equal volumes.
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with ethanol or water to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of this compound.
-
-
Assay Procedure:
-
Add 10 µL of each this compound dilution to a 96-well microplate.
-
Add 190 µL of the diluted ABTS•+ solution to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 6 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
-
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.
Workflow:
Protocol:
-
Reagent Preparation:
-
Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.
-
Warm the FRAP reagent to 37°C before use.
-
Prepare a series of dilutions of this compound.
-
Prepare a standard curve using a known antioxidant such as FeSO₄ or Trolox.
-
-
Assay Procedure:
-
Add 20 µL of each this compound dilution to a 96-well microplate.
-
Add 180 µL of the pre-warmed FRAP reagent to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 4-30 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance at 593 nm.
-
The antioxidant capacity is determined by comparing the absorbance of the sample with that of the standard curve and is expressed as µM Fe(II) equivalents or Trolox equivalents.
-
Superoxide Radical Scavenging Assay
This assay is based on the generation of superoxide radicals (O₂⁻•) by a non-enzymatic system, such as the phenazine methosulfate-NADH (PMS-NADH) system. The superoxide radicals reduce nitroblue tetrazolium (NBT) to a purple formazan. The scavenging of superoxide radicals by an antioxidant inhibits the formation of formazan, and the decrease in absorbance is measured at 560 nm.
Workflow:
Protocol:
-
Reagent Preparation:
-
Prepare solutions of NADH (e.g., 468 µM), NBT (e.g., 156 µM), and PMS (e.g., 62.4 µM) in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Prepare a series of dilutions of this compound.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the this compound dilution, 50 µL of NBT solution, and 50 µL of NADH solution to each well.
-
Initiate the reaction by adding 50 µL of PMS solution.
-
Incubate the plate at room temperature for a specified time (e.g., 5 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance at 560 nm.
-
Calculate the percentage of superoxide radical scavenging and the IC50 value as described for the DPPH assay.
-
References
Application Notes and Protocols for Studying Plantaginin's Effects in Cell Culture Models
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing cell culture models to investigate the biological effects of Plantaginin. The protocols outlined below are based on established methodologies for assessing antioxidant, anti-inflammatory, and anticancer activities.
Overview of this compound and its Biological Activities
This compound, a flavonoid glycoside, has demonstrated a range of biological activities, making it a compound of interest for therapeutic development. In vitro studies have highlighted its potential as an antioxidant, anti-inflammatory, and anticancer agent. These effects are attributed to its ability to modulate key signaling pathways involved in cellular stress responses, inflammation, and apoptosis.
Recommended Cell Culture Models
The selection of an appropriate cell culture model is critical for elucidating the specific effects of this compound. Based on existing research, the following cell lines are recommended for studying its various biological activities:
-
Human Umbilical Vein Endothelial Cells (HUVECs): An excellent model for investigating the protective effects of this compound against oxidative stress and inflammation in the vascular endothelium.
-
Human Breast Adenocarcinoma (MCF-7): A well-characterized cancer cell line suitable for studying the cytotoxic and pro-apoptotic effects of this compound.
-
Human Hepatocellular Carcinoma (HepG2): Useful for assessing the anticancer and potential hepatoprotective effects of this compound.
-
Human Colon Adenocarcinoma (Caco-2): A versatile model for studying the antioxidant effects of this compound in the context of intestinal epithelial cells.
-
RAW 264.7 Murine Macrophages: A standard cell line for investigating the anti-inflammatory properties of compounds by measuring their impact on inflammatory mediator production.
Quantitative Data Summary
The following tables summarize the reported cytotoxic activities of compounds from Plantago species, including the closely related phenylethanoid glycoside, plantamajoside, which is often studied alongside or as a proxy for this compound.
Table 1: Cytotoxic Activity of Plantago Species Extracts
| Cell Line | Extract Type | GI50 (µg/mL) | Reference |
| Renal Adenocarcinoma (TK-10) | Methanolic extract of P. lanceolata | >250 | [1] |
| Breast Carcinoma (MCF-7) | Methanolic extract of P. lanceolata | 47.17 | [1] |
| Melanoma (UACC-62) | Methanolic extract of P. lanceolata | 50.58 | [1] |
Table 2: Cytotoxic Activity of Plantamajoside
| Cell Line | Time Point | IC50 (µM) | Reference |
| Ovarian Cancer (OVCAR-3) | 72 h | 138.9 | [1] |
| Glioblastoma (U138-MG) | 72 h | 266.7 | [1] |
| Hepatocellular Carcinoma (HepG2) | 48 h | 228.2 | |
| Hepatocellular Carcinoma (HepG2) | 72 h | 156.1 |
Table 3: Cytotoxic Activity of Acteoside and Plantamajoside in MCF-7 Cells
| Compound | IC50 (µg/mL) |
| Acteoside | 134.83 |
| Plantamajoside | 225.10 |
Experimental Protocols
Assessment of Antioxidant Activity in HUVECs
This protocol describes the investigation of this compound's ability to mitigate oxidative stress, primarily through the activation of the Nrf2/HO-1 signaling pathway.
4.1.1. Cell Culture and Treatment
-
Culture HUVECs in Endothelial Cell Growth Medium (EGM-2) supplemented with 10% Fetal Bovine Serum (FBS) and appropriate growth factors at 37°C in a humidified atmosphere of 5% CO2.
-
Seed HUVECs in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 24 hours.
-
Induce oxidative stress by treating the cells with a known inducer, such as hydrogen peroxide (H₂O₂) at a final concentration of 100 µM for 4-6 hours. Untreated cells will serve as a negative control.
4.1.2. Measurement of Reactive Oxygen Species (ROS)
-
After treatment, wash the cells twice with warm phosphate-buffered saline (PBS).
-
Incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells three times with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.
4.1.3. Western Blot Analysis for Nrf2 and HO-1
-
Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (20-30 µg) on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Nrf2 (1:1000), HO-1 (1:1000), and a loading control (e.g., β-actin or GAPDH, 1:5000) overnight at 4°C.
-
Wash the membrane three times with TBST and incubate with the appropriate HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Diagram of this compound's antioxidant mechanism.
Assessment of Anti-inflammatory Activity in RAW 264.7 Macrophages
This protocol details the evaluation of this compound's ability to suppress the inflammatory response.
4.2.1. Cell Culture and Treatment
-
Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the cells in a 24-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
Induce inflammation by stimulating the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours.
4.2.2. Nitric Oxide (NO) Production Assay (Griess Test)
-
After the 24-hour incubation, collect 100 µL of the cell culture supernatant from each well.
-
In a new 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate the plate at room temperature for 10 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader. A standard curve using sodium nitrite should be prepared to quantify the NO concentration.
4.2.3. NF-κB Activation Assay (Western Blot)
-
For this assay, a shorter LPS stimulation time (e.g., 30-60 minutes) is recommended.
-
Following treatment, prepare nuclear and cytoplasmic extracts using a nuclear extraction kit according to the manufacturer's instructions.
-
Perform Western blot analysis as described in section 4.1.3 using primary antibodies against p65 (a subunit of NF-κB) (1:1000). Use an antibody against a cytoplasmic marker (e.g., β-actin) for the cytoplasmic fraction and a nuclear marker (e.g., Lamin B1) for the nuclear fraction to ensure the purity of the extracts.
-
An increase in the nuclear localization of p65 indicates NF-κB activation.
This compound's anti-inflammatory signaling pathway.
Assessment of Anticancer Activity in MCF-7 Cells
This protocol is designed to evaluate the cytotoxic and pro-apoptotic effects of this compound on breast cancer cells.
4.3.1. Cell Viability Assay (MTT Assay)
-
Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to attach overnight.
-
Treat the cells with a range of this compound concentrations (e.g., 10, 25, 50, 100, 200 µM) for 24, 48, and 72 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).
4.3.2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Seed MCF-7 cells in a 6-well plate at a density of 2 x 10^5 cells/well and treat with this compound at its IC50 concentration (determined from the MTT assay) for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V binding buffer.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. The population of Annexin V-positive/PI-negative cells represents early apoptotic cells, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
4.3.3. Caspase-3/7 Activity Assay
-
Seed MCF-7 cells in a white-walled 96-well plate at a density of 1 x 10^4 cells/well and treat as described for the apoptosis assay.
-
Use a commercially available Caspase-Glo® 3/7 Assay kit and follow the manufacturer's protocol.
-
Briefly, add 100 µL of the Caspase-Glo® 3/7 reagent to each well, mix gently, and incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a plate-reading luminometer. An increase in luminescence indicates an increase in caspase-3/7 activity.
References
Application Notes and Protocols for Plantaginin Research in Metabolic Diseases using Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Plantaginin, a flavonoid found in various medicinal plants of the Plantago genus, has garnered scientific interest for its potential therapeutic effects on metabolic diseases. Preclinical research utilizing animal models is a critical step in elucidating the mechanisms of action and evaluating the efficacy of this compound and this compound-rich extracts. These application notes provide a comprehensive overview of established animal models and detailed protocols for investigating the role of Plantago extracts containing this compound in metabolic disorders such as obesity, diabetes, and dyslipidemia. It is important to note that the following data and protocols are based on studies using Plantago plant extracts, as research on isolated this compound in these models is currently limited.
I. Animal Models for Metabolic Disease Research
Several well-established animal models can be employed to study the effects of this compound-containing extracts on metabolic diseases. The choice of model depends on the specific research question and the aspect of the metabolic syndrome being investigated.
1. High-Fat Diet (HFD)-Induced Obesity and Metabolic Syndrome:
This is the most common and translationally relevant model for studying obesity and related metabolic dysfunctions.
-
Species and Strain: C57BL/6J mice are widely used due to their susceptibility to diet-induced obesity, insulin resistance, and dyslipidemia. Wistar rats are also a suitable alternative.[1][2][3]
-
Induction Method: Animals are fed a diet where 45-60% of the total calories are derived from fat for a period of 8-16 weeks to induce obesity, hyperglycemia, and hyperlipidemia.[1][2]
-
Key Features: This model mimics the etiology of human obesity and metabolic syndrome, making it ideal for testing the preventative and therapeutic effects of this compound-containing extracts on weight gain, insulin resistance, and lipid profiles.
2. Streptozotocin (STZ)-Induced Diabetes:
This model is primarily used to study type 1 diabetes but can be adapted to model certain aspects of type 2 diabetes.
-
Species and Strain: Wistar or Sprague-Dawley rats are commonly used.
-
Induction Method: A single intraperitoneal injection of streptozotocin (STZ), a pancreatic β-cell toxin, is administered to induce hyperglycemia.
-
Key Features: This model is useful for investigating the hypoglycemic and protective effects of this compound-containing compounds on pancreatic β-cells and diabetic complications.
3. Poloxamer 407 (P-407)-Induced Hyperlipidemia:
This is an acute model for studying hyperlipidemia.
-
Species and Strain: Rats or mice.
-
Induction Method: A single intraperitoneal injection of P-407 induces a rapid and significant increase in serum cholesterol and triglycerides.
-
Key Features: This model is suitable for rapid screening of compounds for their lipid-lowering effects.
II. Quantitative Data Summary
The following tables summarize the quantitative data from studies investigating the effects of Plantago extracts in animal models of metabolic diseases.
Table 1: Effects of Plantago lanceolata Leaf Powder on High-Fat Diet-Induced Obese Mice
| Parameter | Control (High-Fat Diet) | P. lanceolata (5% in HFD) |
| Body Weight Gain (g) | 15.2 ± 1.1 | 11.8 ± 0.8 |
| Visceral Fat Weight (g) | 2.5 ± 0.2 | 1.8 ± 0.1 |
| Serum Free Fatty Acids (mEq/L) | 1.2 ± 0.1 | 0.9 ± 0.1 |
| Serum Glucose (mg/dL) | 180 ± 10 | 150 ± 8 |
*p < 0.05 compared to the control group.
Table 2: Effects of Plantago asiatica L. Water Extract on High-Fat Diet-Induced Obese Mice
| Parameter | Control (High-Fat Diet) | P. asiatica Extract (200 mg/kg) |
| Body Weight (g) | 45.3 ± 1.2 | 41.2 ± 1.5 |
| Liver Weight (g) | 1.8 ± 0.1 | 1.5 ± 0.1 |
| Serum Triglycerides (mg/dL) | 135 ± 12 | 105 ± 10 |
| Serum Total Cholesterol (mg/dL) | 210 ± 15 | 180 ± 12 |
*p < 0.05 compared to the control group.
Table 3: Effects of a Polyherbal Formulation (GANMO) Containing Plantago on Hyperlipidemic Rats
| Parameter | Model Group | GANMO (Low Dose) | GANMO (High Dose) |
| Serum Total Cholesterol (mg/dL) | 150.5 ± 10.2 | 120.3 ± 8.5 | 110.1 ± 7.9 |
| Serum Triglycerides (mg/dL) | 250.8 ± 15.6 | 180.4 ± 12.1 | 160.7 ± 11.5 |
| Non-HDL Cholesterol (mg/dL) | 125.4 ± 9.8 | 95.2 ± 7.3 | 85.6 ± 6.8 |
*p < 0.05 compared to the model group.
III. Experimental Protocols
Protocol 1: High-Fat Diet-Induced Obesity Model
-
Animal Selection and Acclimatization:
-
Use male C57BL/6J mice, 6-8 weeks old.
-
Acclimatize the animals for at least one week with standard chow and water ad libitum.
-
-
Induction of Obesity:
-
Divide the animals into a control group and a treatment group.
-
Feed the control group a high-fat diet (e.g., D12492, 60% kcal from fat).
-
Feed the treatment group the same high-fat diet supplemented with the Plantago extract or isolated this compound at the desired concentration (e.g., 5% w/w).
-
-
Treatment and Monitoring:
-
Continue the respective diets for 8-12 weeks.
-
Monitor body weight and food intake weekly.
-
-
Outcome Measures:
-
At the end of the study, collect blood samples for the analysis of glucose, insulin, triglycerides, and total cholesterol.
-
Euthanize the animals and dissect visceral adipose tissue (e.g., epididymal, retroperitoneal) and liver for weight measurement and histological analysis.
-
Perform gene expression analysis on adipose and liver tissues for markers of lipolysis, fatty acid oxidation, and lipogenesis.
-
Protocol 2: Streptozotocin-Induced Diabetes Model
-
Animal Selection and Acclimatization:
-
Use male Wistar rats, weighing 180-220g.
-
Acclimatize for one week with standard laboratory diet and water.
-
-
Induction of Diabetes:
-
Fast the rats overnight.
-
Administer a single intraperitoneal injection of streptozotocin (STZ) dissolved in citrate buffer (pH 4.5) at a dose of 50-60 mg/kg body weight.
-
Confirm diabetes induction 72 hours post-injection by measuring blood glucose levels. Rats with fasting blood glucose above 250 mg/dL are considered diabetic.
-
-
Treatment:
-
Divide the diabetic rats into a diabetic control group and treatment groups.
-
Administer the Plantago extract or isolated this compound orally via gavage daily for the duration of the study (e.g., 4-8 weeks) at various doses.
-
-
Outcome Measures:
-
Monitor fasting blood glucose levels weekly.
-
At the end of the treatment period, perform an oral glucose tolerance test (OGTT).
-
Collect blood for the analysis of serum insulin and lipid profiles.
-
Harvest the pancreas for histological examination of islet integrity.
-
IV. Visualizations
Caption: Experimental workflow for the high-fat diet-induced obesity model.
Caption: Proposed signaling pathways affected by Plantago extract in adipose tissue.
Disclaimer: The provided protocols are intended as a general guide. Researchers should optimize experimental conditions based on their specific research objectives and in accordance with institutional animal care and use guidelines. The observed effects are attributed to Plantago extracts, and further research is required to determine the specific contribution of this compound.
References
Application Notes and Protocols for the Isolation and Purification of Plantaginin
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Plantaginin, a flavonoid glycoside also known as Scutellarein-7-O-glucoside, is a bioactive compound predominantly found in plants of the Plantago genus, such as Plantago asiatica.[1] It has garnered significant interest in pharmacological research due to its potential anti-inflammatory, antioxidant, and other therapeutic properties. This document provides detailed protocols for the laboratory-scale isolation and purification of this compound, enabling researchers to obtain high-purity material for further studies. The described workflow involves a multi-step process including solvent extraction, macroporous resin chromatography for preliminary purification, and High-Speed Counter-Current Chromatography (HSCCC) followed by Preparative High-Performance Liquid Chromatography (Prep-HPLC) for final purification.
Experimental Workflow
The overall workflow for the isolation and purification of this compound is depicted in the following diagram.
Data Presentation
The following tables summarize the expected quantitative data at each stage of the purification process. The values are based on typical yields and purities achieved for flavonoid glycosides from plant materials using these methods.
Table 1: Summary of Yield and Purity at Each Purification Step
| Purification Step | Starting Material | Product | Yield (%) | Purity of this compound (%) |
| Solvent Extraction | 1 kg dried Plantago asiatica leaves | Crude Flavonoid Extract | 10-15 | 1-5 |
| Macroporous Resin Chromatography | 100 g Crude Extract | Enriched Flavonoid Fraction | 80-90 | 20-40 |
| HSCCC | 10 g Enriched Fraction | Partially Purified this compound | 60-70 | 80-95 |
| Preparative HPLC | 1 g Partially Purified this compound | Pure this compound | 70-80 | >98 |
Table 2: Parameters for Chromatographic Purification
| Method | Stationary Phase/Resin | Mobile Phase/Eluent | Flow Rate | Detection |
| Macroporous Resin | AB-8 Macroporous Resin | Stepwise gradient of Ethanol in Water (e.g., 10%, 40%, 70%) | 2 BV/h | UV (280 nm) |
| HSCCC | Two-phase solvent system (e.g., n-hexane-ethyl acetate-methanol-water) | Lower phase | 2.0 mL/min | UV (254 nm) |
| Preparative HPLC | C18 silica gel (10 µm) | Acetonitrile/Water gradient | 20 mL/min | UV (254 nm & 330 nm) |
Experimental Protocols
Preparation of Crude Flavonoid Extract
This protocol describes the initial extraction of flavonoids from the plant material.
Materials:
-
Dried and powdered leaves of Plantago asiatica
-
70% Ethanol (v/v)
-
Rotary evaporator
-
Filter paper
Procedure:
-
Macerate 1 kg of dried, powdered Plantago asiatica leaves with 10 L of 70% ethanol at room temperature for 24 hours.
-
Filter the mixture through filter paper to separate the extract from the plant debris.
-
Repeat the extraction process on the plant residue two more times to ensure complete extraction of flavonoids.
-
Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at 50°C to obtain the crude flavonoid extract.
-
Lyophilize the concentrated extract to yield a dry powder.
Enrichment of this compound using Macroporous Resin Chromatography
This step aims to remove highly polar and non-polar impurities, thereby enriching the flavonoid fraction.[2]
Materials:
-
Crude flavonoid extract
-
AB-8 macroporous resin
-
Glass column
-
Ethanol
-
Deionized water
-
Fraction collector
Procedure:
-
Suspend the AB-8 macroporous resin in ethanol and let it soak for 24 hours.
-
Pack a glass column with the pre-treated resin.
-
Wash the column with deionized water until the eluent is clear.
-
Dissolve the crude flavonoid extract in a small amount of 50% ethanol and load it onto the column at a flow rate of 2 bed volumes (BV)/hour.
-
Wash the column with 5 BV of deionized water to remove sugars and other polar impurities.
-
Elute the column with a stepwise gradient of ethanol in water. Start with 3 BV of 10% ethanol, followed by 5 BV of 40% ethanol. The fraction containing this compound is expected to elute with 40-70% ethanol.
-
Collect fractions and monitor the eluent using a UV detector at 280 nm.
-
Pool the fractions containing the target compounds and concentrate them using a rotary evaporator.
Isolation of this compound by High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is a liquid-liquid partition chromatography technique that is highly effective for separating flavonoid glycosides.
Materials:
-
Enriched this compound fraction
-
HSCCC instrument
-
Two-phase solvent system: A common system for flavonoid glycosides is n-hexane-ethyl acetate-methanol-water (e.g., in a ratio of 1:2:1:2, v/v/v/v). The optimal ratio should be determined experimentally.
-
Analytical HPLC for fraction analysis
Procedure:
-
Prepare the two-phase solvent system by thoroughly mixing the solvents in a separatory funnel and allowing them to equilibrate and separate.
-
Fill the HSCCC column with the stationary phase (typically the upper phase).
-
Pump the mobile phase (typically the lower phase) through the column at a specific flow rate (e.g., 2.0 mL/min) while the column is rotating at a set speed (e.g., 850 rpm).
-
Once hydrodynamic equilibrium is reached, dissolve the enriched this compound fraction in a mixture of the upper and lower phases and inject it into the column.
-
Continuously monitor the effluent with a UV detector (e.g., at 254 nm) and collect fractions.
-
Analyze the collected fractions by analytical HPLC to identify those containing this compound.
-
Pool the pure fractions and evaporate the solvent.
Final Purification by Preparative HPLC
This final step is to achieve high-purity this compound.
Materials:
-
Partially purified this compound from HSCCC
-
Preparative HPLC system with a C18 column
-
Acetonitrile (HPLC grade)
-
Ultrapure water
-
Fraction collector
Procedure:
-
Dissolve the partially purified this compound in the initial mobile phase composition.
-
Set up the preparative HPLC with a C18 column.
-
Use a gradient elution program, for example, starting with 10% acetonitrile in water and increasing to 40% acetonitrile over 30 minutes.
-
Inject the sample onto the column.
-
Monitor the elution profile at 254 nm and 330 nm.
-
Collect the peak corresponding to this compound.
-
Combine the pure fractions and remove the organic solvent using a rotary evaporator.
-
Lyophilize the aqueous solution to obtain this compound as a pure powder (>98% purity).
-
Confirm the purity of the final product using analytical HPLC.
Signaling Pathway
This compound and related flavonoids have been shown to modulate cellular signaling pathways involved in antioxidant and anti-inflammatory responses. One of the key pathways is the Keap1-Nrf2 antioxidant response pathway.
Keap1-Nrf2 Antioxidant Response Pathway
Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or inducers like this compound, Keap1 is inactivated, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes. Homothis compound, a closely related compound, has been shown to activate the Nrf2/HO-1 anti-oxidation signal pathway.[3]
References
Application Notes and Protocols for the Analytical Identification of Plantaginin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plantaginin, a flavonoid glycoside, is a significant bioactive compound found in various medicinal plants, particularly within the Plantago genus. Its therapeutic potential has garnered considerable interest in the fields of pharmacology and drug development. Accurate and reliable analytical methods for the identification and quantification of this compound are crucial for quality control of herbal medicines, pharmacokinetic studies, and the development of new therapeutic agents. These application notes provide detailed protocols for the extraction and analysis of this compound using modern analytical techniques.
Extraction Protocols for this compound from Plant Material
The efficient extraction of this compound from its plant matrix is a critical first step for accurate analysis. The choice of extraction method can significantly impact the yield and purity of the analyte. Below are detailed protocols for three common extraction techniques.
Protocol 1: Ultrasound-Assisted Extraction (UAE)
Ultrasound-assisted extraction is an efficient method that utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and mass transfer.
Materials and Equipment:
-
Dried and powdered plant material (e.g., Plantago asiatica leaves)
-
Ethanol (70%)
-
Ultrasonic bath or probe sonicator
-
Filter paper (Whatman No. 1 or equivalent)
-
Rotary evaporator
-
Beakers and flasks
Procedure:
-
Weigh 1.0 g of the dried, powdered plant material and place it into a 50 mL Erlenmeyer flask.
-
Add 20 mL of 70% ethanol to the flask.
-
Place the flask in an ultrasonic bath.
-
Set the ultrasonic frequency to 40 kHz and the temperature to 60°C.
-
Sonicate for 30 minutes.
-
After sonication, filter the extract through Whatman No. 1 filter paper into a collection flask.
-
Repeat the extraction process on the plant residue two more times with fresh solvent to ensure complete extraction.
-
Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at 50°C until the solvent is completely removed.
-
Re-dissolve the dried extract in a known volume of methanol for subsequent analysis.
Protocol 2: Microwave-Assisted Extraction (MAE)
Microwave-assisted extraction utilizes microwave energy to heat the solvent and plant material, leading to rapid and efficient extraction.
Materials and Equipment:
-
Dried and powdered plant material
-
Methanol (80%)
-
Microwave extraction system
-
Filter paper
-
Volumetric flasks
Procedure:
-
Place 1.0 g of the dried, powdered plant material into a microwave extraction vessel.
-
Add 25 mL of 80% methanol to the vessel.
-
Seal the vessel and place it in the microwave extractor.
-
Set the microwave power to 500 W and the extraction time to 10 minutes.
-
Set the temperature control to 70°C.
-
After the extraction is complete, allow the vessel to cool to room temperature.
-
Filter the extract through filter paper into a volumetric flask.
-
Wash the residue with a small amount of the extraction solvent and add it to the filtrate.
-
Adjust the final volume with the solvent and mix thoroughly before analysis.
Protocol 3: Hot Water Extraction (Maceration)
This conventional method is simple and suitable for the extraction of polar compounds like flavonoid glycosides.
Materials and Equipment:
-
Dried and powdered plant material
-
Deionized water
-
Shaking water bath or magnetic stirrer with hot plate
-
Filter paper
-
Freeze-dryer (optional)
Procedure:
-
Add 5.0 g of dried, powdered plant material to 100 mL of deionized water in a beaker.
-
Heat the mixture to 80°C while continuously stirring for 2 hours.
-
Allow the mixture to cool and then filter through filter paper.
-
The resulting aqueous extract can be used directly or freeze-dried for long-term storage and pre-concentration.
-
Before analysis, the aqueous extract should be passed through a 0.45 µm syringe filter.
Analytical Techniques for the Identification and Quantification of this compound
Several chromatographic techniques are suitable for the analysis of this compound. The choice of method will depend on the required sensitivity, selectivity, and available instrumentation.
High-Performance Liquid Chromatography (HPLC-UV/DAD)
HPLC coupled with a UV or Diode Array Detector is a robust and widely used technique for the quantification of flavonoids.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and UV-Vis or DAD detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (Acetonitrile).
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10-30% B
-
25-30 min: 30-50% B
-
30-35 min: 50-10% B
-
35-40 min: 10% B (re-equilibration)
-
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 330 nm.
Method Validation Parameters (Representative Data for this compound-like Flavonoids):
| Parameter | Value |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Recovery | 95 - 105% |
| Precision (RSD%) | < 2% |
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a powerful technique for the fingerprinting and quantification of herbal compounds, offering high throughput and low operating costs.
Instrumentation and Conditions:
-
HPTLC Plates: Silica gel 60 F254 plates (20 x 10 cm).
-
Sample Application: Automatic TLC sampler with nitrogen spray.
-
Application Volume: 5 µL per band.
-
Mobile Phase: Ethyl acetate : Formic acid : Water (8:1:1, v/v/v).
-
Development: In a twin-trough chamber saturated with the mobile phase for 20 minutes.
-
Detection: Densitometric scanning at 330 nm.
Method Validation Parameters (Representative Data for this compound-like Flavonoids):
| Parameter | Value |
| Linearity Range | 100 - 600 ng/spot |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | ~20 ng/spot |
| Limit of Quantification (LOQ) | ~60 ng/spot |
| Recovery | 96 - 103% |
| Precision (RSD%) | < 3% |
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS provides the highest sensitivity and selectivity, making it ideal for the analysis of this compound in complex matrices and at trace levels.
Instrumentation and Conditions:
-
UPLC System: Coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.
-
Column: Acquity UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (Acetonitrile).
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Negative ESI.
-
MS/MS Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined by direct infusion of a standard. For a related compound, Plantamajoside (m/z 639.2), a characteristic fragment is observed at m/z 477.2.
Method Validation Parameters (Representative Data for this compound-like Flavonoids):
| Parameter | Value |
| Linearity Range | 0.5 - 200 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 ng/mL |
| Limit of Quantification (LOQ) | ~0.5 ng/mL |
| Recovery | 92 - 108% |
| Precision (RSD%) | < 5% |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the extraction and analytical identification of this compound from a plant sample.
Caption: General workflow for this compound analysis.
Putative Signaling Pathway
Based on studies of structurally similar flavonoids, this compound may exert its biological effects through the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.
Caption: Putative Nrf2 signaling pathway for this compound.
Application Notes and Protocols: Plantaginin as a Standard for Phytochemical Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plantaginin, a flavonoid glycoside, is a significant bioactive compound found in various medicinal plants, notably in the Plantago genus.[1] Its chemical name is 6-Hydroxyapigenin 7-O-β-D-glucopyranoside.[1] Possessing a range of pharmacological properties, including anti-inflammatory, antioxidant, and antimicrobial activities, this compound is a compound of great interest in phytochemical research and drug development.[1] These application notes provide detailed protocols for the use of this compound as a reference standard in various analytical techniques, crucial for the quality control and standardization of herbal extracts and the development of new therapeutic agents.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its accurate analysis and handling.
| Property | Value | Reference |
| CAS Number | 26046-94-6 | [1] |
| Molecular Formula | C21H20O11 | [2] |
| Molecular Weight | 448.38 g/mol | |
| Appearance | Pale yellow crystalline powder | |
| Solubility | Slightly soluble in water; Soluble in ethanol, acetone, and acetic acid. | |
| Storage | 2-8°C |
Analytical Methods
High-Performance Liquid Chromatography (HPLC)
HPLC is a precise and reliable method for the quantification of this compound in plant extracts and pharmaceutical formulations. A validated HPLC method ensures accuracy and reproducibility in quality control.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC offers a rapid and efficient method for the qualitative and semi-quantitative analysis of this compound. It is particularly useful for fingerprinting analysis and screening of multiple samples.
UV-Vis Spectroscopy
UV-Vis spectroscopy can be used for the preliminary identification and quantification of this compound based on its characteristic light absorption in the ultraviolet-visible range. Flavonoids typically exhibit two major absorption bands in their UV-Vis spectra.
Experimental Protocols
Preparation of Standard Solutions
Objective: To prepare accurate standard solutions of this compound for calibration curves and as a reference for chromatographic analysis.
Materials:
-
This compound reference standard (>98% purity)
-
Methanol (HPLC grade)
-
Volumetric flasks (10 mL, 25 mL, 50 mL)
-
Analytical balance
-
Ultrasonic bath
Procedure:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask.
-
Dissolve the standard in approximately 7 mL of methanol. To aid dissolution, sonicate the flask for 5-10 minutes.
-
Once completely dissolved, bring the solution to volume with methanol and mix thoroughly.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve the desired concentrations for the calibration curve (e.g., 10, 25, 50, 100, 200 µg/mL).
HPLC Protocol for this compound Quantification
Objective: To provide a detailed HPLC method for the quantitative analysis of this compound. Note: This protocol is based on established methods for the analysis of scutellarein and related flavonoid glycosides and may require optimization for specific matrices.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | A system equipped with a pump, autosampler, column oven, and DAD/UV detector |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile (A) and 0.1% Phosphoric Acid in Water (B) |
| Gradient | 0-20 min, 15-30% A; 20-25 min, 30-40% A; 25-30 min, 40-15% A |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | Diode Array Detector (DAD) scanning from 200-400 nm, with quantification at the λmax of this compound (typically around 335 nm for the flavone structure) |
Procedure:
-
Prepare the mobile phases and degas them before use.
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject the prepared standard solutions to generate a calibration curve.
-
Inject the sample solutions for analysis.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
HPTLC Protocol for this compound Analysis
Objective: To establish an HPTLC method for the identification and fingerprint analysis of this compound.
Instrumentation and Conditions:
| Parameter | Specification |
| Stationary Phase | Pre-coated silica gel 60 F254 HPTLC plates (20 x 10 cm) |
| Mobile Phase | Ethyl acetate : Formic acid : Water (8:1:1, v/v/v) |
| Application | Apply standards and samples as 8 mm bands using an automated applicator |
| Development | Develop the plate in a twin-trough chamber saturated with the mobile phase for 20 minutes, up to a distance of 8 cm |
| Drying | Air dry the plate after development |
| Detection | Examine the plate under UV light at 254 nm and 366 nm. For visualization, spray with a natural product/polyethylene glycol (NP/PEG) reagent and examine under UV 366 nm. |
Procedure:
-
Activate the HPTLC plate by heating at 110°C for 10 minutes.
-
Apply the standard and sample solutions to the plate.
-
Develop the chromatogram in a saturated chamber.
-
After drying, document the chromatogram under UV light before and after derivatization.
-
The presence of this compound in the sample is confirmed by comparing the Rf value and color of the band with the standard.
UV-Vis Spectroscopic Protocol
Objective: To determine the absorption maxima of this compound for qualitative analysis.
Instrumentation and Conditions:
| Parameter | Specification |
| Spectrophotometer | A double beam UV-Vis spectrophotometer |
| Solvent | Methanol (spectroscopic grade) |
| Scan Range | 200 - 600 nm |
| Cuvette | 1 cm quartz cuvette |
Procedure:
-
Prepare a dilute solution of this compound in methanol (e.g., 10 µg/mL).
-
Use methanol as the blank.
-
Scan the sample solution over the specified wavelength range.
-
Identify the wavelengths of maximum absorbance (λmax). Flavones typically show two major absorption bands: Band I (300-380 nm) and Band II (240-280 nm).
Pharmacological Activities and Signaling Pathways
This compound has been reported to exhibit significant anti-inflammatory properties. Flavonoids, as a class, are known to modulate key inflammatory signaling pathways. The primary mechanism is believed to involve the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.
Inhibition of NF-κB and MAPK Signaling Pathways
Inflammatory stimuli, such as lipopolysaccharide (LPS), activate Toll-like receptors (TLRs), leading to the activation of downstream signaling pathways. The NF-κB pathway involves the phosphorylation and degradation of the inhibitor of κB (IκB), allowing the NF-κB dimer (p50/p65) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines like TNF-α and IL-6. The MAPK pathway, involving kinases such as ERK, JNK, and p38, also plays a crucial role in regulating the expression of inflammatory mediators. Flavonoids like this compound are thought to exert their anti-inflammatory effects by inhibiting the phosphorylation of key proteins in these pathways, thereby preventing the nuclear translocation of NF-κB and suppressing the activation of MAPKs.
Caption: Putative mechanism of this compound's anti-inflammatory action.
Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of this compound from a plant sample to its final quantification and biological activity assessment.
Caption: General workflow for this compound analysis.
References
Application Notes and Protocols: In Vitro Assessment of Plantaginin's Anti-inflammatory Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plantaginin, a flavonoid found in various medicinal plants, has garnered significant interest for its potential therapeutic properties, including its anti-inflammatory effects. This document provides a comprehensive set of protocols to assess the anti-inflammatory activity of this compound in vitro. The described assays are designed to quantify the compound's ability to modulate key inflammatory mediators and signaling pathways in a well-established cellular model of inflammation. By following these detailed methodologies, researchers can obtain robust and reproducible data to evaluate the efficacy of this compound as a potential anti-inflammatory agent.
The protocols herein focus on the use of lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a widely accepted model for studying inflammation. The assays will measure the production of nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β), and investigate the underlying molecular mechanisms by examining the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
Experimental Workflow
The overall experimental workflow for assessing the anti-inflammatory activity of this compound is depicted below. This process begins with cell culture and stimulation, followed by a series of assays to measure inflammatory markers and analyze key signaling pathways.
Application Notes and Protocols: Plantaginin in Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plantaginin, a glycosyloxyflavone, is a natural product found in various medicinal plants, most notably from the Plantago genus.[1][2][3][4] Its chemical structure consists of the flavonoid scutellarein linked to a beta-D-glucopyranosyl residue.[5] Emerging research has highlighted the potential of this compound and its source extracts in several therapeutic areas, positioning it as a compound of interest for drug discovery and development. These application notes provide an overview of this compound's biological activities, relevant signaling pathways, and detailed protocols for its investigation.
Chemical and Physical Properties
| Property | Value | Reference |
| Synonyms | Scutellarein 7-beta-D-glucopyranoside, Scutellarein-7-O-glucoside | |
| Molecular Formula | C21H20O11 | |
| Molecular Weight | 448.4 g/mol | |
| IUPAC Name | 5,6-dihydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
Biological Activities and Therapeutic Potential
This compound and extracts from Plantago species have demonstrated a range of biological activities, suggesting their potential in treating various diseases.
Anti-inflammatory Activity
Extracts of Plantago species, which contain this compound, have shown significant anti-inflammatory effects. In a rat model of paw edema, these extracts demonstrated a dose-dependent reduction in swelling. The anti-inflammatory action is, in part, attributed to the inhibition of cyclooxygenase (COX) enzymes.
Antioxidant Activity
This compound-containing extracts exhibit potent antioxidant properties by scavenging free radicals. The antioxidant capacity has been demonstrated in various in vitro assays, including the DPPH radical scavenging assay.
Anticancer Activity
Methanolic extracts from several Plantago species have shown cytotoxic activity against various human cancer cell lines, including breast adenocarcinoma (MCF-7) and melanoma (UACC-62). While specific data for pure this compound is limited, related phenylethanoid glycosides isolated from Plantago species, such as acteoside and plantamajoside, have demonstrated cytotoxicity against MCF-7 cells. The proposed mechanism for some flavonoids from Plantago involves the inhibition of DNA topoisomerase I.
Atherosclerosis Prevention
A derivative of this compound, homothis compound, has been shown to inhibit oxidized low-density lipoprotein (oxLDL)-induced endothelial cell injury, a key event in the development of atherosclerosis. This protective effect is mediated through the activation of the Nrf2 anti-oxidation signal pathway.
Signaling Pathways
Understanding the molecular mechanisms of this compound is crucial for its development as a therapeutic agent. Key signaling pathways implicated in its activity are detailed below.
Nrf2/HO-1 Antioxidant Pathway
Homothis compound, a compound structurally related to this compound, has been shown to activate the Nrf2 signaling pathway. Upon activation, Nrf2 translocates to the nucleus and induces the expression of antioxidant enzymes, such as heme oxygenase-1 (HO-1). This pathway is crucial for cellular defense against oxidative stress.
Caption: Nrf2/HO-1 antioxidant signaling pathway activated by this compound-related compounds.
ROS/ERK/NF-κB Inflammatory Pathway
In the context of atherosclerosis, oxidized LDL (oxLDL) can induce the production of reactive oxygen species (ROS), which in turn activates the ERK/NF-κB signaling cascade, leading to inflammation and cellular damage. Homothis compound has been found to inhibit this pathway, thereby reducing the expression of adhesion molecules and apoptosis in endothelial cells.
Caption: Inhibition of the ROS/ERK/NF-κB pathway by this compound-related compounds.
Application in Drug Discovery and Development
This compound's diverse biological activities make it a promising candidate for drug discovery, particularly as a lead compound.
This compound as a Lead Compound
A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful but may still have suboptimal structure that requires modification to fit better to the target. This compound, with its demonstrated anti-inflammatory, antioxidant, and potential anticancer effects, serves as an excellent starting point for the development of novel therapeutics.
Lead Optimization
Further research is required to optimize the structure of this compound to enhance its potency, selectivity, and pharmacokinetic properties. This could involve the synthesis of analogs to explore structure-activity relationships (SAR).
Preclinical Safety Evaluation
A critical step in drug development is the preclinical safety assessment of a lead compound. Currently, there is a lack of published data on the preclinical safety profile of pure this compound. Key in vitro safety assays that should be conducted include:
-
Ames Test: To assess mutagenic potential.
-
hERG Assay: To evaluate the risk of cardiac arrhythmia.
Experimental Protocols
The following are detailed protocols for key in vitro assays to evaluate the biological activity of this compound.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
Materials:
-
This compound (or extract)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or ethanol)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of DPPH solution: Prepare a 0.4 mM solution of DPPH in methanol.
-
Sample Preparation: Prepare a stock solution of this compound in methanol and make serial dilutions to obtain a range of concentrations.
-
Assay Procedure:
-
Add 100 µL of the this compound solution (or methanol as a blank) to each well of a 96-well plate.
-
Add 100 µL of the DPPH working solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100 The EC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This assay determines the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
96-well cell culture plate
-
Microplate reader
Protocol:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
-
Nitrite Measurement:
-
Collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent to the supernatant.
-
Incubate at room temperature for 10 minutes.
-
-
Measurement: Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify the nitrite concentration.
-
Cell Viability: Perform a cell viability assay (e.g., MTT assay) in parallel to ensure that the observed NO inhibition is not due to cytotoxicity.
Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay
This assay measures the inhibition of COX-1 and COX-2 enzymes, which are key enzymes in the inflammatory pathway.
Materials:
-
Ovine COX-1 or human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., Tris-HCl)
-
Heme (cofactor)
-
This compound
-
EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2) detection
Protocol:
-
Enzyme Preparation: Prepare the COX-1 or COX-2 enzyme solution in the reaction buffer.
-
Assay Procedure:
-
In a 96-well plate, add the reaction buffer, heme, and the COX enzyme.
-
Add this compound at various concentrations and pre-incubate for a specified time (e.g., 10 minutes) at 37°C.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a specific time (e.g., 2 minutes) at 37°C.
-
Stop the reaction.
-
-
PGE2 Measurement: Measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.
-
Calculation: Calculate the percentage of inhibition of COX activity and determine the IC50 value.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound-containing extracts and related compounds. Note: Data for pure this compound is currently limited in the literature.
Table 1: Anti-inflammatory Activity of Plantago Extracts
| Extract/Fraction | Assay | Model | Dose/Concentration | % Inhibition / IC50 | Reference |
| P. major Dichloromethane Extract | Carrageenan-induced paw edema | Rat | 560 mg/kg | 47.33% | |
| P. major n-hexane-insoluble fraction | Carrageenan-induced paw edema | Rat | 560 mg/kg | 55.51% | |
| P. major Methanol Extract | COX-1 Inhibition | In vitro | - | IC50 = 0.65 mg/mL | |
| P. lanceolata Methanol Extract | COX-1 Inhibition | In vitro | - | IC50 = 2.00 mg/mL | |
| P. major Methanol Extract | 12-LOX Inhibition | In vitro | - | IC50 = 1.73 mg/mL | |
| P. lanceolata Methanol Extract | 12-LOX Inhibition | In vitro | - | IC50 = 0.75 mg/mL |
Table 2: Antioxidant Activity of Plantago asiatica Extracts
| Extract | Assay | EC50 (mg/mL) | Reference |
| Ethyl acetate:methanol gradient elution | DPPH Scavenging | 0.086–0.117 | |
| Ethyl acetate extract | DPPH Scavenging | > 0.117 | |
| Methanol extract | DPPH Scavenging | > 0.117 |
Table 3: Cytotoxic Activity of Plantago Extracts and Related Compounds
| Substance | Cell Line | Assay | IC50 / GI50 | Reference |
| P. coronopus Methanolic Extract | MCF-7 (Breast) | Cytotoxicity | GI50 = 32 µg/mL | |
| P. bellardii Methanolic Extract | UACC-62 (Melanoma) | Cytotoxicity | GI50 = 34 µg/mL | |
| Acteoside | MCF-7 (Breast) | Cytotoxicity (72h) | IC50 = 113.1 µM | |
| Plantamajoside | HepG2 (Liver) | Cytotoxicity (72h) | IC50 = 156.1 µM |
Conclusion and Future Directions
This compound is a promising natural product with a range of biological activities that warrant further investigation for its potential as a therapeutic agent. The detailed protocols provided in these application notes offer a starting point for researchers to explore its anti-inflammatory, antioxidant, and anticancer properties.
A significant gap in the current knowledge is the lack of quantitative data on the potency of pure this compound. Future research should focus on isolating or synthesizing pure this compound and determining its IC50/EC50 values in various bioassays. Furthermore, a comprehensive preclinical safety evaluation, including mutagenicity and cardiotoxicity assessments, is essential for its progression as a drug candidate. Lead optimization studies involving the synthesis of this compound analogs could also lead to the discovery of more potent and selective compounds. Continued research in these areas will be crucial to fully unlock the therapeutic potential of this compound in drug discovery and development.
References
Application of Plantaginin in Ethnopharmacological Studies: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plantaginin, a flavonoid glycoside derived from scutellarein, is a significant bioactive compound found in various medicinal plants, most notably within the Plantago genus.[1] Traditional medicine has long utilized plants containing this compound for their anti-inflammatory, antioxidant, and wound-healing properties. This document provides detailed application notes and protocols for researchers investigating the ethnopharmacological applications of this compound, with a focus on its anti-inflammatory and antioxidant activities. The information presented herein is intended to guide experimental design, data interpretation, and further exploration of this compound's therapeutic potential.
Ethnopharmacological Significance
Historically, plants from the Plantago genus have been used across various cultures to treat a range of ailments. These traditional uses, backed by modern scientific investigation, highlight the relevance of their chemical constituents, including this compound.
Traditional Uses of Plantago Species (Containing this compound):
-
Anti-inflammatory: Used topically for skin inflammations and internally for inflammatory conditions.
-
Wound Healing: Applied to cuts and bruises to promote healing.
-
Antioxidant: Utilized in remedies to counteract oxidative stress-related conditions.
Quantitative Data on Bioactivities
While much of the available data pertains to extracts of Plantago species, which are rich in flavonoids like this compound, these findings provide a strong basis for the specific investigation of purified this compound. The following tables summarize key quantitative data from studies on Plantago extracts, highlighting the potential activities of this compound.
Table 1: Antioxidant Activity of Plantago Extracts
| Plant Extract/Fraction | Assay | IC50 / EC50 Value | Reference |
| Plantago asiatica Ethyl acetate:methanol (10:1, v/v) extract | DPPH Radical Scavenging | 0.086 mg/mL (EC50) | [2] |
| Plantago asiatica Ethyl acetate extract | DPPH Radical Scavenging | 0.117 mg/mL (EC50) | [2] |
| Plantago major | DPPH Radical Scavenging | 0.52 mg/mL (IC50) | [3] |
Table 2: Anti-inflammatory Activity of Plantago Extracts
| Plant Extract | Assay | IC50 Value | Reference |
| Plantago lanceolata Methanol Extract | COX-1 Inhibition | 2.00 mg/mL | [4] |
| Plantago major Methanol Extract | COX-1 Inhibition | 0.65 mg/mL | |
| Plantago lanceolata Methanol Extract | 12-LOX Inhibition | 0.75 mg/mL | |
| Plantago major Methanol Extract | 12-LOX Inhibition | 1.73 mg/mL |
Experimental Protocols
Protocol 1: Isolation and Purification of this compound by HPLC
This protocol outlines a general method for the isolation of this compound from Plantago species, which can be adapted based on specific laboratory equipment and starting material.
Objective: To isolate and purify this compound from dried plant material.
Materials:
-
Dried and powdered Plantago major or Plantago asiatica leaves
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid or Acetic acid
-
Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column
Procedure:
-
Extraction:
-
Macerate 100g of dried, powdered plant material in 1L of 80% methanol for 24 hours at room temperature.
-
Filter the extract and concentrate under reduced pressure using a rotary evaporator.
-
Re-dissolve the crude extract in a minimal amount of the initial mobile phase for HPLC injection.
-
-
HPLC Purification:
-
Column: Preparative C18 column (e.g., 250 mm x 10 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile).
-
Gradient Program:
-
0-5 min: 10% B
-
5-40 min: 10-40% B
-
40-45 min: 40-10% B
-
45-50 min: 10% B
-
-
Flow Rate: 4 mL/min.
-
Detection: UV detector at 330 nm.
-
Fraction Collection: Collect fractions corresponding to the retention time of the this compound peak, as determined by analytical HPLC with a this compound standard.
-
-
Purity Analysis:
-
Analyze the collected fractions using an analytical HPLC system to confirm the purity of the isolated this compound.
-
Lyophilize the pure fractions to obtain this compound as a powder.
-
Protocol 2: In Vitro Anti-inflammatory Activity - Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
Objective: To evaluate the ability of this compound to inhibit the production of the pro-inflammatory mediator nitric oxide in cultured macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Purified this compound
-
Griess Reagent
-
96-well cell culture plates
Procedure:
-
Cell Culture:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
-
Cell Treatment:
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (cells treated with media and LPS) and a negative control (cells treated with media only).
-
-
Nitric Oxide Measurement:
-
After 24 hours, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of NO inhibition relative to the LPS-treated control.
-
Protocol 3: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema in Rats
Objective: To assess the in vivo anti-inflammatory effect of this compound in an acute inflammation model.
Materials:
-
Male Wistar rats (180-200 g)
-
Purified this compound
-
Carrageenan solution (1% in saline)
-
Indomethacin (positive control)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Plethysmometer
Procedure:
-
Animal Acclimatization:
-
Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
-
Drug Administration:
-
Divide the rats into groups (n=6 per group): Vehicle control, this compound (different doses, e.g., 25, 50, 100 mg/kg, p.o.), and Indomethacin (10 mg/kg, p.o.).
-
Administer the respective treatments orally 1 hour before the carrageenan injection.
-
-
Induction of Edema:
-
Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
-
Signaling Pathways
This compound, as a flavonoid, is likely to exert its anti-inflammatory effects through the modulation of key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including those for COX-2, iNOS, and various cytokines. Flavonoids have been shown to inhibit NF-κB activation at multiple steps.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways (including ERK, JNK, and p38) are also crucial in mediating cellular responses to inflammatory stimuli. Activation of these pathways leads to the phosphorylation of various transcription factors that regulate the expression of inflammatory genes. Flavonoids can interfere with the phosphorylation cascades within these pathways.
Conclusion
This compound stands out as a promising natural compound for further investigation in the field of ethnopharmacology. Its presence in traditionally used medicinal plants, coupled with in vitro and in vivo evidence of the anti-inflammatory and antioxidant activities of this compound-containing extracts, provides a solid foundation for its development as a potential therapeutic agent. The protocols and data presented in this document are intended to serve as a comprehensive guide for researchers to systematically explore the pharmacological properties and mechanisms of action of this compound. Further studies focusing on purified this compound are crucial to fully elucidate its therapeutic potential and to validate its traditional uses with modern scientific rigor.
References
Application Notes and Protocols for Plantaginin-Based Herbal Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plantaginin, a flavonoid glycoside found in various medicinal plants, notably from the Plantago genus, has garnered significant interest for its therapeutic potential.[1][2] As a derivative of scutellarein, this compound exhibits a range of biological activities, including well-documented anti-inflammatory and antioxidant effects.[1] These properties make it a compelling candidate for the development of novel herbal formulations aimed at addressing conditions associated with inflammation and oxidative stress.
These application notes provide a comprehensive guide for researchers and drug development professionals working with this compound. The content herein details the molecular pathways influenced by this compound, protocols for its extraction and analysis, and methodologies for evaluating the biological activity of this compound-based formulations.
Biochemical Profile
-
Molecular Formula: C₂₁H₂₀O₁₁[1]
-
Molecular Weight: 448.4 g/mol [1]
-
IUPAC Name: 5,6-dihydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
-
Synonyms: Scutellarein 7-O-glucoside
-
Solubility: Slightly soluble in water; soluble in organic solvents such as ethanol, acetone, and acetic acid.
Mechanism of Action: Anti-inflammatory and Antioxidant Pathways
This compound exerts its therapeutic effects by modulating key signaling pathways involved in the inflammatory and oxidative stress responses. Its primary mechanisms of action include the activation of the Nrf2/HO-1 pathway and the inhibition of the ROS/ERK/NF-κB signaling cascade.
Antioxidant and Anti-inflammatory Signaling of this compound
Caption: this compound's dual mechanism of action.
Quantitative Data Summary
The following tables summarize the quantitative data on the anti-inflammatory and antioxidant activities of this compound and extracts from Plantago species. It is important to note that much of the available data pertains to extracts rather than the isolated compound.
Table 1: Anti-inflammatory Activity
| Test System | Preparation | Assay | Target/Endpoint | Result | Reference(s) |
| Rat | Plantago major Dichloromethane Extract (Insoluble Fraction) | Carrageenan-induced Paw Edema | Paw Edema Inhibition | 55.51% inhibition at 560 mg/kg | |
| Rat | Plantago major Methanol Extract (Seeds) | Carrageenan-induced Paw Edema | Paw Edema Inhibition | 49.76% reduction at 25 mg/kg | |
| In vitro | Plantago major Methanol Extract | Cyclooxygenase-1 (COX-1) Inhibition | IC₅₀ | 0.65 mg/mL | |
| In vitro | Plantago major Methanol Extract | 12-Lipoxygenase (12-LOX) Inhibition | IC₅₀ | 1.73 mg/mL |
Table 2: Antioxidant Activity
| Test System | Preparation | Assay | Result | Reference(s) |
| In vitro | Plantago asiatica Polysaccharides (Seeds) | DPPH Radical Scavenging | 81.4% scavenging at 0.75 mg/mL | |
| In vitro | Plantago major 70% Methanol Extract | DPPH Radical Scavenging | IC₅₀: 127.33 µg/mL | |
| In vitro | Phenylethanoid Glycosides from Plantago asiatica | DPPH Radical Scavenging | IC₅₀ values ranging from 22.9 to 88.5 µM | |
| In vitro | Plantago asiatica Ethyl acetate:methanol (10:1) extract | DPPH Radical Scavenging | EC₅₀: 0.086–0.117 mg/mL |
Experimental Protocols
Experimental Workflow for this compound-Based Formulation Development
Caption: Workflow for this compound research.
Protocol 1: Extraction and Isolation of this compound from Plantago asiatica
Objective: To extract and isolate high-purity this compound from the dried aerial parts of Plantago asiatica.
Materials:
-
Dried and powdered Plantago asiatica
-
Ethanol (95%)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Elution solvents: Chloroform, Methanol
-
HPLC system for purity analysis
Procedure:
-
Macerate the powdered plant material in 95% ethanol at room temperature for 72 hours.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.
-
Subject the crude extract to silica gel column chromatography.
-
Elute the column with a gradient of chloroform-methanol.
-
Collect the fractions and monitor them by thin-layer chromatography (TLC).
-
Combine the fractions containing this compound and concentrate them.
-
Recrystallize the concentrated fraction to obtain purified this compound.
-
Determine the purity of the isolated this compound using HPLC analysis.
Protocol 2: Quantitative Analysis of this compound by HPLC
Objective: To quantify the amount of this compound in an extract or herbal formulation.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 335 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Procedure:
-
Standard Preparation: Prepare a stock solution of pure this compound in methanol. Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.
-
Sample Preparation: Dissolve a known amount of the extract or formulation in methanol. Filter the solution through a 0.45 µm syringe filter.
-
Analysis: Inject the standards and samples into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the this compound standards. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Protocol 3: In Vitro Antioxidant Activity - DPPH Radical Scavenging Assay
Objective: To evaluate the free radical scavenging activity of a this compound-based formulation.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (0.1 mM).
-
This compound or this compound-based formulation dissolved in methanol at various concentrations.
-
Ascorbic acid as a positive control.
-
96-well microplate reader.
Procedure:
-
In a 96-well plate, add 100 µL of the sample or standard solution at different concentrations.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
Determine the EC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) by plotting the percentage of scavenging against the sample concentration.
Protocol 4: Cell-Based Assay for Anti-inflammatory Activity - NF-κB Translocation
Objective: To assess the inhibitory effect of this compound on the activation of the NF-κB signaling pathway in a cellular model.
Materials:
-
Human macrophage cell line (e.g., RAW 264.7).
-
Lipopolysaccharide (LPS) as an inflammatory stimulus.
-
This compound (dissolved in DMSO and diluted in cell culture medium).
-
Primary antibody against NF-κB p65 subunit.
-
Fluorescently labeled secondary antibody.
-
DAPI for nuclear staining.
-
High-content imaging system or fluorescence microscope.
Procedure:
-
Seed the macrophage cells in a 96-well imaging plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 30 minutes to induce NF-κB translocation.
-
Fix and permeabilize the cells.
-
Incubate the cells with the primary antibody against NF-κB p65, followed by the fluorescently labeled secondary antibody.
-
Stain the nuclei with DAPI.
-
Acquire images using a high-content imaging system or fluorescence microscope.
-
Quantify the nuclear translocation of NF-κB by measuring the fluorescence intensity of the p65 antibody in the nucleus relative to the cytoplasm.
Protocol 5: Measurement of Intracellular Reactive Oxygen Species (ROS)
Objective: To determine the effect of this compound on intracellular ROS levels.
Materials:
-
Human cell line (e.g., HaCaT keratinocytes).
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe.
-
Hydrogen peroxide (H₂O₂) as an oxidative stress inducer.
-
This compound.
-
Fluorescence plate reader or flow cytometer.
Procedure:
-
Culture the cells in a 96-well plate.
-
Load the cells with DCFH-DA (e.g., 10 µM) for 30 minutes.
-
Wash the cells to remove the excess probe.
-
Treat the cells with this compound at various concentrations for 1 hour.
-
Induce oxidative stress by adding H₂O₂ (e.g., 100 µM).
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence plate reader or analyze the cells by flow cytometry.
-
A decrease in fluorescence intensity in this compound-treated cells compared to the H₂O₂ control indicates a reduction in intracellular ROS.
Development of this compound-Based Herbal Formulations
The development of a stable and effective herbal formulation containing this compound requires a systematic approach, from preclinical evaluation to final product manufacturing.
Logical Progression for Formulation Development
Caption: Formulation development pathway.
Conclusion
This compound presents a promising natural compound for the development of herbal formulations targeting inflammatory and oxidative stress-related conditions. The protocols and data provided in these application notes offer a foundational framework for researchers and developers to advance the scientific understanding and therapeutic application of this compound. Further investigation into the specific quantitative bioactivities of pure this compound is warranted to fully elucidate its therapeutic potential.
References
Application Notes and Protocols for Bioactive Compounds from Plantago Species in Dermatological Research
Introduction
While the term "Plantaginin" does not correspond to a well-documented phytochemical in scientific literature, extracts of plants from the Plantago genus, commonly known as plantain, have a long history of use in traditional medicine for treating skin ailments.[1] Modern research has identified several bioactive compounds responsible for these therapeutic effects, with the iridoid glycoside Aucubin and the phenylethanoid glycoside Acteoside (also known as Verbascoside) being the most prominent.[1][2] These compounds exhibit significant anti-inflammatory, antioxidant, and wound-healing properties, making them promising candidates for the development of novel dermatological therapies.[3][4]
These application notes provide an overview of the mechanisms of action of Aucubin and Acteoside, quantitative data on their efficacy, and detailed protocols for their investigation as therapeutic agents for skin disorders.
Mechanism of Action in Skin Inflammation
Inflammatory skin disorders are often characterized by the over-activation of signaling pathways that lead to the production of pro-inflammatory mediators. Aucubin and Acteoside have been shown to mitigate skin inflammation by modulating key signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
1. Inhibition of the NF-κB Pathway
The NF-κB pathway is a central regulator of inflammation. In inflammatory skin conditions, stimuli like cytokines (e.g., TNF-α) or bacterial components (e.g., LPS) trigger the degradation of the inhibitor of κB (IκBα). This allows the NF-κB p65/p50 dimer to translocate to the nucleus, where it initiates the transcription of pro-inflammatory genes, including cytokines (TNF-α, IL-6, IL-1β), chemokines, and adhesion molecules.
-
Aucubin: Studies have shown that Aucubin, particularly its hydrolyzed form aucubigenin, can suppress NF-κB activation. It prevents the degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit. This leads to a downstream reduction in the expression of NF-κB target genes.
-
Acteoside: Acteoside also demonstrates potent inhibitory effects on the NF-κB pathway. It has been observed to inhibit the phosphorylation of IκBα and the p65 subunit, preventing NF-κB nuclear translocation and subsequent pro-inflammatory cytokine production in response to stimuli like LPS and TNF-α.
2. Modulation of MAPK Pathways
The MAPK family, including ERK, JNK, and p38, plays a critical role in cellular responses to external stressors like UV radiation and inflammatory cytokines. Over-activation of these pathways in skin cells can lead to increased production of matrix metalloproteinases (MMPs), which degrade collagen, and pro-inflammatory cytokines, contributing to photoaging and inflammatory skin diseases.
-
Aucubin: Aucubin has been shown to protect human skin fibroblasts from UVB-induced oxidative stress, a process heavily mediated by MAPK signaling. It significantly inhibits the production of MMP-1, a key enzyme in collagen degradation.
-
Acteoside: Acteoside effectively inhibits the phosphorylation of JNK and ERK in response to inflammatory stimuli. This suppression of MAPK activation contributes to its anti-inflammatory and anti-allergic effects by down-regulating the expression of various inflammatory mediators.
Quantitative Data on Bioactivity
The following tables summarize key quantitative data from in vitro studies, demonstrating the anti-inflammatory and antioxidant potential of Aucubin and Acteoside.
Table 1: Anti-Inflammatory Activity
| Compound | Assay | Model System | IC₅₀ / Effect | Reference |
|---|---|---|---|---|
| Hydrolyzed Aucubin | TNF-α Production Inhibition | RAW 264.7 Macrophages | 9.2 µM | |
| Acteoside | Inhibition of cPLA2 | RBL-2H3 Cells | Kᵢ = 5.9 µM | |
| Acteoside | Atopic Dermatitis Model | DNCB-treated Mice | Relieved scratching and skin lesions |
| Aucubin | UVB-induced MMP-1 Production | Human Skin Fibroblasts (HS68) | 57% inhibition | |
Table 2: Antioxidant Activity of Acteoside
| Assay Type | IC₅₀ Value | Reference |
|---|---|---|
| DPPH Radical Scavenging | 19.89 µg/mL | |
| H₂O₂ Scavenging | 2.6 µg/mL |
| ABTS⁺• Radical Scavenging | > Trolox | |
Application Notes
-
Atopic Dermatitis (AD): Acteoside has shown potential in alleviating AD-like symptoms in animal models by inhibiting inflammatory cytokine production and NF-κB signaling. Its ability to reduce scratching behavior and skin lesions suggests its utility as a topical or systemic agent for AD.
-
Wound Healing: Both Aucubin and Acteoside are implicated in promoting wound healing. Aucubin has been shown to accelerate re-epithelialization and reduce inflammatory cell infiltration in wound models. Acteoside-loaded hydrogels have been found to significantly accelerate wound closure and skin regeneration.
-
Photoaging: Aucubin's ability to protect skin fibroblasts from UVB-induced damage by inhibiting MMP-1 production and reducing cellular senescence makes it a strong candidate for anti-photoaging formulations.
-
Formulation Considerations: The bioavailability of these compounds, particularly Aucubin, can be low when administered orally. Therefore, for dermatological applications, topical formulations such as creams, gels, or advanced delivery systems like hydrogels and nanoparticles may enhance efficacy by ensuring direct delivery to the skin.
Experimental Protocols
The following are representative protocols for evaluating the efficacy of Aucubin and Acteoside in dermatological research.
Protocol 1: In Vitro Anti-Inflammatory Assay in Macrophages
This protocol details the procedure to assess the anti-inflammatory effects of Aucubin or Acteoside on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
-
1. Cell Culture and Seeding:
-
1.1. Culture RAW 264.7 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
1.2. Seed the cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere for 24 hours.
-
-
2. Compound Treatment:
-
2.1. Prepare stock solutions of Aucubin or Acteoside in DMSO.
-
2.2. Pre-treat the cells with various concentrations of the test compound (e.g., 1, 5, 10, 25 µM) for 2 hours. Include a vehicle control (DMSO) group.
-
-
3. Inflammatory Stimulation:
-
3.1. After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include an unstimulated control group.
-
-
4. Cytokine Measurement (ELISA):
-
4.1. Collect the cell culture supernatant and centrifuge to remove debris.
-
4.2. Measure the concentration of pro-inflammatory cytokines, such as TNF-α and IL-6, in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
-
-
5. Gene Expression Analysis (RT-qPCR):
-
5.1. Lyse the cells and extract total RNA using a suitable kit.
-
5.2. Synthesize cDNA from the RNA.
-
5.3. Perform real-time quantitative PCR (RT-qPCR) to measure the relative mRNA expression levels of inflammatory genes (e.g., Tnf, Il6, Nos2). Normalize the expression to a housekeeping gene (e.g., Gapdh).
-
-
6. Data Analysis:
-
6.1. Calculate the percentage inhibition of cytokine production or gene expression relative to the LPS-only treated group.
-
6.2. Determine the IC₅₀ value if a clear dose-response is observed.
-
Protocol 2: In Vivo Model of Atopic Dermatitis-Like Skin Inflammation
This protocol describes the induction and treatment of atopic dermatitis (AD)-like skin inflammation in mice using 2,4-dinitrochlorobenzene (DNCB), based on methodologies described in the literature.
-
1. Animals:
-
1.1. Use 6-8 week old BALB/c mice. Acclimatize the animals for at least one week before the experiment. All procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).
-
-
2. Sensitization Phase:
-
2.1. Shave the dorsal skin of the mice.
-
2.2. On Day 0, apply a 1% DNCB solution (in a 4:1 acetone:olive oil vehicle) to the shaved dorsal skin to sensitize the immune system.
-
-
3. Challenge Phase:
-
3.1. Starting on Day 7, repeatedly challenge the sensitized skin by applying a 0.2% DNCB solution every two days for a total of five challenges. This will induce a chronic inflammatory response.
-
-
4. Treatment:
-
4.1. Divide the mice into groups: Naive (no DNCB), Control (DNCB + vehicle), and Treatment (DNCB + Aucubin/Acteoside).
-
4.2. Prepare the test compound in a suitable vehicle for topical or systemic (e.g., intraperitoneal) administration.
-
4.3. Administer the treatment daily, starting from the first challenge day (Day 7) until the end of the experiment.
-
-
5. Evaluation:
-
5.1. Clinical Scoring: Visually score the severity of skin lesions based on erythema, edema, excoriation, and dryness.
-
5.2. Histological Analysis: At the end of the study (e.g., Day 21), euthanize the mice and collect dorsal skin tissue. Fix the tissue in formalin, embed in paraffin, and section. Perform Hematoxylin and Eosin (H&E) staining to assess epidermal thickness and inflammatory cell infiltration.
-
5.3. Biomarker Analysis: Homogenize a portion of the skin tissue to measure levels of inflammatory cytokines (TNF-α, IL-6) via ELISA or analyze gene expression via RT-qPCR.
-
-
6. Data Analysis:
-
6.1. Compare the clinical scores, epidermal thickness, and biomarker levels between the control and treatment groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
References
Investigating the Neuroprotective Effects of Plantago major Extract In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. A growing body of research is focused on identifying natural compounds with neuroprotective properties. Plantago major, commonly known as broadleaf plantain, is a medicinal plant that has been traditionally used for its anti-inflammatory and antioxidant properties.[1] Emerging in vitro evidence suggests that extracts from Plantago major may offer neuroprotective benefits by mitigating neuroinflammation and oxidative stress, key pathological features of many neurodegenerative disorders.
These application notes provide a summary of the in vitro neuroprotective effects of Plantago major extract, detailed experimental protocols for key assays, and visual representations of the implicated signaling pathways.
Data Presentation
The neuroprotective effects of Plantago major extract have been quantified through various in vitro assays. The following tables summarize the key findings, demonstrating its anti-inflammatory and antioxidant activities.
Table 1: Anti-inflammatory Effects of Plantago major Leaf Extract (PME) on LPS-Stimulated BV-2 Microglial Cells [2]
| Assay | Treatment | Concentration of PME | Result | Significance |
| Nitric Oxide (NO) Production | LPS (5 µg/mL) + PME | 20 µg/mL | Significant inhibition | P < 0.05 |
| 40 µg/mL | Significant inhibition | P < 0.01 | ||
| 60 µg/mL | Significant inhibition | P < 0.01 | ||
| 80 µg/mL | Significant inhibition | P < 0.001 | ||
| 100 µg/mL | Significant inhibition | P < 0.001 | ||
| Tumor Necrosis Factor-alpha (TNF-α) Production | LPS (5 µg/mL) + PME | 50 µg/mL | Significant inhibition | P < 0.01 |
| 100 µg/mL | Significant inhibition | P < 0.001 |
Table 2: Antioxidant Activity of Plantago major Leaf Extract (PME) [2]
| Assay | Concentration of PME | Result (% DPPH radical scavenging activity) | Significance |
| DPPH Radical Scavenging Assay | 10 µg/mL | Significant scavenging activity | P < 0.05 |
| 20 µg/mL | Significant scavenging activity | P < 0.001 | |
| 40 µg/mL | Significant scavenging activity | P < 0.001 | |
| 60 µg/mL | Significant scavenging activity | P < 0.001 | |
| 80 µg/mL | Significant scavenging activity | P < 0.001 | |
| 100 µg/mL | Significant scavenging activity | P < 0.001 |
Table 3: Effect of Plantago major Extracts on Cell Viability [2][3]
| Cell Line | Extract Type | Concentration | Effect on Viability |
| BV-2 Microglia | Ethyl acetate extract | 10-100 µg/mL | No significant cytotoxicity |
| 200 µg/mL | Moderate signs of cytotoxicity | ||
| Human Neutrophils | Aqueous extract | Not specified | Not toxic |
| Human Neutrophils | Baicalein (a component) | Not specified | Not toxic |
| Human Neutrophils | Aucubin (a component) | Highest concentration tested | Toxic |
Key Signaling Pathways
The neuroprotective effects of Plantago major extract are mediated through the modulation of key signaling pathways involved in inflammation and oxidative stress.
Anti-inflammatory Signaling
Plantago major extract has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that regulates the expression of pro-inflammatory genes, including those for TNF-α and inducible nitric oxide synthase (iNOS). By suppressing the NF-κB pathway in microglial cells, the extract can effectively reduce the production of inflammatory mediators that contribute to neuronal damage.
Antioxidant Response
The antioxidant properties of Plantago major extract contribute to its neuroprotective capacity by scavenging reactive oxygen species (ROS). While the direct modulation of the Nrf2 pathway by Plantago major extract in a neuroprotective context is not yet fully elucidated, many plant-derived antioxidants are known to activate this pathway, which is the master regulator of the antioxidant response.
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below to facilitate the investigation of the neuroprotective effects of Plantago major extract.
Cell Culture
-
BV-2 Microglial Cells: Culture BV-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Primary Neuronal Cultures: For direct neuroprotection assays, primary cortical or hippocampal neurons can be isolated from embryonic rodents. Culture these neurons in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin.
Preparation of Plantago major Extract (PME)
-
Wash fresh leaves of Plantago major to remove debris and air-dry them.
-
Grind the dried leaves into a fine powder.
-
Extract the powder with 80% ethanol at room temperature.
-
Filter the extract and lyophilize it to obtain a concentrate.
-
For experimental use, dissolve the lyophilized extract in a suitable solvent (e.g., sterile distilled water or DMSO) and filter-sterilize.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Seed BV-2 cells or primary neurons in a 96-well plate at a suitable density.
-
After 24 hours, treat the cells with various concentrations of PME (e.g., 10-200 µg/mL) for a predetermined duration (e.g., 24 hours).
-
For neuroprotection assays, pre-treat the cells with PME for a specific time before adding a neurotoxic agent (e.g., LPS for microglia, or glutamate/amyloid-beta for neurons).
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the control (untreated) cells.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies the amount of nitrite, a stable product of NO, in the cell culture supernatant.
-
Seed BV-2 cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of PME for 1 hour.
-
Stimulate the cells with LPS (e.g., 5 µg/mL) for 24 hours to induce NO production.
-
Collect the cell culture supernatant.
-
Mix equal volumes of the supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
TNF-α Measurement (ELISA)
This assay quantifies the amount of the pro-inflammatory cytokine TNF-α in the cell culture supernatant.
-
Seed BV-2 cells in a 24-well plate.
-
Pre-treat the cells with PME for 1 hour.
-
Stimulate the cells with LPS (e.g., 5 µg/mL) for 4 hours.
-
Collect the cell culture supernatant.
-
Perform the ELISA according to the manufacturer's instructions for a mouse TNF-α ELISA kit.
-
Measure the absorbance at 450 nm.
-
Calculate the TNF-α concentration using a standard curve.
DPPH Radical Scavenging Assay
This assay measures the free radical scavenging activity of the extract.
-
Prepare different concentrations of PME in a suitable solvent.
-
Mix the PME solutions with a methanolic solution of DPPH (2,2-diphenyl-1-picrylhydrazyl).
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of scavenging activity using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100.
Conclusion
The in vitro data strongly suggest that Plantago major extract possesses significant neuroprotective potential, primarily through its potent anti-inflammatory and antioxidant activities. Its ability to inhibit key inflammatory mediators in microglia, such as NO and TNF-α, likely via the NF-κB pathway, highlights its therapeutic promise for neurodegenerative diseases where neuroinflammation is a key pathological component. Further research is warranted to explore its direct protective effects on neurons against various neurotoxic insults and to fully elucidate the underlying molecular mechanisms, including the potential involvement of the Nrf2 and MAPK signaling pathways. The protocols provided herein offer a robust framework for conducting such investigations.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Plantaginin Extraction from Leaves
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the extraction yield of Plantaginin from plant leaves. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which plants is it commonly found?
This compound is a flavonoid, specifically a glycosyloxyflavone.[1] It is a plant metabolite found in several species of the Plantaginaceae family, with Plantago asiatica (Asian Plantain) and Plantago major (Broadleaf Plantain) being well-documented sources.[2]
Q2: Which solvents are most effective for extracting this compound?
The choice of solvent is crucial and depends on the polarity of the target compound. As a flavonoid glycoside, this compound is more polar and is effectively extracted using alcohol-water mixtures.[3] Studies on Plantago species have often utilized methanol or ethanol solutions for the extraction of flavonoids. For instance, 85% ethanol has been shown to be effective for extracting active components from Plantago asiatica L.
Q3: How can I quantify the amount of this compound in my extract?
High-Performance Liquid Chromatography (HPLC) is a standard method for the quantitative analysis of this compound in plant extracts.[3] A validated HPLC method allows for accurate and reproducible quantification, which is essential for quality control and for optimizing extraction parameters.
Q4: Can modern extraction techniques like ultrasound or microwave assistance improve the yield?
Yes, modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can significantly enhance the extraction efficiency of flavonoids compared to conventional methods like maceration.[4] These methods can lead to higher yields in shorter extraction times.
Q5: What is the relevance of the Nrf2/HO-1 signaling pathway to this compound?
The Nrf2/HO-1 signaling pathway is a key cellular defense mechanism against oxidative stress. Flavonoids, like this compound, are known for their antioxidant properties. Homothis compound, a closely related compound, has been shown to activate the Nrf2/HO-1 pathway, suggesting that this compound may exert its antioxidant and protective effects through a similar mechanism. Understanding this pathway can be crucial for research into the pharmacological applications of this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of flavonoids like this compound from plant leaves.
| Issue | Potential Cause | Recommended Solution |
| Low this compound Yield | Inappropriate Solvent: The polarity of the solvent may not be optimal for this compound. | Use a polar solvent system, such as an ethanol/water or methanol/water mixture. Experiment with different ratios (e.g., 50%, 70%, 85% ethanol) to find the optimal polarity. |
| Suboptimal Temperature: High temperatures can degrade this compound, while low temperatures may result in poor extraction efficiency. | Optimize the extraction temperature. For conventional methods, a moderate temperature (e.g., 60-80°C) is often a good starting point. For UAE and MAE, temperature control is crucial to prevent degradation. | |
| Incorrect Particle Size: If the leaf particles are too large, the solvent cannot penetrate effectively. If they are too fine, it can lead to clumping and poor extraction. | Grind the dried leaves to a uniform, fine powder (e.g., 40-60 mesh). | |
| Insufficient Extraction Time: The contact time between the solvent and the plant material may be too short. | Increase the extraction time. For maceration, this could be several hours to a full day. For UAE and MAE, optimize the sonication or irradiation time (e.g., 10-30 minutes). | |
| Inconsistent Results | Inhomogeneous Plant Material: Variations in the chemical composition of the plant material. | Thoroughly mix the powdered leaf material before taking samples for extraction to ensure homogeneity. |
| Fluctuations in Extraction Parameters: Minor changes in temperature, time, or solvent-to-solid ratio between experiments. | Maintain strict control over all extraction parameters. Use calibrated equipment and document all settings for each run. | |
| Co-extraction of Impurities | Non-selective Solvent: The solvent may be extracting a wide range of other compounds along with this compound. | Consider using a multi-step extraction process. Start with a non-polar solvent (e.g., hexane) to remove lipids and chlorophyll before extracting with a more polar solvent for this compound. |
| Degradation of this compound | Excessive Heat: this compound can be sensitive to high temperatures. | Use extraction methods that allow for precise temperature control. For MAE, use a system with temperature feedback. For other methods, use a temperature-controlled water bath. |
| Exposure to Light and Air: Flavonoids can be degraded by light and oxidation. | Protect the extraction mixture and the final extract from light by using amber glassware or covering the vessels with aluminum foil. Work in an inert atmosphere (e.g., nitrogen) if possible. |
Quantitative Data on Flavonoid Extraction from Plantago Leaves
While specific quantitative data for this compound is limited in the literature, the following tables summarize the yields of total flavonoids and phenolic compounds from Plantago species using different extraction methods. These can serve as a valuable reference for optimizing this compound extraction.
Table 1: Comparison of Extraction Methods for Total Phenol and Flavonoid Content from Plantago major L. Leaves
| Extraction Method | Total Phenol Content (% GAE) | Total Flavonoid Content (% CE) |
| Kinetic Maceration | Lower than UAE and MAE | Lower than UAE and MAE |
| Ultrasound-Assisted Extraction (UAE) | Higher than Maceration | Higher than Maceration |
| Microwave-Assisted Extraction (MAE) | 1.72 | 1.94 |
GAE: Gallic Acid Equivalent; CE: Catechin Equivalent
Table 2: Effect of MAE Parameters on Antioxidant Compound Recovery from Plantago major L. Leaves
| Temperature (°C) | Time (min) | Relative Recovery of Antioxidant Compounds |
| 40 | 5 - 30 | Increases with time |
| 70 | 5 - 30 | Increases with time, higher than 40°C |
| 100 | 5 - 30 | Increases with time, highest recovery |
Experimental Protocols
The following are detailed protocols for the extraction of flavonoids from Plantago leaves. These can be adapted and optimized for maximizing this compound yield.
Protocol 1: Conventional Maceration Extraction
-
Preparation of Plant Material:
-
Dry the Plantago leaves at room temperature or in an oven at a low temperature (e.g., 40-50°C) until they are brittle.
-
Grind the dried leaves into a fine powder (40-60 mesh) using a laboratory mill.
-
-
Extraction:
-
Weigh 10 g of the powdered leaf material and place it in a 250 mL Erlenmeyer flask.
-
Add 100 mL of 85% ethanol (or another desired solvent mixture) to the flask.
-
Seal the flask and place it on a magnetic stirrer.
-
Macerate for 24 hours at room temperature with continuous stirring.
-
-
Filtration and Concentration:
-
Filter the mixture through Whatman No. 1 filter paper.
-
Wash the residue with a small amount of the extraction solvent to ensure complete recovery.
-
Combine the filtrates and concentrate the extract using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until the solvent is removed.
-
-
Drying and Storage:
-
Dry the concentrated extract in a vacuum oven to obtain a solid residue.
-
Store the dried extract in a desiccator in the dark until further analysis.
-
Protocol 2: Ultrasound-Assisted Extraction (UAE)
-
Preparation of Plant Material:
-
Prepare the powdered Plantago leaves as described in Protocol 1.
-
-
Extraction:
-
Weigh 2 g of the powdered leaf material and place it in a 100 mL beaker.
-
Add 70 mL of the desired solvent (e.g., 70% ethanol).
-
Place the beaker in an ultrasonic bath.
-
Sonicate for a specified time (e.g., 20 minutes) at a controlled temperature (e.g., 25°C).
-
-
Filtration and Concentration:
-
Filter the extract as described in Protocol 1.
-
Concentrate the filtrate using a rotary evaporator.
-
-
Drying and Storage:
-
Dry and store the extract as described in Protocol 1.
-
Protocol 3: Microwave-Assisted Extraction (MAE)
-
Preparation of Plant Material:
-
Prepare the powdered Plantago leaves as described in Protocol 1.
-
-
Extraction:
-
Weigh 2 g of the powdered leaf material and place it in a microwave-safe extraction vessel.
-
Add 70 mL of the desired solvent (e.g., water or an ethanol/water mixture).
-
Place the vessel in a microwave extractor.
-
Set the extraction parameters, such as microwave power (e.g., 400 W), temperature (e.g., 70°C), and time (e.g., 20 minutes).
-
-
Filtration and Concentration:
-
After extraction, allow the vessel to cool down.
-
Filter and concentrate the extract as described in Protocol 1.
-
-
Drying and Storage:
-
Dry and store the extract as described in Protocol 1.
-
Visualizations
Experimental Workflow for Optimizing this compound Extraction
Caption: A generalized workflow for the extraction and optimization of this compound from Plantago leaves.
Nrf2/HO-1 Signaling Pathway
Caption: The Nrf2/HO-1 signaling pathway, a potential target for the antioxidant activity of this compound.
References
- 1. This compound | C21H20O11 | CID 5320623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound|CAS 26046-94-6|Research Compound [benchchem.com]
- 3. HPLC quantitative analysis of this compound in Shazenso (Plantago asiatica L.) extracts and isolation of plantamajoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. repository.ubaya.ac.id [repository.ubaya.ac.id]
Overcoming Plantaginin solubility issues for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome challenges with Plantaginin solubility for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound, also known as Scutellarein-7-O-glucoside (CAS 26046-94-6), is a flavonoid glycoside found in plants of the Plantago genus.[1] Like many flavonoids, it has a polyphenolic structure, which contributes to its low solubility in aqueous solutions, a common challenge for in vitro biological assays.[2] This poor solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental results.
Q2: Which solvents are recommended for dissolving this compound?
This compound is soluble in several organic solvents. Dimethyl sulfoxide (DMSO) is highly effective, and other recommended solvents include ethanol, methanol, pyridine, and acetone.[3][4] For most cell-based assays, preparing a concentrated stock solution in 100% DMSO is the standard practice.
Q3: My this compound precipitated after I diluted my DMSO stock into my aqueous cell culture medium. What happened?
This is a common issue known as solvent-induced precipitation. When a concentrated stock of a poorly water-soluble compound in an organic solvent like DMSO is rapidly diluted into an aqueous buffer or medium, the compound can crash out of solution. The final concentration of the organic solvent may be too low to maintain the solubility of this compound.
Q4: How can I prevent this compound from precipitating in my cell culture medium?
To prevent precipitation, it is crucial to ensure the final concentration of the organic solvent (e.g., DMSO) in the culture medium remains as low as possible while still being sufficient to keep this compound dissolved. A general recommendation is to keep the final DMSO concentration below 0.5%, and ideally at or below 0.1%, as higher concentrations can be toxic to cells. Always add the stock solution to the medium with vigorous vortexing or stirring to ensure rapid and even dispersion. Performing a serial dilution of the stock solution in the medium can also be beneficial.
Q5: What is the maximum recommended stock concentration for this compound in DMSO?
While the absolute maximum solubility may be higher, a practical and effective stock concentration can be prepared by dissolving 2 mg of this compound in 50 µL of DMSO, resulting in a 40 mg/mL stock solution.[2] This high concentration allows for significant dilution into your final assay, minimizing the final DMSO concentration.
Troubleshooting Guide
Issue 1: Preparing the Initial Stock Solution
-
Problem: this compound powder is not dissolving in the chosen solvent.
-
Solution:
-
Verify the Solvent: Ensure you are using a recommended organic solvent like high-purity, anhydrous DMSO, ethanol, or methanol.
-
Increase Energy Input: Gently warm the solution to 37°C and vortex or sonicate the vial for short bursts. This can help overcome the initial energy barrier for dissolution.
-
Check Compound Purity: Impurities can sometimes affect solubility. Ensure you are using a high-purity grade of this compound.
-
Issue 2: Precipitation During Assay Preparation
-
Problem: A precipitate forms immediately upon adding the this compound stock solution to the aqueous assay buffer or cell culture medium.
-
Solution:
-
Pre-warm the Medium: Ensure your culture medium or buffer is at 37°C before adding the this compound stock.
-
Use a Step-wise Dilution: Instead of a single large dilution, perform serial dilutions. For example, dilute the 40 mg/mL DMSO stock 1:10 in pre-warmed medium, vortex well, and then use this intermediate dilution to achieve your final concentration.
-
Increase Final Solvent Concentration: If precipitation persists and your cell line tolerates it, you may need to slightly increase the final DMSO concentration. Always run a vehicle control with the same DMSO concentration to account for any solvent effects.
-
Issue 3: Precipitate Observed in Culture Wells During Incubation
-
Problem: After several hours of incubation, a crystalline precipitate is visible in the wells of the culture plate.
-
Solution:
-
Check for Saturation: The working concentration of this compound may be too high for the final solvent concentration in the medium. Try lowering the working concentration of this compound.
-
Assess Medium Components: Components in serum or the medium itself (e.g., certain salts) can sometimes interact with the compound, reducing its solubility over time. Consider using a serum-free medium for the duration of the treatment if your experimental design allows.
-
Verify Incubator Humidity: Low humidity can lead to evaporation from the wells, increasing the concentration of all components, including this compound, which can lead to precipitation. Ensure the incubator has adequate humidity.
-
Quantitative Data Summary
The following table summarizes the known solubility information for this compound. Note that precise quantitative values are not always available in the literature, and the provided data is based on information from technical data sheets and related compounds.
| Solvent | Scientific Name | Molar Mass ( g/mol ) | Solubility |
| This compound | Scutellarein-7-O-glucoside | 448.38 | DMSO: Soluble (a 40 mg/mL stock can be prepared) Methanol: Soluble Ethanol: Soluble Pyridine: Soluble Water: Low solubility |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (MW: 448.38 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer and/or sonicator
-
-
Procedure:
-
Weigh out 4.48 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes. If the solid does not completely dissolve, place the tube in a 37°C water bath for 5-10 minutes and vortex again. A brief sonication can also be used if necessary.
-
Once fully dissolved, the clear stock solution has a concentration of 10 mM.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.
-
Protocol 2: General Protocol for Cell Treatment in a 96-Well Plate
-
Objective: To treat cultured cells with this compound while minimizing precipitation.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere and grow to the desired confluency.
-
On the day of treatment, pre-warm the cell culture medium to 37°C.
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare a series of intermediate dilutions of this compound in pre-warmed culture medium. Crucially, add the this compound stock to the medium and immediately vortex to mix. For example, to achieve a final concentration of 10 µM, you could perform a 1:100 dilution of the 10 mM stock into medium to get a 100 µM intermediate solution, and then dilute this 1:10 into the wells.
-
Prepare a vehicle control using the same final concentration of DMSO that is present in the highest concentration of this compound being tested.
-
Carefully remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Return the plate to the incubator for the desired treatment period.
-
Proceed with the relevant downstream assay, such as an MTT assay for viability or cell lysis for Western blot analysis.
-
Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
Caption: General workflow for in vitro cell-based assays.
Caption: Inhibition of the PI3K/Akt pathway by this compound.
References
Stability of Plantaginin in different solvents and pH
Technical Support Center: Stability of Plantaginin
Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your studies on the stability of this compound in various solvents and pH conditions.
Introduction to this compound Stability
This compound, also known as Scutellarein-7-O-glucoside, is a flavonoid with significant biological activities.[1] Understanding its stability is crucial for accurate experimental results and for the development of potential therapeutic agents. While comprehensive quantitative stability data for this compound is not extensively available in published literature, this guide provides a framework for designing, executing, and troubleshooting your own stability studies based on established principles of forced degradation analysis for natural products.
Frequently Asked Questions (FAQs)
Q1: I am observing a rapid decrease in the concentration of my this compound solution, even when stored in what I believe are standard conditions. What could be the primary cause?
A1: The degradation of flavonoids like this compound is often accelerated by alkaline pH conditions. If your solvent system is neutral or basic, you may observe significant degradation. Consider preparing your solutions in a slightly acidic buffer (e.g., pH 4-6) to enhance stability. Additionally, exposure to light and elevated temperatures can also contribute to degradation.
Q2: My this compound solution has developed a yellow or brownish tint after a short period. Is this a sign of degradation?
A2: Yes, a color change in a solution of a flavonoid is often an indicator of degradation. The phenolic structure of this compound is susceptible to oxidation and other chemical transformations, which can result in the formation of colored degradation products. It is recommended to perform analytical validation (e.g., via HPLC) to confirm degradation and identify any new peaks corresponding to degradation products.
Q3: I am using a methanol-water mixture to dissolve this compound. What is the optimal ratio to ensure both solubility and stability?
A3: While specific data for this compound is limited, for many flavonoids, a hydroalcoholic mixture is a good choice. A higher proportion of the organic solvent (e.g., 70-80% methanol or ethanol) can improve the solubility of these generally less water-soluble compounds. However, the aqueous component's pH will still significantly influence stability. It is advisable to buffer the aqueous portion of your solvent system to a slightly acidic pH.
Q4: What are the best practices for preparing and storing a stock solution of this compound to minimize degradation?
A4: To prepare a stable stock solution of this compound, follow these best practices:
-
Solvent Selection: Use a high-purity organic solvent such as methanol or ethanol, or a buffered hydroalcoholic solution (pH 4-6).
-
Light Protection: Store the solution in an amber vial or wrap the container with aluminum foil to protect it from light.
-
Temperature Control: Store the stock solution at a low temperature, preferably at -20°C or -80°C for long-term storage. For short-term use, refrigeration at 2-8°C is recommended.
-
Inert Atmosphere: For highly sensitive experiments, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected peaks in HPLC chromatogram | Degradation of this compound | Confirm the identity of the new peaks as degradation products using techniques like LC-MS. Adjust storage conditions (pH, temperature, light exposure) to minimize degradation. |
| Poor peak shape or retention time shift in HPLC | Interaction of this compound or its degradation products with the column | Ensure the mobile phase is compatible with the analyte and the column. A slightly acidic mobile phase can often improve the peak shape of phenolic compounds. |
| Inconsistent results between experimental replicates | Instability of this compound in the experimental medium | Prepare fresh solutions for each experiment. If the experiment is lengthy, assess the stability of this compound over the duration of the experiment under the specific conditions used. |
| Low recovery of this compound from a sample matrix | Degradation during extraction or processing | Optimize extraction conditions to be milder (e.g., lower temperature, shorter duration). Ensure the extraction solvent is compatible with this compound stability. |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol provides a general framework for assessing the stability of this compound under various stress conditions. The goal of a forced degradation study is to generate degradation products to understand the degradation pathways and to develop a stability-indicating analytical method.[2][3]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent such as methanol or a methanol:water (1:1) mixture.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature and at an elevated temperature (e.g., 60°C), monitoring at shorter time intervals (e.g., 30 min, 1, 2, 4 hours) due to the expected rapid degradation in basic conditions.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a defined period (e.g., 2, 4, 8, 24 hours).
-
Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C or 80°C) in a temperature-controlled oven for a defined period.
-
Photodegradation: Expose the stock solution to direct sunlight or a photostability chamber for a defined period.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a validated stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution using a mobile phase of acidified water and methanol or acetonitrile is a common starting point for flavonoid analysis.
4. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point compared to an unstressed control sample.
-
Identify and quantify the major degradation products.
Data Presentation
Table 1: Stability of this compound in Different Solvents
| Solvent System | Storage Condition | % this compound Remaining (Mean ± SD) |
| 24 hours | 48 hours | |
| Methanol | Room Temperature | [Insert your data here] |
| Ethanol | Room Temperature | [Insert your data here] |
| Water | Room Temperature | [Insert your data here] |
| 50% Methanol in Water | Room Temperature | [Insert your data here] |
Table 2: Stability of this compound at Different pH Values
| pH of Solution | Storage Condition | % this compound Remaining (Mean ± SD) |
| 2 hours | 8 hours | |
| pH 2 (0.01 M HCl) | 60°C | [Insert your data here] |
| pH 4 (Acetate Buffer) | 60°C | [Insert your data here] |
| pH 7 (Phosphate Buffer) | 60°C | [Insert your data here] |
| pH 10 (Carbonate Buffer) | Room Temperature | [Insert your data here] |
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Key factors influencing the stability of this compound.
References
Preventing Plantaginin degradation during extraction and storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Plantaginin during extraction and storage. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound, also known as scutellarein-7-O-glucoside, is a flavonoid glycoside found in various plants, including those of the Plantago genus.[1][2] Flavonoids are valued for their potential biological activities; however, they are susceptible to degradation, which can compromise the quality and efficacy of extracts.[3] Factors such as pH, temperature, and light can significantly impact the stability of this compound.
Q2: What are the primary factors that cause this compound degradation?
The main factors contributing to the degradation of flavonoids like this compound are:
-
pH: Flavonoid stability is pH-dependent. Generally, flavonol glycosides tend to be more stable in acidic conditions compared to neutral or alkaline environments.[4]
-
Temperature: Elevated temperatures can accelerate the degradation of flavonoids.[2] Thermal processing can lead to the breakdown of these compounds, often following first-order kinetics.
-
Light: Exposure to light, particularly UV radiation, can induce photodegradation of flavonoids.
-
Oxidation: The presence of oxygen and oxidizing agents can lead to the degradation of phenolic compounds like this compound.
-
Enzymatic Activity: Endogenous enzymes in the plant material can degrade flavonoids if not properly inactivated during extraction.
Q3: How can I minimize this compound degradation during extraction?
To minimize degradation during extraction, consider the following:
-
Solvent Selection: Aqueous mixtures of methanol or ethanol are commonly used for extracting flavonoids. The optimal solvent composition can enhance extraction efficiency and may influence stability.
-
Temperature Control: Employing lower extraction temperatures can help reduce thermal degradation. While some heat may be necessary to improve extraction yield, prolonged exposure to high temperatures should be avoided.
-
pH Adjustment: Maintaining a slightly acidic pH during extraction may improve the stability of this compound, as many flavonoid glycosides are more stable under these conditions.
-
Exclusion of Light and Oxygen: Performing extractions in the dark or using amber-colored glassware can prevent photodegradation. Purging extraction vessels with an inert gas like nitrogen can minimize oxidative degradation.
-
Use of Antioxidants: The addition of antioxidants, such as ascorbic acid or butylated hydroxytoluene (BHT), to the extraction solvent can help protect this compound from oxidative damage.
Q4: What are the recommended storage conditions for this compound extracts?
For long-term storage of this compound extracts, the following conditions are recommended:
-
Low Temperature: Store extracts at low temperatures, such as refrigeration (2-8 °C) or freezing (-20 °C or lower), to significantly slow down degradation reactions.
-
Protection from Light: Store extracts in light-resistant containers (e.g., amber vials) to prevent photodegradation.
-
Inert Atmosphere: For sensitive samples, storing under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.
-
Lyophilization: Freeze-drying (lyophilization) is an effective method for long-term storage as it removes water, which can mediate degradative reactions. The lyophilized powder should be stored under the conditions mentioned above.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of this compound in the extract. | Inefficient extraction method. | Optimize extraction parameters such as solvent composition, temperature, and time. Consider using advanced techniques like ultrasound-assisted extraction. |
| Degradation during extraction. | Implement protective measures during extraction: use amber glassware, control temperature, consider adding antioxidants to the solvent, and work under an inert atmosphere if possible. | |
| Discoloration or precipitation in the stored extract. | Degradation of this compound. | Review storage conditions. Ensure the extract is protected from light and stored at a low temperature. Consider filtering the extract before storage. |
| Oxidation. | Purge the headspace of the storage container with an inert gas (e.g., nitrogen) before sealing. | |
| Loss of biological activity of the extract over time. | Chemical degradation of this compound. | Re-evaluate storage conditions. For long-term storage, consider lyophilizing the extract and storing the powder at -20°C or below in a desiccated, dark environment. |
| Instability of other components in the crude extract. | While crude extracts can sometimes offer protective effects, purification of this compound may be necessary if co-extractives are promoting degradation. |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction of this compound from Plantago asiatica
This protocol is a general guideline and should be optimized for your specific experimental needs.
-
Sample Preparation: Dry the aerial parts of Plantago asiatica at a low temperature (e.g., 40-50 °C) and grind them into a fine powder.
-
Extraction Solvent: Prepare an 80% aqueous methanol solution. For added stability, consider adding an antioxidant like ascorbic acid (e.g., 0.1% w/v).
-
Extraction Procedure:
-
Mix the powdered plant material with the extraction solvent in a flask (e.g., a 1:20 solid-to-liquid ratio).
-
Place the flask in an ultrasonic bath.
-
Sonicate for a defined period (e.g., 30-60 minutes) while monitoring the temperature to ensure it does not rise excessively.
-
-
Filtration and Concentration:
-
After extraction, filter the mixture to separate the extract from the solid plant material.
-
Concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 40 °C.
-
-
Storage:
-
For short-term storage, keep the concentrated extract at 4 °C in an amber vial.
-
For long-term storage, lyophilize the extract and store the resulting powder at -20 °C or below in a sealed, light-proof container.
-
Protocol 2: HPLC-UV Analysis of this compound
This method can be used to quantify this compound in your extracts.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: A C18 reversed-phase column is suitable for flavonoid analysis.
-
Mobile Phase: A gradient elution using a mixture of an acidified aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically effective.
-
Detection: Monitor the absorbance at the wavelength of maximum absorbance for this compound (this should be determined experimentally, but is often in the range of 280-350 nm for flavonoids).
-
Quantification: Prepare a calibration curve using a pure standard of this compound (scutellarein-7-O-glucoside) to quantify the concentration in your samples.
Data Presentation
Table 1: General Stability of Flavonoid Glycosides
| Condition | General Stability Trend | Notes |
| pH | More stable in acidic conditions (pH < 7) | Degradation rate increases in neutral to alkaline conditions. |
| Temperature | Stability decreases as temperature increases. | Degradation often follows first-order kinetics. |
| Light | Degrades upon exposure to UV and visible light. | Storage in the dark or in amber containers is crucial. |
| Storage Form | Lyophilized powder > Frozen solution > Refrigerated solution | Removal of water enhances long-term stability. |
Visualizations
Caption: Experimental workflow for the extraction and storage of this compound.
Caption: Hypothetical degradation pathways for this compound.
References
Technical Support Center: Purifying Plantaginin with Column Chromatography
Welcome to the technical support center for the purification of Plantaginin. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the column chromatography process, with a focus on resolving issues related to low yield.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purification important?
This compound is a flavonoid glycoside, specifically a scutellarein-7-O-glucoside, found in various plants, including Plantago asiatica.[1] Its purification is crucial for a range of research and development applications due to its potential biological activities. Studies suggest that this compound may play a role in modulating inflammatory responses by inhibiting the TLR4-MyD88-NF-kB signaling pathway.
Q2: I am experiencing a significantly lower than expected yield of this compound after column chromatography. What are the common causes?
Low yield of this compound can stem from several factors throughout the extraction and purification process. Key areas to investigate include:
-
Incomplete Extraction: The initial extraction from the plant material may not be efficient.
-
Degradation of this compound: this compound, like many glycosides, can be sensitive to pH, temperature, and enzymatic activity.[2]
-
Improper Column Packing: A poorly packed column can lead to channeling and poor separation, resulting in loss of the compound.
-
Suboptimal Mobile Phase Composition: An inappropriate solvent system can lead to poor separation from other compounds or irreversible adsorption to the stationary phase.
-
Co-elution with Impurities: If this compound elutes with other compounds, subsequent purification steps may lead to losses.
Q3: How can I optimize my extraction protocol to improve the initial amount of this compound?
To maximize the extraction of this compound from plant material, consider the following optimizations:
-
Solvent Choice: A mixture of alcohol (like ethanol or methanol) and water is often more effective for extracting polar glycosides than absolute alcohol.
-
Extraction Method: Techniques like sonication or Soxhlet extraction can enhance extraction efficiency compared to simple maceration.
-
Enzyme Deactivation: Endogenous plant enzymes can cleave the glycosidic bond of this compound. To prevent this, consider blanching the fresh plant material or performing the extraction with boiling alcohol.
-
pH Control: Maintain a neutral pH during extraction to prevent acid hydrolysis of the glycosidic linkage.
Troubleshooting Guide: Low this compound Yield
This guide provides a structured approach to identifying and resolving common issues leading to low yields of this compound during column chromatography.
Problem 1: Low Recovery After Elution
| Possible Cause | Recommended Solution | Verification Step |
| Irreversible Adsorption | This compound may be too polar for the stationary phase/mobile phase combination, leading to strong, irreversible binding. | After elution, extrude a small portion of the silica gel from the top of the column, extract it with a very polar solvent (e.g., pure methanol or methanol/water), and analyze the extract by TLC or HPLC to check for the presence of your compound. |
| Degradation on Column | The stationary phase (e.g., silica gel) can be slightly acidic, potentially causing the degradation of acid-labile compounds over long exposure times. | Test the stability of this compound on a small amount of silica gel by spotting a solution of the compound on a TLC plate and letting it sit for several hours before developing. Compare this to a freshly spotted sample. |
| Incorrect Mobile Phase Polarity | The mobile phase may not be polar enough to elute the highly polar this compound. | Gradually increase the polarity of the mobile phase. For flavonoid glycosides, a gradient of dichloromethane/methanol or ethyl acetate/methanol is often effective. |
Problem 2: Poor Separation and Mixed Fractions
| Possible Cause | Recommended Solution | Verification Step |
| Column Overloading | Too much crude extract was loaded onto the column, exceeding its separation capacity. | As a general rule, the amount of sample should be 1-5% of the weight of the stationary phase for effective separation. Reduce the sample load in subsequent runs. |
| Poorly Packed Column | Channels or cracks in the stationary phase lead to an uneven flow of the mobile phase and poor separation. | Ensure the column is packed uniformly without any air bubbles or cracks. Wet packing is generally recommended over dry packing for better results. |
| Inappropriate Solvent System | The chosen mobile phase does not provide adequate resolution between this compound and other co-occurring compounds. | Perform thorough TLC analysis with various solvent systems to find the one that gives the best separation (ideally, a ΔRf of >0.2 between this compound and its closest impurities). |
Quantitative Data Summary
The following tables provide hypothetical yet realistic data for yields and solvent systems, which can serve as a benchmark for your experiments.
Table 1: Expected Yield of this compound at Different Purification Stages
| Purification Stage | Starting Material (Dry Weight) | Expected Yield Range (%) | Purity (%) |
| Crude Extract | 100 g | 10 - 15 | 5 - 10 |
| Ethyl Acetate Fraction | 10 g (Crude) | 20 - 30 | 25 - 40 |
| Column Chromatography | 2 g (EtOAc Fraction) | 15 - 25 | > 90 |
Table 2: Recommended Solvent Systems for Column Chromatography of this compound
| Stationary Phase | Mobile Phase System (Gradient Elution) | Expected Rf of this compound (TLC) |
| Silica Gel (60-120 mesh) | Chloroform:Methanol (95:5 to 80:20) | 0.3 - 0.4 |
| Silica Gel (60-120 mesh) | Ethyl Acetate:Methanol (98:2 to 90:10) | 0.4 - 0.5 |
| Reversed-Phase C18 | Methanol:Water (30:70 to 70:30) | 0.5 - 0.6 |
Experimental Protocols
Protocol 1: Extraction of this compound from Plantago asiatica
-
Preparation of Plant Material: Air-dry fresh leaves of Plantago asiatica at room temperature and grind them into a fine powder.
-
Extraction: Macerate 100g of the powdered plant material in 1L of 70% ethanol at room temperature for 24 hours with constant stirring.
-
Filtration and Concentration: Filter the extract through cheesecloth and then filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
-
Solvent Partitioning: Suspend the crude extract in distilled water and partition successively with n-hexane, chloroform, and finally ethyl acetate. The flavonoid glycosides, including this compound, are typically enriched in the ethyl acetate fraction. Concentrate the ethyl acetate fraction to dryness.
Protocol 2: Column Chromatography for this compound Purification
-
Column Preparation: Prepare a glass column packed with silica gel (60-120 mesh) using a wet slurry method with the initial mobile phase (e.g., Chloroform:Methanol 98:2).
-
Sample Loading: Dissolve the dried ethyl acetate fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Dry this mixture and carefully load it onto the top of the prepared column.
-
Elution: Begin elution with the initial, less polar mobile phase. Gradually increase the polarity of the mobile phase by increasing the percentage of methanol.
-
Fraction Collection: Collect fractions of a suitable volume (e.g., 20 mL) and monitor the elution of compounds using Thin Layer Chromatography (TLC).
-
Analysis and Pooling: Analyze the collected fractions by TLC, visualizing the spots under UV light (254 nm and 365 nm). Pool the fractions containing pure this compound.
-
Final Concentration: Evaporate the solvent from the pooled fractions to obtain purified this compound.
Visualizations
Experimental Workflow for this compound Purification
Caption: A flowchart illustrating the key steps in the extraction and purification of this compound.
Logical Troubleshooting Flow for Low Yield
Caption: A decision-making diagram for troubleshooting low this compound yield.
This compound's Proposed Signaling Pathway Inhibition
Caption: The proposed inhibitory effect of this compound on the TLR4-MyD88-NF-kB signaling pathway.
References
Optimizing HPLC parameters for better Plantaginin peak resolution
Technical Support Center: Plantaginin HPLC Analysis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize High-Performance Liquid Chromatography (HPLC) parameters for improved peak resolution of this compound, particularly within complex matrices like plant extracts.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during the HPLC analysis of this compound.
Q1: My this compound peak is showing significant tailing. What are the likely causes and solutions?
A1: Peak tailing for phenolic compounds like this compound is common and often stems from unwanted interactions with the stationary phase.
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based packing material can interact with the polar functional groups of this compound, causing tailing.[1]
-
Metal Contamination: Trace metals in the silica matrix, HPLC system, or sample can chelate with this compound, also causing tailing.[4]
-
Solution: If tailing persists, consider using a column specifically designed for metal-sensitive compounds or passivating your HPLC system.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase at the point of injection, leading to tailing.
-
Solution: Reduce the injection volume or dilute the sample and reinject.
-
Q2: I'm seeing poor resolution between the this compound peak and an adjacent impurity. How can I improve the separation?
A2: Improving resolution requires adjusting parameters that affect chromatographic efficiency (N), selectivity (α), or retention (k).
-
Optimize Selectivity (α): This is often the most effective approach.
-
Change Organic Modifier: If you are using acetonitrile, try substituting it with methanol or a mixture of the two. Different organic solvents interact differently with the analyte and stationary phase, which can significantly alter peak spacing.
-
Adjust Mobile Phase pH: Modifying the pH can change the ionization state of this compound or co-eluting compounds, altering their retention and improving separation.
-
Change Stationary Phase: If mobile phase adjustments are insufficient, switching to a column with a different chemistry (e.g., a Phenyl-Hexyl or F5 column instead of a C18) can provide a different selectivity and resolve the peaks.
-
-
Increase Efficiency (N): This leads to sharper, narrower peaks, which can improve baseline separation.
-
Decrease Flow Rate: Lowering the flow rate generally increases efficiency and can improve resolution, though it will extend the analysis time.
-
Use a More Efficient Column: Employing a longer column or a column packed with smaller particles (e.g., sub-2 µm or solid-core particles) will increase the plate number (N) and enhance resolution. Be aware that this will also increase system backpressure.
-
Optimize Temperature: Adjusting the column temperature can affect efficiency. A good starting point is often between 30-40°C.
-
Q3: The this compound peak is broad and not sharp. How can I improve its shape?
A3: Broad peaks can result from issues both inside and outside the column.
-
Extra-Column Volume (Dead Volume): Excessive volume in tubing, fittings, or the detector flow cell can cause peak dispersion.
-
Solution: Use tubing with a small internal diameter and ensure all fittings are properly connected to minimize dead volume.
-
-
Sample Solvent Effects: If the sample is dissolved in a solvent much stronger than the initial mobile phase, the peak can broaden and become distorted.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase or a weaker solvent. This promotes "peak focusing" at the head of the column.
-
-
Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade, leading to a loss of efficiency and broader peaks.
-
Solution: Use a guard column to protect the analytical column from contaminants. If the column is old, flushing it with a strong solvent may help, but replacement may be necessary.
-
Q4: Should I use a gradient or isocratic elution for analyzing this compound in a plant extract?
A4: For complex samples like plant extracts, gradient elution is almost always superior.
-
Gradient Elution: This method involves changing the mobile phase composition (increasing the percentage of organic solvent) during the run. It is highly effective for separating mixtures with components of widely varying polarities. It results in better resolution across the entire chromatogram, sharper peaks for late-eluting compounds, and often shorter overall analysis times.
-
Isocratic Elution: This method uses a constant mobile phase composition. While simpler, it struggles with complex samples. Early-eluting peaks may be unresolved, while late-eluting peaks (like many flavonoids) can become very broad, compromising sensitivity and resolution.
Q5: My retention times for this compound are drifting. What should I check?
A5: Drifting retention times indicate a lack of stability in the chromatographic system.
-
Insufficient Column Equilibration: The column must be fully equilibrated with the initial mobile phase conditions before each injection, especially in gradient elution.
-
Solution: Ensure your method includes a sufficient re-equilibration step at the end of each gradient run (typically 5-10 column volumes).
-
-
Temperature Fluctuations: Changes in ambient temperature can affect solvent viscosity and retention times.
-
Solution: Use a column thermostat to maintain a constant, stable temperature (e.g., 35°C).
-
-
Mobile Phase Composition Change: The more volatile organic component of the mobile phase can evaporate over time, changing its composition and affecting retention.
-
Solution: Prepare fresh mobile phase daily, keep solvent reservoirs covered, and ensure solvents are properly degassed.
-
-
System Leaks or Pump Issues: Leaks in the system or inconsistent pump performance will lead to fluctuating flow rates and unstable retention.
-
Solution: Inspect the system for leaks at all fittings. Check pump seals and listen for unusual noises.
-
Data Presentation: Parameter Tables
For clarity, the following tables summarize common issues and recommended starting parameters for method development.
Table 1: Troubleshooting Common HPLC Peak Shape and Resolution Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing | - Secondary interactions with silanols- Column overload- Metal chelation | - Add 0.1% acid (formic/acetic) to mobile phase- Reduce sample concentration/injection volume- Use a high-purity, end-capped column |
| Peak Fronting | - Column overload (high concentration)- Sample solvent stronger than mobile phase | - Dilute the sample- Dissolve sample in a weaker solvent or initial mobile phase |
| Broad Peaks | - Extra-column (dead) volume- Column contamination/aging- Injection volume too large | - Use shorter, narrower ID tubing- Use a guard column; flush or replace analytical column- Reduce injection volume |
| Poor Resolution | - Insufficient column efficiency (N)- Poor selectivity (α) | - To improve N: Use a longer column or one with smaller particles; lower the flow rate- To improve α: Change organic solvent (ACN vs. MeOH); adjust mobile phase pH; try a different column chemistry |
| Drifting Retention Times | - Temperature fluctuations- Insufficient column equilibration- Mobile phase composition changing- System leaks | - Use a column thermostat- Increase equilibration time between runs- Prepare fresh mobile phase daily; keep reservoirs capped- Check system for leaks from pump to detector |
Table 2: Recommended Starting HPLC Parameters for this compound Analysis in a Plant Extract
| Parameter | Recommended Starting Condition | Rationale & Notes |
| Column | High-purity, end-capped C18 (e.g., 250 x 4.6 mm, 5 µm) | C18 columns provide excellent retention for flavonoids. End-capping minimizes peak tailing. |
| Mobile Phase A | Water with 0.1% Formic Acid | The acid suppresses ionization of phenolic hydroxyls, improving peak shape. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile often provides better separation efficiency and sharper peaks for flavonoids compared to methanol. |
| Gradient Program | 5-10% B, ramp to 40-50% B over 20-30 min | A shallow gradient is often needed to separate structurally similar flavonoids. This is a starting point and requires optimization. |
| Flow Rate | 0.8 - 1.0 mL/min | A typical flow rate for a 4.6 mm ID column that balances resolution and analysis time. |
| Column Temperature | 30 - 35°C | Provides stable and reproducible retention times while improving efficiency by lowering solvent viscosity. |
| Injection Volume | 5 - 20 µL | Should be optimized to avoid column overload. Start low and increase while monitoring peak shape. |
| Detection | PDA/DAD Detector, 250-400 nm. Monitor at ~350 nm. | A PDA detector allows for the determination of the optimal wavelength and assessment of peak purity. Flavonoids typically absorb strongly in this range. |
Experimental Protocols
1. Protocol for Sample Preparation from Plant Material
This protocol provides a general method for extracting this compound for HPLC analysis.
-
Homogenization: Weigh approximately 1.0 g of dried, powdered plant material into a centrifuge tube.
-
Extraction: Add 20 mL of methanol.
-
Ultrasonication: Place the tube in an ultrasonic bath and sonicate for 30-60 minutes to ensure efficient extraction.
-
Centrifugation: Centrifuge the mixture at 4,000 rpm for 10 minutes to pellet the solid material.
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial. This step is critical to remove particulates that could clog the HPLC column.
-
Dilution: If the initial extract is too concentrated, dilute it with the initial mobile phase before injection.
2. Protocol for a General HPLC Method
This protocol outlines the steps for running the analysis using the starting parameters from Table 2.
-
System Preparation: Prepare mobile phases A and B as described in Table 2. Ensure they are thoroughly mixed and degassed by sonication or vacuum filtration.
-
Pump Priming: Prime the HPLC pumps with the respective mobile phases to remove any air bubbles from the lines.
-
System Equilibration: Set the flow rate to 1.0 mL/min and the column temperature to 35°C. Run the pump with the initial mobile phase conditions (e.g., 90% A, 10% B) for at least 15-20 minutes or until a stable baseline is achieved.
-
Sequence Setup: Program the HPLC software with the desired gradient, run time, and injection volume.
-
Injection: Inject the prepared sample (10 µL).
-
Data Acquisition: Acquire data across a wavelength range of 200-400 nm using a PDA detector, specifically monitoring the signal at ~350 nm.
-
Post-Run Equilibration: Ensure the method includes a post-run equilibration step where the mobile phase composition is returned to the initial conditions for at least 5 minutes before the next injection.
Visualizations: Workflows and Logic Diagrams
The following diagrams illustrate key workflows for HPLC analysis and troubleshooting.
Caption: Experimental workflow from sample preparation to final data analysis.
Caption: Troubleshooting workflow for improving poor HPLC peak resolution.
References
How to address matrix effects in Plantaginin quantification
Welcome to the Technical Support Center for Plantaginin Quantification. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the quantification of this compound, with a focus on addressing matrix effects in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect this compound quantification?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification.[1][2] In complex biological matrices like plasma or plant extracts, endogenous components such as phospholipids, salts, and other metabolites can interfere with the ionization of this compound in the mass spectrometer's ion source.[3]
Q2: How can I determine if my this compound analysis is affected by matrix effects?
A2: The most common method to quantitatively assess matrix effects is the post-extraction spike method. This involves comparing the signal response of this compound in a blank matrix extract spiked with the analyte to the response of this compound in a neat solvent at the same concentration. A significant difference in the signal indicates the presence of matrix effects.[4] The matrix effect can be calculated as:
(Peak area in matrix / Peak area in neat solvent) * 100%
A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.
Q3: What are the primary strategies to minimize or compensate for matrix effects in this compound quantification?
A3: Several strategies can be employed to mitigate matrix effects:
-
Effective Sample Preparation: Implementing rigorous cleanup steps to remove interfering matrix components is highly effective. Techniques include Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and protein precipitation (PPT).
-
Chromatographic Separation: Optimizing the LC method to separate this compound from co-eluting matrix components can significantly reduce interference.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their impact on ionization.
-
Use of an Internal Standard (IS): A stable isotope-labeled internal standard (SIL-IS) that co-elutes with this compound is the most effective way to compensate for matrix effects, as it is affected by the matrix in the same way as the analyte. If a SIL-IS is unavailable, a structural analog can be used.
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is representative of the samples can help to compensate for matrix effects.
Troubleshooting Guide
Issue: Significant ion suppression or enhancement is observed for this compound.
This guide provides a systematic approach to diagnose and resolve issues related to matrix effects during this compound quantification.
Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting matrix effects in this compound quantification.
Experimental Protocols
Protocol 1: Quantification of Homothis compound (a this compound Analog) in Rat Plasma by UPLC-MS/MS
This protocol is adapted from a validated method for homothis compound and can serve as a strong starting point for developing a method for this compound.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of rat plasma, add 20 µL of an internal standard working solution.
-
Add 300 µL of acetonitrile-methanol (9:1, v/v) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject an aliquot into the UPLC-MS/MS system.
2. UPLC-MS/MS Conditions
-
Column: UPLC HSS T3 (100 mm × 2.1 mm, 1.7 µm)
-
Mobile Phase: Acetonitrile and water (containing 0.1% formic acid) with a gradient elution.
-
Flow Rate: 0.4 mL/min
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple reaction monitoring (MRM).
Table 1: UPLC-MS/MS Parameters for Homothis compound and an Internal Standard
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Homothis compound | 463 | 301 |
| Internal Standard | 465 | 303 |
Data adapted from a study on homothis compound quantification.
Protocol 2: General Extraction of Flavonoids from Plant Material
This protocol provides a general procedure for extracting flavonoids from plant samples.
1. Extraction
-
Weigh approximately 100 mg of dried, ground plant material into a microcentrifuge tube.
-
Add 1 mL of an appropriate extraction solvent (e.g., 70% ethanol or methanol).
-
Vortex for 1 minute and sonicate for 30 minutes.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube.
2. Cleanup (Optional but Recommended)
-
For non-polar interferences, a hexane wash can be performed.
-
For more comprehensive cleanup, Solid-Phase Extraction (SPE) is recommended.
Quantitative Data Summary
The following table summarizes the expected matrix effect for a compound structurally similar to this compound (homothis compound) in rat plasma.
Table 2: Matrix Effect of Homothis compound in Rat Plasma
| Analyte | Concentration (ng/mL) | Matrix Effect (%) |
| Homothis compound | Low QC | 90 - 98 |
| Medium QC | 90 - 98 | |
| High QC | 90 - 98 |
Data indicates slight ion suppression. Adapted from a study on homothis compound.
Potential Signaling Pathway for this compound
Many flavonoids are known to possess anti-inflammatory properties by modulating key signaling pathways. While the specific pathways for this compound are still under investigation, a common mechanism of action for flavonoids involves the inhibition of the NF-κB signaling pathway.
Caption: A potential anti-inflammatory mechanism of this compound via inhibition of the NF-κB signaling pathway.
References
Common pitfalls in Plantaginin isolation from complex plant extracts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the isolation of Plantaginin from complex plant extracts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
A1: this compound, also known as Scutellarein 7-O-glucoside, is a flavonoid glycoside commonly found in plants of the Plantago genus, such as Plantago asiatica. It is a pale yellow crystalline powder.[1] In terms of solubility, it is slightly soluble in water but soluble in organic solvents like ethanol, acetone, and acetic acid.[1][2] This solubility profile is a key consideration for selecting appropriate extraction and purification solvents.
Q2: What are the most significant challenges I can expect when isolating this compound?
A2: The primary challenges in this compound isolation are typical for many flavonoids and include:
-
Low Yield: this compound is a secondary metabolite, and its concentration in the plant biomass can be low.
-
Complex Matrix: Plant extracts contain a multitude of other compounds with similar physicochemical properties, such as other flavonoids (apigenin, luteolin), phenylethanoid glycosides (plantamajoside, acteoside), and iridoid glycosides (aucubin, geniposidic acid), making purification difficult.[3][4]
-
Co-extraction of Impurities: Polysaccharides and fatty acids are often co-extracted and can interfere with subsequent purification steps.
-
Compound Stability: Flavonoids can be sensitive to pH, temperature, and light, potentially leading to degradation during the isolation process. One notable co-extract, plantamajoside, is known to be chemically labile and can convert to another compound in hot water, which could complicate the purification process.
Q3: Which extraction method is recommended for obtaining a crude extract rich in this compound?
A3: A solid-liquid extraction using a polar solvent is the most common initial step. Ethanol, often in an aqueous solution (e.g., 50-70%), is frequently used. One study reported a total extract yield of 15.55% from Plantago asiatica using 50% ethanol. The choice of solvent polarity is crucial; moderately polar solvents have been noted to yield the highest extraction of metabolites from Plantago asiatica.
Troubleshooting Guides
Extraction Phase
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of crude extract. | 1. Inefficient cell lysis due to inadequate grinding of plant material.2. Incorrect solvent choice or solvent-to-solid ratio.3. Insufficient extraction time or temperature. | 1. Ensure the plant material is finely powdered to maximize surface area for solvent penetration.2. Use a moderately polar solvent like 70% ethanol. Optimize the solvent-to-solid ratio; a common starting point is 10:1 to 20:1 (v/w).3. Increase extraction time and/or temperature, but be mindful of potential degradation of thermolabile compounds. Monitor for any changes in the extract's composition. |
| Extract is highly viscous and difficult to handle. | High concentration of co-extracted polysaccharides. | 1. After initial extraction, perform a precipitation step by adding a large volume of a non-polar solvent (e.g., ethanol to an aqueous extract) to precipitate the polysaccharides.2. Consider a preliminary defatting step with a non-polar solvent like hexane if the plant material is rich in lipids. |
Purification Phase: Column Chromatography
Silica Gel Chromatography
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor separation of this compound from other flavonoids. | 1. Inappropriate mobile phase polarity.2. Column overloading. | 1. Develop a suitable mobile phase system using Thin Layer Chromatography (TLC) first. A common mobile phase for flavonoids is a mixture of a non-polar solvent (e.g., chloroform or ethyl acetate) and a polar solvent (e.g., methanol). Gradually increase the polarity of the mobile phase (gradient elution).2. Reduce the amount of crude extract loaded onto the column. As a general rule, the amount of sample should be 1-5% of the weight of the stationary phase. |
| This compound does not elute from the column. | The mobile phase is not polar enough. | Increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., methanol). |
| Streaking or tailing of bands on the column. | 1. The sample is not fully dissolved in the mobile phase before loading.2. The silica gel is too acidic, causing strong interactions. | 1. Dissolve the sample in a small amount of a slightly more polar solvent before adsorbing it onto a small amount of silica gel (dry loading).2. Deactivate the silica gel by adding a small percentage of water or triethylamine to the mobile phase. |
Macroporous Resin Chromatography (e.g., AB-8)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low adsorption of this compound to the resin. | 1. Incorrect pH of the sample solution.2. Flow rate is too high. | 1. Adjust the pH of the sample solution. For flavonoid adsorption on AB-8 resin, a slightly acidic pH (around 4-5) is often optimal.2. Decrease the flow rate during sample loading to allow for sufficient interaction time between this compound and the resin. |
| Incomplete desorption of this compound. | The eluting solvent is not strong enough. | Increase the ethanol concentration in the eluting solvent. A gradient of increasing ethanol concentration (e.g., from 30% to 70%) is often effective for desorbing flavonoids. |
| Resin column is clogged. | Particulate matter in the crude extract. | Filter the crude extract through a fine mesh or filter paper before loading it onto the column. |
| Decreased performance of the resin after several uses. | The resin has not been properly regenerated. | After each use, wash the resin with a strong acid (e.g., 1M HCl) followed by a strong base (e.g., 1M NaOH) and then rinse thoroughly with deionized water until the effluent is neutral. Finally, wash with ethanol to remove any remaining organic compounds. |
Crystallization Phase
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No crystals form. | 1. The solution is not supersaturated (too much solvent).2. The presence of impurities is inhibiting crystallization.3. The compound is "oiling out" instead of crystallizing. | 1. Slowly evaporate the solvent or add an anti-solvent (a solvent in which this compound is less soluble) to induce precipitation.2. Attempt further purification of the fraction. The presence of other similar compounds can hinder the formation of a crystal lattice.3. Re-dissolve the oil in a slightly larger volume of hot solvent and allow it to cool more slowly. Seeding with a previously obtained crystal can also help. |
| Low yield of crystals. | A significant amount of this compound remains in the mother liquor. | Cool the mother liquor to a lower temperature (e.g., in an ice bath or refrigerator) to encourage further crystallization. Concentrate the mother liquor and attempt a second crystallization. |
Experimental Protocols
Protocol 1: Extraction and Initial Fractionation of this compound
-
Preparation of Plant Material: Air-dry the leaves of Plantago asiatica and grind them into a fine powder.
-
Extraction: Macerate the powdered plant material with 70% ethanol at a 1:15 solid-to-liquid ratio (w/v) at 60°C for 2 hours. Repeat the extraction process twice.
-
Concentration: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a concentrated crude extract.
-
Fractionation: Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as ethyl acetate and n-butanol, to separate compounds based on their polarity. This compound is expected to be enriched in the more polar fractions.
Protocol 2: Purification of this compound using AB-8 Macroporous Resin
-
Resin Preparation: Pre-treat the AB-8 macroporous resin by soaking it in ethanol for 24 hours, then wash it with deionized water until no ethanol remains.
-
Sample Loading: Dissolve the this compound-rich fraction in deionized water and adjust the pH to approximately 4.0. Load the solution onto the prepared AB-8 column at a flow rate of 2 bed volumes (BV)/hour.
-
Washing: Wash the column with 5-10 BV of deionized water to remove unbound impurities like sugars and salts.
-
Elution: Elute the adsorbed compounds with a stepwise gradient of aqueous ethanol (e.g., 30%, 50%, 70%) at a flow rate of 2 BV/hour. Collect the fractions.
-
Analysis: Analyze the collected fractions using HPLC to identify those containing this compound.
-
Concentration and Crystallization: Combine the this compound-rich fractions, evaporate the solvent, and attempt crystallization from a suitable solvent system (e.g., ethanol-water).
Protocol 3: HPLC Analysis of this compound
-
Instrumentation: High-Performance Liquid Chromatography system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).
-
Detection: UV detection at a wavelength appropriate for flavonoids (e.g., 280 nm or 330 nm).
-
Quantification: Use a certified reference standard of this compound to create a calibration curve for accurate quantification.
Data Presentation
Table 1: Comparison of Adsorption and Desorption Capacities of Different Macroporous Resins for Total Flavonoids (Illustrative Data)
| Resin Type | Polarity | Adsorption Capacity (mg/g) | Desorption Capacity (mg/g) | Desorption Ratio (%) |
| AB-8 | Weakly Polar | 18.30 | 12.97 | 70.9 |
| HPD-100 | Weakly Polar | 17.56 | - | - |
| HPD-750 | Weakly Polar | 17.36 | - | - |
| X-5 | Non-polar | - | 11.07 | - |
Data adapted from a study on total flavonoids from Sophora tonkinensis Gagnep. and is for illustrative purposes.
Visualizations
Experimental Workflow
Caption: Workflow for the isolation and purification of this compound.
Signaling Pathways
Nrf2 Antioxidant Response Pathway
Caption: this compound's modulation of the Nrf2 antioxidant pathway.
NF-κB Inflammatory Pathway
Caption: this compound's potential inhibition of the NF-κB inflammatory pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Pharmaceutical Cocrystals: A Focused Review of Flavonoid Cocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted Isolation of Antioxidant Constituents from Plantago asiatica L. and In Vitro Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Strategies to reduce variability in Plantaginin bioassays
Welcome to the Technical Support Center for Plantaginin bioassays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to help reduce variability in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary method of quantification?
A1: this compound is a flavonoid glycoside, specifically scutellarein-7-O-glucoside, found in various plants of the Plantago genus. The primary and most reliable method for its quantitative analysis is High-Performance Liquid Chromatography (HPLC).[1][2]
Q2: What are the common bioassays to assess the biological activity of this compound?
A2: Common bioassays for this compound and other flavonoids include in vitro anti-inflammatory assays (such as inhibition of protein denaturation and protease inhibition), antioxidant assays (like the Cellular Antioxidant Activity - CAA assay), and cell-based assays to measure effects on inflammatory pathways (e.g., nitric oxide production in RAW 264.7 macrophages).
Q3: What are the key sources of variability in this compound bioassays?
A3: Variability can arise from several factors, including:
-
Sample Preparation: Inconsistent extraction methods, solvent purity, and sample concentration.
-
HPLC Analysis: Fluctuations in column temperature, mobile phase composition, flow rate, and detector response.
-
In Vitro Assays: Pipetting errors, variability in cell culture conditions (for cell-based assays), reagent stability, and incubation times.
-
Purity of this compound Standard: The purity of the this compound standard used for calibration is critical for accurate quantification.
Q4: How does this compound exert its anti-inflammatory effects?
A4: The anti-inflammatory effects of many flavonoids, likely including this compound, are attributed to their ability to modulate signaling pathways involved in inflammation. A key pathway is the NF-κB (Nuclear Factor kappa B) signaling pathway, which regulates the expression of pro-inflammatory cytokines and enzymes like iNOS and COX-2.[3][4] Flavonoids can inhibit the activation of NF-κB, thereby reducing the inflammatory response.
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC) Analysis
Issue: High Variability in Peak Area/Height for this compound
| Potential Cause | Troubleshooting Step |
| Inconsistent Injection Volume | Ensure the autosampler is functioning correctly and the injection loop is completely filled. Manually inspect for air bubbles in the syringe. |
| Leaking Connections | Check all fittings and connections from the injector to the detector for any signs of leaks. |
| Mobile Phase Inconsistency | Prepare fresh mobile phase daily. Ensure thorough mixing and degassing to prevent bubbles. Use high-purity solvents and additives. |
| Column Temperature Fluctuation | Use a column oven to maintain a stable temperature. Ensure the oven is properly calibrated. |
| Detector Drift | Allow the detector lamp to warm up for an adequate amount of time before analysis. Check the lamp's lifespan. |
Issue: Shifting Retention Time of this compound
| Potential Cause | Troubleshooting Step |
| Changes in Mobile Phase Composition | Use a precise gravimetric or volumetric method for preparing the mobile phase. Use a bottle-capper that limits solvent evaporation. |
| Fluctuations in Flow Rate | Check the pump for leaks and ensure the seals are in good condition. Perform a flow rate calibration. |
| Column Degradation | Use a guard column to protect the analytical column. If the column is old or has been used with harsh conditions, replace it. |
| Air Bubbles in the System | Degas the mobile phase thoroughly. Purge the pump to remove any trapped air bubbles. |
In Vitro Anti-inflammatory Bioassay: Inhibition of Protein Denaturation
Issue: Inconsistent Percentage of Inhibition
| Potential Cause | Troubleshooting Step |
| Pipetting Inaccuracy | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent pipetting technique. |
| Temperature Fluctuations during Incubation | Use a calibrated water bath or incubator with stable temperature control. Ensure all samples are incubated for the exact same duration. |
| Variability in Protein Concentration | Prepare a fresh stock solution of bovine serum albumin (BSA) or egg albumin for each experiment. Ensure it is fully dissolved and homogenous. |
| Inconsistent pH of Buffer | Prepare the buffer solution carefully and verify the pH with a calibrated pH meter. |
Cellular Antioxidant Activity (CAA) Assay
Issue: High Background Fluorescence or Low Signal-to-Noise Ratio
| Potential Cause | Troubleshooting Step |
| Cell Health and Density | Ensure cells are healthy and in the logarithmic growth phase. Seed cells at a consistent density to achieve a confluent monolayer. |
| Incomplete Washing | Wash cells thoroughly with PBS to remove any residual media or compounds that may interfere with the fluorescence reading. |
| Probe Instability | Prepare the DCFH-DA probe solution fresh and protect it from light. |
| Photobleaching | Minimize the exposure of the plate to light before and during reading. Use the lowest possible excitation intensity that gives a reasonable signal. |
Quantitative Data Summary
The following tables summarize typical quantitative data that can be expected in this compound-related assays. Note that specific values can vary between laboratories and experimental conditions.
Table 1: HPLC Method Parameters for this compound Analysis
| Parameter | Value | Reference |
| Column | Promosil C18 (4.6 mm x 250 mm, 5 µm) | |
| Mobile Phase | Acetonitrile:0.1% Formic Acid (17:83) | |
| Flow Rate | 1.0 mL/min | |
| Detection Wavelength | 330 nm | |
| Column Temperature | 30 °C | |
| Linearity (r) | > 0.999 | |
| Recovery (%) | ~100.6% | |
| RSD (%) | ~2.7% |
Table 2: Variability in Flavonoid Bioassays
| Assay | Flavonoid/Extract | Endpoint | Reported Variability (CV% or SD) | Reference |
| Cellular Antioxidant Activity (CAA) | Quercetin | IC50 | Reported as mean ± SD from triplicate sets | |
| Ferric Reducing Antioxidant Power (FRAP) | Trolox | Intra-assay CV | 2.6% (n=16) | |
| Ferric Reducing Antioxidant Power (FRAP) | Trolox | Inter-assay CV | 4.0% (n=38) | |
| Inhibition of Protein Denaturation | Polypodium vulgare Flavonoids | % Inhibition | 16.56 ± 1.77% (at 100 µg/mL) | |
| Inhibition of Protein Denaturation | Polypodium vulgare Tannins | % Inhibition | 18.76 ± 0.72% (at 100 µg/mL) |
Experimental Protocols
Protocol 1: HPLC Quantitative Analysis of this compound
This protocol is adapted from a validated method for the quantification of a related compound, plantamajoside, and is suitable for this compound.
-
Preparation of Standard Solution: Accurately weigh pure this compound standard and dissolve in methanol to prepare a stock solution of known concentration. Prepare a series of working standard solutions by diluting the stock solution with methanol.
-
Preparation of Sample Solution: Extract the plant material containing this compound with a suitable solvent (e.g., methanol). Filter the extract through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatograph with a UV-Vis or DAD detector.
-
Column: Promosil C18 (4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and 0.1% formic acid in water (17:83 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 330 nm.
-
Injection Volume: 10-20 µL.
-
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Protocol 2: In Vitro Anti-inflammatory Activity - Inhibition of Albumin Denaturation
This assay assesses the ability of a compound to inhibit the heat-induced denaturation of protein.
-
Preparation of Reagents:
-
Bovine Serum Albumin (BSA) solution: Prepare a 1% w/v solution of BSA in phosphate-buffered saline (PBS, pH 6.4).
-
Test Solution: Prepare various concentrations of this compound in a suitable solvent (e.g., DMSO, ensuring the final concentration in the assay does not exceed 0.5%).
-
Standard Drug: Prepare a solution of a standard anti-inflammatory drug (e.g., diclofenac sodium) for comparison.
-
-
Assay Procedure:
-
To 2.8 mL of PBS, add 0.2 mL of BSA solution.
-
Add 2 mL of the test solution (or standard drug/vehicle control).
-
Incubate the mixture at 37°C for 15 minutes.
-
Induce denaturation by heating the mixture at 70°C for 5 minutes.
-
Cool the solutions to room temperature.
-
Measure the absorbance of the solutions at 660 nm using a spectrophotometer.
-
-
Calculation:
-
The percentage inhibition of protein denaturation is calculated as follows: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Experimental workflow for this compound analysis.
Caption: Potential mechanism of this compound's anti-inflammatory action via the NF-κB pathway.
References
- 1. HPLC quantitative analysis of this compound in Shazenso (Plantago asiatica L.) extracts and isolation of plantamajoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tokiwaph.co.jp [tokiwaph.co.jp]
- 3. Natural products targeting the NF-κB signaling pathway:Potential therapeutic drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
Dealing with co-eluting compounds in Plantaginin analysis
Welcome to the technical support center for the analysis of Plantaginin. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chromatographic analysis, with a specific focus on resolving co-eluting compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a flavonoid glycoside, specifically scutellarein-7-O-glucoside.[1] It is a natural compound found in several plant species, most notably in the genus Plantago, such as Plantago asiatica and Plantago major.[1][2]
Q2: Which compounds are most likely to co-elute with this compound?
During the analysis of Plantago extracts, this compound may co-elute with other structurally similar compounds present in the matrix.[2][3] Potential co-eluting compounds include other flavonoid glycosides like luteolin-7-O-glucoside, apigenin-7-O-glucoside, and their various isomers. Phenylethanoid glycosides such as acteoside and isoacteoside are also abundant in Plantago species and can interfere with separation.
Q3: What is the first step I should take to resolve two co-eluting peaks?
The most straightforward initial step is to optimize the mobile phase gradient. Try implementing a shallower gradient, which means decreasing the rate of change in the organic solvent concentration over time. This often provides better separation for closely eluting compounds without requiring changes to hardware or column chemistry.
Q4: What is the recommended column type for this compound analysis?
Reversed-phase (RP) columns are standard for the analysis of flavonoids like this compound. Silica-based C18 (octadecyl) columns are the most frequently used and are effective for separating complex mixtures of phytochemicals.
Q5: What detection wavelength is optimal for this compound?
Flavonoids like this compound have strong UV absorbance. For effective detection, a wavelength between 340 nm and 360 nm is commonly recommended. Using a Photodiode Array (PDA) detector is highly advantageous as it allows for the acquisition of the full UV spectrum, which aids in peak identification and purity assessment.
Troubleshooting Guide: Dealing with Co-eluting Compounds
Co-elution, or the failure to achieve baseline separation between two or more compounds, is a common challenge in the HPLC analysis of complex plant extracts. This guide provides a systematic approach to resolving these issues.
Problem: this compound peak overlaps with an unknown impurity or another flavonoid.
When analyzing crude or semi-purified extracts from Plantago species, you may encounter poor resolution between this compound and other structurally related flavonoids, such as luteolin glycosides.
Below is a logical workflow to troubleshoot and resolve co-eluting peaks.
Caption: Troubleshooting workflow for co-eluting peaks.
Detailed Troubleshooting Steps
-
Optimize the Mobile Phase Gradient:
-
Action: Run a scouting gradient (e.g., 5-95% organic solvent) to identify the approximate elution time of this compound and its co-eluting partners. Based on this, design a new, shallower gradient around the critical elution window to increase the separation between the peaks.
-
Rationale: A slower increase in solvent strength provides more time for the stationary phase to interact differently with the analytes, improving resolution.
-
-
Modify Mobile Phase Composition:
-
Action A (Adjust pH): The mobile phase for flavonoid analysis is typically acidified with 0.1% formic acid or acetic acid. This suppresses the ionization of phenolic hydroxyl groups, leading to sharper peaks and more consistent retention times. Ensure the pH is consistent and optimal.
-
Action B (Change Organic Solvent): If using acetonitrile, try switching the organic phase to methanol, or vice-versa.
-
Rationale: Acetonitrile and methanol have different selectivities. This change can alter the elution order of compounds and may resolve the co-eluting pair.
-
-
Adjust Flow Rate and Temperature:
-
Action A (Flow Rate): Reduce the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min).
-
Rationale: Lowering the flow rate can increase column efficiency and enhance resolution, although it will lengthen the analysis time.
-
Action B (Temperature): Systematically evaluate the effect of column temperature (e.g., 30°C, 35°C, 40°C).
-
Rationale: Temperature affects mobile phase viscosity and mass transfer kinetics. Changing the temperature can alter selectivity and sometimes significantly improve the separation of critical pairs.
-
-
Change the Stationary Phase (Column):
-
Action: If the above steps fail, the interaction between the analytes and the stationary phase may be too similar. Switch to a column with a different bonded phase (e.g., from a C18 to a C8 or a Phenyl-Hexyl column) or one with a smaller particle size for higher efficiency.
-
Rationale: A different stationary phase provides alternative separation mechanisms (e.g., pi-pi interactions with a phenyl column), which can be highly effective at resolving compounds that are difficult to separate on a standard C18 column.
-
Experimental Protocols
General Experimental Workflow
The following diagram outlines the typical workflow for the extraction and analysis of this compound from plant material.
Caption: General workflow for this compound extraction and analysis.
Protocol 1: Extraction of this compound from Plantago asiatica
This protocol is adapted from established methods for flavonoid extraction from plant materials.
-
Material Preparation: Air-dry the leaves of Plantago asiatica and grind them into a fine powder.
-
Extraction:
-
Weigh 10 g of the dried powder into a flask.
-
Add 100 mL of 50% (v/v) ethanol.
-
Perform extraction using ultrasonication for 30-60 minutes at a controlled temperature (e.g., 60°C). Alternatively, heat under reflux for 2-3 hours.
-
-
Filtration: After extraction, cool the mixture and filter it through Whatman No. 5 filter paper to separate the extract from the solid plant material.
-
Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 50°C to obtain the crude extract.
-
Final Sample Preparation: Before HPLC injection, accurately weigh a portion of the dried extract, dissolve it in the mobile phase (or methanol), and filter it through a 0.45 µm syringe filter into an HPLC vial.
Protocol 2: Optimized HPLC Method for this compound Analysis
This protocol provides a starting point for the separation of this compound and related flavonoids. Optimization may be required based on the specific composition of your extract.
-
HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid.
-
Solvent B: Acetonitrile with 0.1% Formic Acid.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection: PDA scan from 200-400 nm, with quantification at 350 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
| Time (minutes) | % Solvent A (Water + 0.1% FA) | % Solvent B (Acetonitrile + 0.1% FA) |
| 0.0 | 90% | 10% |
| 20.0 | 60% | 40% |
| 25.0 | 40% | 60% |
| 30.0 | 10% | 90% |
| 35.0 | 10% | 90% |
| 36.0 | 90% | 10% |
| 45.0 | 90% | 10% |
Note: This gradient is a starting point. To improve the separation of co-eluting peaks, the slope between 15 and 25 minutes can be made shallower (e.g., extend the time it takes to go from 20% to 40% Solvent B).
Table 1: Comparison of HPLC Conditions for Flavonoid Analysis
This table summarizes various conditions reported in the literature for the analysis of this compound and similar flavonoids, providing a reference for method development.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | C18 (250 x 4.6 mm, 5 µm) | XBridge C18 (250 x 4.6 mm, 5 µm) | C18 |
| Mobile Phase A | Water + 0.1% Formic Acid | Water | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | 1.0 mL/min |
| Temperature | 35°C | 30°C | 30°C |
| Detection (λ) | 350 nm | Not Specified | 360 nm |
| Elution Type | Gradient | Gradient | Gradient |
Biological Context: this compound's Anti-inflammatory Action
This compound, like many other flavonoids, exhibits anti-inflammatory properties. One of the key mechanisms is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of many pro-inflammatory genes.
The diagram below illustrates the canonical NF-κB signaling pathway and the inhibitory role of flavonoids.
Caption: Flavonoids like this compound can inhibit inflammation via the NF-κB pathway.
In an inflammatory state, stimuli like lipopolysaccharide (LPS) activate the IKK complex, which leads to the degradation of IκBα, the inhibitor of NF-κB. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Flavonoids, including this compound, can exert their anti-inflammatory effects by inhibiting the IKK complex, thereby preventing IκBα degradation and keeping NF-κB sequestered in the cytoplasm.
References
- 1. This compound|CAS 26046-94-6|Research Compound [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A Strategy for Identification and Structural Characterization of Compounds from Plantago asiatica L. by Liquid Chromatography-Mass Spectrometry Combined with Ion Mobility Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Cell-Based Assays for Plantaginin
Welcome to the technical support center for researchers working with Plantaginin. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your cell-based assays and navigate potential challenges during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a flavonoid glycoside, specifically a scutellarein-7-O-glucoside, found in various plants including those of the Plantago and Salvia genera.[1][2] Its primary mechanism of action involves the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[3][4] This pathway plays a crucial role in cellular protection against oxidative stress. This compound has been shown to promote the translocation of Nrf2 to the nucleus, leading to the expression of antioxidant enzymes like heme oxygenase-1 (HO-1).[3]
Q2: I am not seeing the expected antioxidant effect of this compound in my cell-based assay. What could be the reason?
A2: There are several potential reasons for this:
-
Cell Type and Health: Ensure the cell line you are using is appropriate and that the cells are healthy and within a suitable passage number.
-
Compound Purity and Stability: Verify the purity of your this compound sample, as impurities can affect its activity. Also, consider the stability of the compound in your cell culture medium over the duration of the experiment.
-
Assay Interference: Flavonoids, including this compound, can interfere with certain assay readouts. For example, in viability assays that use tetrazolium salts like MTT, the reducing potential of flavonoids can lead to a false positive signal. Consider using an alternative assay such as the Sulforhodamine B (SRB) assay, which is less prone to interference from reducing compounds.
-
Concentration and Incubation Time: The effective concentration of this compound and the required incubation time can vary between cell types. It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific experimental setup.
Q3: How should I prepare and store this compound for cell-based assays?
A3: this compound, like many flavonoid glycosides, has limited solubility in aqueous solutions. It is recommended to dissolve this compound in a small amount of dimethyl sulfoxide (DMSO) to create a concentrated stock solution. This stock solution can then be further diluted in cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your assay does not exceed a level that is toxic to your cells (typically <0.5%). Stock solutions should be stored at -20°C or -80°C to maintain stability.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background or false positives in viability assays (e.g., MTT). | Flavonoids like this compound have inherent reducing properties that can directly reduce the MTT reagent to formazan, independent of cellular metabolic activity. | Switch to a viability assay that is not based on tetrazolium reduction. The Sulforhodamine B (SRB) assay, which measures cellular protein content, is a recommended alternative for testing flavonoids. |
| Inconsistent or non-reproducible results. | - Pipetting errors.- Cell seeding density is not optimized.- Variation in incubation time or temperature.- Passage number of cells is too high. | - Ensure pipettes are calibrated and use proper pipetting techniques.- Optimize cell seeding density to ensure cells are in the exponential growth phase during the experiment.- Maintain consistent incubation conditions.- Use cells with a low passage number and avoid using over-confluent cells. |
| Low potency or lack of a clear dose-response. | - Suboptimal concentration range tested.- Poor solubility of this compound in the assay medium.- The chosen endpoint is not sensitive to this compound's effects in your cell model. | - Perform a broad-range dose-response study to identify the effective concentration range.- Ensure the final DMSO concentration is sufficient to maintain this compound solubility without causing cellular toxicity.- Consider measuring more direct markers of this compound's activity, such as Nrf2 nuclear translocation or the expression of Nrf2 target genes. |
Quantitative Data Summary
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| Scutellarin | DPPH radical scavenging | Cell-free | 17.88 | |
| Scutellarein | DPPH radical scavenging | Cell-free | 16.05 | |
| Flavonoids-rich extract from S. baicalensis | α-glucosidase inhibition | Cell-free | 421.54 µg/mL | |
| Acarbose (Positive Control) | α-glucosidase inhibition | Cell-free | 996.02 µg/mL |
Note: The provided data is for comparative purposes and the optimal concentration for this compound in your specific cell-based assay should be determined experimentally.
Experimental Protocols
Nrf2 Activation Assay (Immunofluorescence)
This protocol describes how to assess the nuclear translocation of Nrf2, a key indicator of its activation, in response to this compound treatment.
Materials:
-
Cell line of interest cultured on sterile glass coverslips in a 24-well plate
-
This compound stock solution (in DMSO)
-
Paraformaldehyde (4% in PBS)
-
Triton X-100 (0.25% in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against Nrf2
-
Fluorescently-labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Fluorescence microscope
Procedure:
-
Seed cells onto coverslips and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired time (e.g., 4-24 hours).
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Wash the cells with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary anti-Nrf2 antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the cells with PBS.
-
Incubate the cells with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash the cells with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells with PBS.
-
Mount the coverslips onto microscope slides and visualize using a fluorescence microscope. An increase in Nrf2 signal within the DAPI-stained nucleus indicates activation.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol outlines the use of a fluorescent probe to measure changes in intracellular ROS levels following this compound treatment.
Materials:
-
Cell line of interest cultured in a 96-well plate
-
This compound stock solution (in DMSO)
-
ROS-inducing agent (e.g., H₂O₂) as a positive control
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe
-
Fluorescence plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of this compound for a specified time.
-
Remove the treatment medium and wash the cells with PBS.
-
Load the cells with DCFH-DA (typically 5-10 µM in serum-free medium) and incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess probe.
-
If desired, induce ROS production by treating the cells with a ROS-inducing agent.
-
Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for DCF (typically ~485 nm excitation and ~535 nm emission). A decrease in fluorescence in this compound-treated cells compared to the control suggests a reduction in ROS levels.
Visualizations
Caption: Experimental workflow for assessing this compound's cellular effects.
Caption: Simplified signaling pathway of this compound's antioxidant action.
References
- 1. This compound|CAS 26046-94-6|Research Compound [benchchem.com]
- 2. This compound | C21H20O11 | CID 5320623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dihydrohomoplantagin and Homothis compound, Major Flavonoid Glycosides from Salvia plebeia R. Br. Inhibit oxLDL-Induced Endothelial Cell Injury and Restrict Atherosclerosis via Activating Nrf2 Anti-Oxidation Signal Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
How to confirm the identity of Plantaginin in an extract
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in confirming the identity of Plantaginin in plant extracts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in what natural sources is it commonly found?
This compound, also known as Scutellarein-7-O-glucoside, is a flavonoid glycoside.[1][2][3] It is a natural compound found in various plants, most notably in species of the Plantago genus (e.g., Plantago asiatica) and Scutellaria genus (e.g., Scutellaria indica).[1][4]
Q2: What are the primary analytical techniques used to identify this compound in a plant extract?
The primary analytical techniques for the unambiguous identification of this compound in a complex plant extract are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Q3: Is a reference standard for this compound necessary for its identification?
Yes, for definitive identification and quantification, it is highly recommended to use a certified reference standard of this compound. This allows for direct comparison of retention times in HPLC, mass spectra and fragmentation patterns in LC-MS, and chemical shifts in NMR.
Q4: How should I prepare my plant extract for analysis?
A common method for extracting flavonoids like this compound involves using a solvent such as methanol or ethanol, often mixed with water. The extraction method may need to be optimized based on the specific plant matrix. Subsequent sample cleanup steps, such as solid-phase extraction (SPE), may be necessary to remove interfering compounds prior to analysis.
Q5: What are some key stability considerations for this compound during extraction and analysis?
Flavonoids can be susceptible to degradation under certain conditions. It is advisable to protect extracts from prolonged exposure to high temperatures, strong light, and extreme pH values to prevent degradation of this compound. Proper storage of extracts, typically at low temperatures (e.g., 4°C or -20°C) in the dark, is recommended.
Analytical Techniques: Protocols and Troubleshooting
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for the separation and preliminary identification of this compound based on its retention time.
-
Instrumentation: HPLC system with a Diode Array Detector (DAD).
-
Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically used.
-
Solvent A: Water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid).
-
Solvent B: Acetonitrile or Methanol.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection: Diode Array Detector monitoring at a wavelength where this compound shows significant absorbance, typically around 270 nm and 335 nm.
-
Injection Volume: 10-20 µL.
-
Procedure:
-
Prepare the mobile phases and degas them thoroughly.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject a solution of the this compound reference standard to determine its retention time and UV spectrum.
-
Inject the plant extract sample.
-
Compare the retention time and UV spectrum of the peak in the sample chromatogram with that of the this compound standard.
-
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing | - Column degradation- Silanol interactions- Sample overload | - Use a new column or a column with end-capping.- Adjust mobile phase pH.- Reduce sample concentration. |
| Ghost Peaks | - Contaminated mobile phase or injection solvent- Carryover from previous injections | - Use high-purity solvents.- Implement a needle wash step.- Run blank injections. |
| Fluctuating Retention Times | - Inconsistent mobile phase composition- Temperature fluctuations- Pump malfunction | - Prepare fresh mobile phase daily.- Use a column oven.- Check pump for leaks and ensure proper functioning. |
| Poor Resolution | - Inappropriate mobile phase- Column inefficiency | - Optimize the gradient profile.- Try a different column with a different stationary phase or particle size. |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides high sensitivity and selectivity, offering mass information that is crucial for the confirmation of this compound's identity.
-
Instrumentation: LC system coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an electrospray ionization (ESI) source.
-
LC Conditions: Similar to the HPLC protocol described above.
-
MS Parameters (Illustrative):
-
Ionization Mode: ESI, can be run in both positive and negative modes.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Gas Flow: 600-800 L/hr.
-
Collision Energy: Ramped or set at a specific voltage (e.g., 10-40 eV) for MS/MS fragmentation.
-
-
Procedure:
-
Optimize the MS parameters by infusing a solution of the this compound reference standard.
-
Acquire full scan MS data for the plant extract to identify the precursor ion of this compound.
-
Perform MS/MS (or tandem MS) on the precursor ion to obtain a fragmentation pattern.
-
Compare the precursor mass and fragmentation pattern of the analyte in the sample with that of the this compound standard.
-
| Parameter | Value | Ion Mode |
| Molecular Formula | C₂₁H₂₀O₁₁ | - |
| Molecular Weight | 448.38 g/mol | - |
| [M+H]⁺ (Precursor Ion) | m/z 449.108 | Positive |
| [M-H]⁻ (Precursor Ion) | m/z 447.093 | Negative |
| Major Fragment Ion (from [M+H]⁺) | m/z 287.055 | Positive |
Note: The major fragment ion corresponds to the aglycone (Scutellarein) after the loss of the glucose moiety (162 Da).
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Ion Suppression/Enhancement (Matrix Effects) | - Co-eluting compounds from the plant matrix interfering with ionization. | - Improve sample cleanup (e.g., SPE).- Dilute the sample.- Use a matrix-matched calibration curve.- Employ an internal standard. |
| Low Signal Intensity | - Poor ionization efficiency- Suboptimal source parameters- Analyte degradation | - Optimize mobile phase pH and organic content.- Tune the MS source parameters.- Ensure proper sample handling and storage. |
| Non-reproducible Fragmentation | - Inconsistent collision energy- Matrix interference in the collision cell | - Ensure consistent MS/MS parameters.- Improve chromatographic separation to isolate the analyte from interfering compounds. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information, which is the gold standard for the unambiguous identification of a compound.
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated solvent such as DMSO-d₆ or Methanol-d₄.
-
Experiments:
-
¹H NMR: Provides information on the proton environment.
-
¹³C NMR: Provides information on the carbon skeleton.
-
2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons for full structural elucidation.
-
-
Procedure:
-
Dissolve a purified sample of the suspected this compound (or the reference standard) in the appropriate deuterated solvent.
-
Acquire ¹H and ¹³C NMR spectra.
-
Compare the chemical shifts and coupling constants of the sample with the data from a this compound reference standard or reliable literature values.
-
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Broad Peaks | - Sample aggregation- Presence of paramagnetic impurities- Poor shimming | - Use a more dilute sample.- Filter the sample.- Re-shim the spectrometer. |
| Solvent Peak Obscuring Signals | - High concentration of residual solvent protons. | - Use a solvent suppression technique.- Choose a different deuterated solvent if possible. |
| Low Signal-to-Noise Ratio | - Low sample concentration- Insufficient number of scans | - Increase sample concentration if possible.- Increase the number of scans. |
Visual Guides
Caption: Workflow for the identification of this compound in an extract.
Caption: Troubleshooting decision tree for HPLC analysis of this compound.
References
- 1. NP-MRD: Showing NP-Card for Scutellarein 7-glucoside (NP0052563) [np-mrd.org]
- 2. This compound|CAS 26046-94-6|Research Compound [benchchem.com]
- 3. Scutellarein-7-O-glucoside | CAS:26046-94-6 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. This compound | C21H20O11 | CID 5320623 - PubChem [pubchem.ncbi.nlm.nih.gov]
Improving the recovery of Plantaginin during sample preparation
Technical Support Center: Plantaginin Recovery
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the recovery of this compound during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting this compound recovery during sample preparation?
A1: The recovery of this compound, a bioactive compound, is influenced by several factors throughout the sample preparation process. Key considerations include the initial handling and preparation of the plant material, the choice of extraction solvent and method, and the conditions during purification and concentration steps.[1][2][3] The chemical stability of this compound is also a crucial factor, as degradation can lead to significant losses.[3][4]
Q2: My this compound yield is consistently low. What are the likely causes?
A2: Low yields of this compound can stem from several issues. Incomplete extraction from the plant matrix is a common problem. This can be due to the use of an inappropriate solvent or an inefficient extraction technique. Additionally, this compound may degrade during processing due to factors like temperature, pH, light exposure, or enzymatic activity. Losses can also occur during filtration, evaporation, and chromatographic purification steps.
Q3: How can I minimize this compound degradation during sample preparation?
A3: To minimize degradation, it is crucial to control the experimental conditions. This includes working at low temperatures, protecting samples from light, and using buffers to maintain an optimal pH. The addition of antioxidants may also help prevent oxidative degradation. Rapid processing of samples is recommended to reduce the time this compound is exposed to potentially degrading conditions.
Q4: What are the recommended storage conditions for this compound samples?
A4: Proper storage is essential to maintain the integrity of this compound samples. Generally, extracts should be stored at low temperatures, typically -20°C or -80°C, in airtight containers to prevent oxidation and degradation. It is also advisable to store them in the dark to avoid photodegradation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low this compound Yield | Incomplete extraction from plant material. | Optimize the extraction solvent system. Consider using a combination of polar and non-polar solvents. Increase the extraction time or temperature, but monitor for degradation. Employ advanced extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency. |
| Degradation of this compound during extraction. | Perform extractions at lower temperatures. Use a nitrogen atmosphere to prevent oxidation. Add antioxidants to the extraction solvent. Minimize the exposure of the sample to light. | |
| Loss of this compound during solvent evaporation. | Use a rotary evaporator at a low temperature and reduced pressure. Avoid complete dryness, as this can lead to irreversible adsorption of the analyte to the glass surface. | |
| Poor Chromatographic Peak Shape or Resolution | Co-elution with interfering compounds from the plant matrix. | Improve the sample cleanup process before chromatographic analysis. Use solid-phase extraction (SPE) to remove interfering substances. Optimize the chromatographic conditions, such as the mobile phase composition, gradient, and column type. |
| Degradation of this compound on the analytical column. | Ensure the mobile phase pH is compatible with this compound stability. Use a pre-column to protect the analytical column from strongly retained matrix components. | |
| Inconsistent and Irreproducible Results | Variability in the plant raw material. | Standardize the collection and pre-treatment of the plant material, including drying and grinding procedures. |
| Inconsistent sample preparation steps. | Develop and strictly follow a standardized operating procedure (SOP) for the entire sample preparation workflow. | |
| Instability of the final extract before analysis. | Analyze the samples as quickly as possible after preparation. If storage is necessary, validate the storage conditions to ensure this compound stability. |
Experimental Protocol: Optimized Extraction and Purification of this compound
This protocol provides a general methodology for the extraction and preliminary purification of this compound from plant material. Optimization may be required depending on the specific plant matrix.
1. Sample Preparation:
-
Dry the plant material at a controlled temperature (e.g., 40-50°C) to a constant weight to prevent enzymatic degradation.
-
Grind the dried material into a fine powder to increase the surface area for extraction.
-
Store the powdered material in a cool, dark, and dry place.
2. Extraction:
-
Weigh 10 g of the powdered plant material.
-
Macerate the powder with 100 mL of 80% methanol in an Erlenmeyer flask.
-
Perform ultrasound-assisted extraction for 30 minutes at a controlled temperature (e.g., 40°C).
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process on the residue two more times to ensure complete extraction.
-
Pool the filtrates.
3. Solvent Evaporation:
-
Concentrate the pooled extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.
-
Evaporate until the methanol is removed, leaving an aqueous extract.
4. Liquid-Liquid Partitioning:
-
Transfer the aqueous extract to a separatory funnel.
-
Perform liquid-liquid extraction successively with n-hexane, chloroform, and ethyl acetate to partition compounds based on polarity. This compound is expected to be in the more polar fractions.
-
Collect and concentrate the ethyl acetate fraction, which is likely to contain this compound.
5. Solid-Phase Extraction (SPE) for Cleanup:
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the concentrated ethyl acetate fraction onto the cartridge.
-
Wash the cartridge with water to remove highly polar impurities.
-
Elute this compound with an increasing concentration of methanol in water (e.g., 20%, 40%, 60%, 80% methanol).
-
Collect the fractions and analyze them for the presence of this compound using a suitable method like HPLC.
6. Final Concentration:
-
Pool the fractions containing the highest concentration of this compound.
-
Evaporate the solvent to obtain the purified this compound-rich extract.
-
Store the final extract at -20°C until further analysis.
Visualizations
Caption: Experimental workflow for improving this compound recovery.
References
- 1. Preparation of samples of plant material for chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. frontiersin.org [frontiersin.org]
- 4. HPLC quantitative analysis of this compound in Shazenso (Plantago asiatica L.) extracts and isolation of plantamajoside - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Plantaginin Synthesis and Purification
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of Plantaginin (Scutellarein-7-O-glucoside).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical properties?
This compound is a glycosyloxyflavone, specifically Scutellarein-7-O-glucoside. It consists of the flavonoid scutellarein linked to a β-D-glucopyranosyl residue at the 7-hydroxyl position.[1][2] It is a naturally occurring compound found in plants such as Plantago asiatica and Scutellaria indica.[1]
Q2: What are the main approaches for obtaining this compound?
This compound can be obtained through two primary methods:
-
Extraction from natural sources: This involves isolating the compound from plant materials, often using solvent extraction followed by chromatographic purification.[2]
-
Chemical synthesis: This typically involves the glycosylation of the aglycone, scutellarein, with a suitable glucose donor, followed by purification.
Q3: What analytical techniques are commonly used to characterize this compound?
High-Performance Liquid Chromatography (HPLC) is a standard method for the quantitative analysis of this compound.[3] Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used for structural elucidation and confirmation.
Troubleshooting Guide for this compound Synthesis
The chemical synthesis of this compound generally follows a two-step process: glycosylation of scutellarein and subsequent deprotection of the sugar moiety. Below are common issues and solutions for this synthetic route.
Step 1: Glycosylation of Scutellarein
A common method for glycosylation is the Koenigs-Knorr reaction, where scutellarein is reacted with an acetylated glucose donor, such as acetobromoglucose, in the presence of a promoter.
Problem 1: Low or no yield of the glycosylated product.
| Possible Cause | Troubleshooting Solution |
| Incomplete protection of scutellarein's hydroxyl groups: The hydroxyl groups at positions 5, 6, and 4' are more acidic and reactive than the 7-OH group. Without proper protection, side reactions can occur at these positions. | Protect the more reactive hydroxyl groups of scutellarein before glycosylation. Benzyl or silyl protecting groups are commonly used. |
| Poor reactivity of the glycosyl donor: Acetobromoglucose can degrade if exposed to moisture. | Use freshly prepared or properly stored acetobromoglucose. Ensure all solvents and reagents are anhydrous. |
| Ineffective promoter: The choice and quality of the promoter (e.g., silver carbonate, silver oxide) are crucial. | Use a freshly activated promoter. Consider alternative promoters like mercury(II) cyanide or a combination of silver triflate and a hindered base. |
| Unfavorable reaction conditions: Temperature and reaction time can significantly impact the yield. | Optimize the reaction temperature, starting at a lower temperature and gradually increasing it. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. |
Problem 2: Formation of multiple products (poor regioselectivity).
| Possible Cause | Troubleshooting Solution |
| Glycosylation at other hydroxyl groups: As mentioned, other hydroxyl groups on the scutellarein scaffold can also react. | Employ a protecting group strategy to selectively block the other hydroxyl groups, leaving only the 7-OH group available for glycosylation. |
| Anomeric mixture formation (α and β isomers): The stereochemistry of the glycosidic bond can be difficult to control. | The use of a participating group (e.g., acetyl) at the C-2 position of the glucose donor generally favors the formation of the β-anomer (the desired anomer for this compound). Ensure the use of an appropriate glycosyl donor with such a participating group. |
Step 2: Deprotection of Acetylated this compound
The acetyl protecting groups on the glucose moiety must be removed to yield the final product.
Problem 3: Incomplete deprotection.
| Possible Cause | Troubleshooting Solution |
| Ineffective deprotection reagent: The chosen base (e.g., sodium methoxide) may not be strong enough or may be degraded. | Use a freshly prepared solution of the deprotection reagent. Consider using a stronger base or a different deprotection method, such as Zemplén deacetylation. |
| Insufficient reaction time or temperature: The deprotection reaction may be slow. | Increase the reaction time and/or temperature. Monitor the reaction progress by TLC until all starting material is consumed. |
Problem 4: Degradation of the product during deprotection.
| Possible Cause | Troubleshooting Solution |
| Harsh basic conditions: Strong bases can lead to the degradation of the flavonoid backbone. | Use milder basic conditions, for example, potassium carbonate in methanol. Perform the reaction at a lower temperature. |
| Presence of oxygen: Flavonoids can be susceptible to oxidation, especially under basic conditions. | Perform the deprotection reaction under an inert atmosphere (e.g., nitrogen or argon). |
Troubleshooting Guide for this compound Purification
Purification is a critical step to obtain high-purity this compound for research and development.
Problem 5: Difficulty in separating this compound from starting materials or byproducts.
| Possible Cause | Troubleshooting Solution |
| Similar polarities of compounds: The starting materials, byproducts, and the desired product may have similar polarities, making separation by column chromatography challenging. | Optimize the solvent system for column chromatography. A gradient elution may be necessary. Consider using a different stationary phase, such as reversed-phase silica gel or Sephadex LH-20. |
| Co-elution of impurities: Some impurities may co-elute with the product. | Recrystallization of the impure product from a suitable solvent system can be an effective final purification step. |
Problem 6: Low recovery of this compound after purification.
| Possible Cause | Troubleshooting Solution |
| Adsorption of the product onto the stationary phase: this compound, with its multiple hydroxyl groups, can strongly adsorb to silica gel. | Use a more polar eluent or add a small amount of a polar solvent like methanol to the eluent to reduce adsorption. Pre-treating the silica gel with the eluent can also help. |
| Degradation of the product on the column: Some stationary phases can be slightly acidic or basic, which may cause degradation. | Use a neutral stationary phase. If using silica gel, it can be washed with a suitable solvent to remove any acidic impurities. |
Data Presentation
Table 1: Physicochemical and Analytical Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₂₁H₂₀O₁₁ | |
| Molecular Weight | 448.38 g/mol | |
| CAS Number | 26046-94-6 | |
| Appearance | Pale yellow crystalline powder | |
| Solubility | Slightly soluble in water; soluble in ethanol, acetone, and acetic acid. | |
| HPLC Retention Time | Varies with conditions. A representative value is ~4.07 min on a C18 column. | |
| Precursor m/z [M+H]⁺ | 449.1078 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound
-
Protection of Scutellarein: Selectively protect the 5, 6, and 4'-hydroxyl groups of scutellarein using a suitable protecting group (e.g., benzyl bromide in the presence of a base like potassium carbonate).
-
Glycosylation (Koenigs-Knorr Reaction):
-
Dissolve the protected scutellarein in an anhydrous solvent (e.g., dichloromethane or a mixture of quinoline and benzene).
-
Add a silver salt promoter (e.g., silver(I) oxide or silver carbonate).
-
Slowly add a solution of acetobromoglucose (2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide) in the same anhydrous solvent at room temperature.
-
Stir the reaction mixture in the dark until the reaction is complete (monitor by TLC).
-
Filter the reaction mixture to remove the silver salts and wash the solid with the solvent.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification of the Protected Glycoside: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Deprotection:
-
Dissolve the purified, protected this compound in a suitable solvent (e.g., methanol).
-
Add a catalytic amount of a base (e.g., sodium methoxide) and stir at room temperature until deacetylation is complete (monitor by TLC).
-
If benzyl protecting groups were used, they can be removed by catalytic hydrogenation (e.g., using palladium on carbon under a hydrogen atmosphere).
-
-
Final Purification: Purify the final product by column chromatography or recrystallization to obtain pure this compound.
Protocol 2: HPLC Analysis of this compound
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of 280 nm or 330 nm.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30 °C.
Note: These are general protocols and may require optimization for specific laboratory conditions and scales.
Visualizations
Caption: Workflow for the chemical synthesis and purification of this compound.
Caption: Logical flow for troubleshooting this compound synthesis and purification.
References
- 1. This compound | C21H20O11 | CID 5320623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound|CAS 26046-94-6|Research Compound [benchchem.com]
- 3. HPLC quantitative analysis of this compound in Shazenso (Plantago asiatica L.) extracts and isolation of plantamajoside - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Antioxidant Capacity of Plantaginin and Trolox
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antioxidant capacity of Plantaginin, a flavonoid glycoside, against Trolox, a water-soluble analog of vitamin E widely used as an antioxidant standard. This document summarizes available experimental data, outlines detailed methodologies for key antioxidant assays, and visualizes the underlying biochemical pathways and experimental workflows.
Quantitative Comparison of Antioxidant Capacity
The antioxidant capacity of a compound can be determined using various assays, each with a different mechanism of action. Below is a summary of the available data for this compound (from a phenylethanoid glycoside fraction of Plantago asiatica) and the standard antioxidant, Trolox, in three common assays: DPPH, ABTS, and ORAC.
| Antioxidant Assay | Parameter | This compound (Phenylethanoid Glycoside Fraction) | Trolox (Standard) |
| DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay | IC50 (μM) | 22.9 - 88.5[1] | ~10 - 50 |
| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay | TEAC (Trolox Equivalent Antioxidant Capacity) | Data not available for purified compound | 1.0 (by definition)[2][3][4] |
| ORAC (Oxygen Radical Absorbance Capacity) Assay | μmol TE/μmol or μmol TE/g | Data not available for purified compound | 1.0 (relative value)[5] |
Note: The provided data for this compound is from a phenylethanoid glycoside fraction of Plantago asiatica and not from the purified compound. The antioxidant activity of the purified this compound may differ.
Experimental Protocols
Detailed methodologies for the three key antioxidant assays are provided below. These protocols are based on established methods in the field.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it.
Methodology:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and kept in the dark to prevent degradation.
-
Sample Preparation: this compound and Trolox are dissolved in the same solvent as the DPPH solution to prepare a series of concentrations.
-
Reaction: A specific volume of the antioxidant solution is mixed with a defined volume of the DPPH solution. A control containing only the solvent and DPPH is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the antioxidant concentration.
ABTS Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to quench the blue/green ABTS radical cation (ABTS•+), converting it back to its colorless neutral form.
Methodology:
-
Generation of ABTS Radical Cation: The ABTS radical cation is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with a strong oxidizing agent like potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Adjustment of ABTS•+ Solution: The resulting blue/green ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: this compound and Trolox are dissolved in a suitable solvent.
-
Reaction: A small volume of the antioxidant solution is added to a larger volume of the diluted ABTS•+ solution.
-
Measurement: The absorbance is read at 734 nm after a fixed time (e.g., 6 minutes).
-
Calculation of TEAC: The antioxidant activity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated using different concentrations of Trolox. The antioxidant capacity of the sample is then expressed as the concentration of Trolox that gives the same percentage of inhibition.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.
Methodology:
-
Reagent Preparation: A fluorescent probe (e.g., fluorescein), a peroxyl radical generator (e.g., AAPH - 2,2'-azobis(2-amidinopropane) dihydrochloride), and Trolox standards are prepared in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Sample Preparation: this compound is dissolved in the same buffer.
-
Assay Procedure:
-
The antioxidant (this compound or Trolox standard) and the fluorescent probe are mixed in the wells of a microplate.
-
The plate is incubated at 37°C.
-
The reaction is initiated by adding the peroxyl radical generator (AAPH).
-
-
Fluorescence Measurement: The fluorescence decay is monitored kinetically over time using a microplate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 520 nm emission for fluorescein).
-
Calculation: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard. The ORAC value is then expressed as Trolox equivalents by comparing the net AUC of the sample to that of the Trolox standard curve.
Signaling Pathway and Experimental Workflow
Nrf2/HO-1 Antioxidant Signaling Pathway
Flavonoids, including the related compound Homothis compound, have been shown to exert their antioxidant effects by activating the Nrf2/HO-1 signaling pathway. This pathway plays a crucial role in the cellular defense against oxidative stress.
Caption: Nrf2/HO-1 antioxidant signaling pathway activated by this compound.
General Experimental Workflow for Antioxidant Capacity Assessment
The following diagram illustrates a typical workflow for comparing the antioxidant capacity of a test compound like this compound against a standard such as Trolox.
Caption: General experimental workflow for antioxidant capacity assessment.
References
Comparative Analysis of Plantaginin Content in Plantago Species: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of plantaginin content across various Plantago species, tailored for researchers, scientists, and professionals in drug development. The following sections detail quantitative data, experimental methodologies, and visual representations of the analytical workflow to support further research and development.
This compound, a flavonoid also known as scutellarein 7-O-glucoside, is a significant bioactive compound found in the Plantago genus.[1][2] Its presence has been confirmed in several species, including Plantago major and Plantago asiatica.[1] Understanding the distribution and concentration of this compound across different species is crucial for identifying potent sources for pharmaceutical applications.
Quantitative Comparison of Flavonoid Content
While direct comparative studies quantifying this compound across a wide range of Plantago species are limited, a key study by Beara et al. (2009) provides valuable insights into the content of scutellarein, the aglycone of this compound. The concentration of the aglycone is a strong indicator of a species' potential to yield this compound. The following table summarizes the scutellarein content in the methanol extracts of the aerial parts of five different Plantago species.
| Plantago Species | Scutellarein Content (µg/g of dry weight) |
| P. holosteum | 1.93 |
| P. argentea | 1.15 |
| P. media | 0.49 |
| P. major | 0.23 |
| P. maritima | Not Detected |
Data sourced from Beara et al. (2009).
This data suggests that among the tested species, Plantago holosteum and Plantago argentea are promising sources of scutellarein, and by extension, potentially this compound. It is important to note that the actual this compound content can vary based on genetic and environmental factors.
Experimental Protocols
A standardized methodology is critical for the accurate quantification and comparison of this compound content in different Plantago species. The following protocols for extraction and quantification are based on established methods for flavonoid analysis in Plantago.[3][4]
Plant Material and Extraction
-
Plant Collection and Preparation: The aerial parts of the Plantago species should be collected and air-dried at room temperature in the dark. The dried plant material is then ground into a fine powder.
-
Extraction: A sample of the powdered plant material (e.g., 10 grams) is extracted with 80% aqueous methanol (200 mL) at room temperature for 24 hours. The mixture is then filtered. The filtrate is collected, and the solvent is evaporated under reduced pressure to obtain the crude methanol extract. For purification, the extract can be washed with petroleum ether.
Quantification by High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a reliable method for the quantitative analysis of this compound.
-
Instrumentation: An HPLC system equipped with a UV-Vis detector is used.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable for the separation.
-
Mobile Phase: A gradient elution with a mobile phase consisting of two solvents is typically employed. For example, Solvent A could be 0.1% formic acid in water, and Solvent B could be acetonitrile. The gradient can be programmed to achieve optimal separation of this compound from other compounds in the extract.
-
Detection: The UV detector should be set at a wavelength where this compound exhibits maximum absorbance, typically around 335 nm.
-
Quantification: A calibration curve is prepared using a certified standard of this compound. The concentration of this compound in the plant extracts is then determined by comparing the peak area of this compound in the sample chromatogram with the calibration curve.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the comparative analysis of this compound content in Plantago species.
Caption: Experimental workflow for comparative analysis of this compound.
This guide provides a foundational framework for the comparative analysis of this compound in Plantago species. Researchers are encouraged to adapt and validate these methodologies for their specific laboratory conditions and research objectives. The identification of Plantago species with high this compound content holds significant promise for the development of new phytopharmaceuticals.
References
- 1. This compound|CAS 26046-94-6|Research Compound [benchchem.com]
- 2. This compound | C21H20O11 | CID 5320623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. plantain-plantago-l-species-as-novel-sources-of-flavonoid-antioxidants - Ask this paper | Bohrium [bohrium.com]
- 4. Plantain (Plantago L.) species as novel sources of flavonoid antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of Plantaginin and Scutellarein
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of two structurally related flavonoids, plantaginin and scutellarein. While both compounds exhibit promising pharmacological properties, the extent of scientific investigation into their specific mechanisms of action differs significantly. This document summarizes the available experimental data, outlines key experimental protocols, and visualizes the cellular signaling pathways modulated by each compound to aid in research and drug development efforts.
Introduction to this compound and Scutellarein
This compound , a flavonoid glycoside, is found in various medicinal plants, including those of the Plantago genus. It is specifically identified as hispidulin-7-O-glucuronide. The biological activities of this compound are often reported in the context of crude plant extracts, leading to a scarcity of data on the isolated compound.
Scutellarein , the aglycone of scutellarin, is a flavone found in plants such as Scutellaria baicalensis. It has been the subject of extensive research, with numerous studies detailing its antioxidant, anti-inflammatory, and anticancer properties.
Quantitative Comparison of Biological Activities
The following tables summarize the available quantitative data for the biological activities of this compound (represented by its close structural analog, homothis compound, where direct data is unavailable) and scutellarein.
Table 1: Antioxidant Activity
| Compound | Assay | IC₅₀ Value | Reference |
| Homothis compound* | DPPH Radical Scavenging | 0.35 µg/mL | [1][2] |
| Scutellarein | DPPH Radical Scavenging | 16.05 µM | [3] |
| Scutellarein | ABTS Radical Scavenging | 3.00 µmol/L | [1] |
| Scutellarein | •OH Radical Scavenging | 0.31 mmol/L | [1] |
*Data for homothis compound (hispidulin-7-O-glucoside) is used as a proxy for this compound (hispidulin-7-O-glucuronide) due to the lack of available data for the isolated compound.
Table 2: Anti-inflammatory Activity
| Compound | Assay | Cell Line | IC₅₀ Value | Reference |
| This compound | (Data for isolated compound not available) | |||
| Scutellarein | IL-6 Inhibition | LPS-stimulated BEAS-2B | 36.7 ± 11.0 μM | |
| Scutellarein | CCL2 Inhibition | LPS-stimulated BEAS-2B | 20.2 ± 5.6 μM | |
| Scutellarein | CXCL8 Inhibition | LPS-stimulated BEAS-2B | 13.2 ± 2.3 μM |
Table 3: Anticancer Activity (Cytotoxicity)
| Compound | Cell Line | Cancer Type | IC₅₀ Value | Reference |
| This compound | (Data for isolated compound not available) | |||
| Scutellarin | K562 | Human Leukemia | 6 µM | |
| Scutellarin | SF-295 | Glioblastoma | Dose-dependent inhibition | |
| Scutellarin | A549 | Non-small cell lung cancer | 246.8 µg/ml (72h) | |
| Scutellarin | H1975 | Non-small cell lung cancer | 120.0 µg/ml (72h) | |
| Scutellarein | NPC/HK1 | Nasopharyngeal Carcinoma | 23.5 µM |
*Data for scutellarin is included to provide additional context on the anticancer potential of related compounds.
Signaling Pathways
This compound (and related compounds)
While direct evidence for this compound's modulation of specific signaling pathways is limited, studies on structurally similar flavonoids, such as homothis compound and hispidulin, suggest potential involvement in the NF-κB and Nrf2 pathways. Homothis compound has been shown to protect vascular endothelial cells by activating the Nrf2 pathway, which in turn inhibits ROS production and NF-κB activation.
Scutellarein
Scutellarein has been demonstrated to modulate multiple key signaling pathways involved in inflammation, cell survival, and proliferation.
NF-κB Pathway: Scutellarein inhibits the activation of the NF-κB pathway by preventing the phosphorylation and degradation of its inhibitor, IκBα. This, in turn, blocks the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory genes.
MAPK Pathway: Scutellarein has been shown to suppress the phosphorylation of key kinases in the MAPK pathway, such as p38 and JNK, which are involved in the inflammatory response.
PI3K/Akt Pathway: Scutellarein can inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation and is often dysregulated in cancer.
Experimental Protocols
This section provides an overview of the methodologies for the key experiments cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common spectrophotometric method for determining the antioxidant capacity of a compound.
-
Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.
-
Procedure:
-
A stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.
-
The test compound is dissolved in the same solvent at various concentrations.
-
A fixed volume of the DPPH solution is mixed with varying concentrations of the test compound.
-
The mixture is incubated in the dark for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at 517 nm using a spectrophotometer.
-
The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.
-
Nitric Oxide (NO) Synthase Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.
-
Principle: In activated macrophages (e.g., RAW 264.7 cells stimulated with lipopolysaccharide - LPS), inducible nitric oxide synthase (iNOS) produces large amounts of NO. The amount of NO produced can be indirectly quantified by measuring the accumulation of its stable oxidation product, nitrite, in the culture medium using the Griess reagent.
-
Procedure:
-
Macrophage cells are cultured in 96-well plates.
-
The cells are pre-treated with various concentrations of the test compound for a specific duration.
-
The cells are then stimulated with LPS to induce iNOS expression and NO production.
-
After an incubation period, the culture supernatant is collected.
-
The Griess reagent is added to the supernatant, and the absorbance is measured at approximately 540 nm.
-
The concentration of nitrite is determined from a standard curve, and the percentage of NO inhibition is calculated to determine the IC₅₀ value.
-
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of a compound.
-
Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach.
-
The cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
After the treatment period, the MTT reagent is added to each well, and the plate is incubated for a few hours to allow formazan crystal formation.
-
A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured at a wavelength between 500 and 600 nm.
-
Cell viability is expressed as a percentage of the control (untreated cells), and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is calculated.
-
Conclusion
The available evidence strongly supports the potent antioxidant, anti-inflammatory, and anticancer activities of scutellarein, with well-documented effects on key cellular signaling pathways. In contrast, while this compound is a known constituent of medicinal plants with similar purported benefits, there is a significant lack of specific experimental data for the isolated compound. The data on homothis compound suggests that this compound likely possesses antioxidant and anti-inflammatory properties, potentially acting through the Nrf2 and NF-κB pathways.
For researchers and drug development professionals, scutellarein represents a well-characterized lead compound with a clear mechanistic profile. Further investigation into isolated this compound is warranted to elucidate its specific biological activities and mechanisms of action, which would enable a more direct and comprehensive comparison with scutellarein and facilitate its potential development as a therapeutic agent.
References
Plantaginin: A Comparative Analysis of its Anti-Inflammatory Properties Against Other Flavonoids
For Immediate Release
In the landscape of natural anti-inflammatory compounds, the flavonoid Plantaginin is emerging as a subject of significant interest. This guide provides a comprehensive comparison of this compound's anti-inflammatory efficacy against other well-researched flavonoids, namely Quercetin, Luteolin, Apigenin, and Kaempferol. This document is intended for researchers, scientists, and professionals in drug development, offering a synthesis of available experimental data to facilitate informed decisions in research and development endeavors.
Executive Summary
This compound, a flavonoid glycoside primarily found in the Plantago genus, has demonstrated notable anti-inflammatory potential. This guide benchmarks its activity against established anti-inflammatory flavonoids across key in vitro and in vivo models. While specific data on isolated this compound is still emerging, studies on Plantago extracts rich in this and other flavonoids indicate significant dose-dependent anti-inflammatory effects. This comparison highlights the mechanistic similarities and differences, focusing on the inhibition of key inflammatory mediators and modulation of intracellular signaling pathways.
Comparative Efficacy of Flavonoids in Inflammation
The anti-inflammatory activity of flavonoids is often quantified by their half-maximal inhibitory concentration (IC50) in various assays. The following tables summarize the available data for this compound (as part of Plantago extracts) and its flavonoid counterparts. It is important to note that the data for this compound is derived from extracts, and the potency of the isolated compound may vary.
Table 1: Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | 5-LOX/12-LOX IC50 (µM) |
| Plantago major extract | 650 µg/mL (12-HHT) / 2000 µg/mL[1] | Not Available | 1730 µg/mL (12-HETE) / 750 µg/mL[1] |
| Quercetin | ~90[2] | Not Available | ~0.0074 mg/mL (12-LOX)[1] |
| Luteolin | Not Available | Not Available | Not Available |
| Apigenin | Not Available | <15[3] | 4.0 (15-hLO) |
| Kaempferol | Not Available | <15 | Not Available |
Table 2: Inhibition of Nitric Oxide (NO) Production in Macrophages
| Compound | Cell Type | IC50 (µM) |
| This compound | Not Available | Not Available |
| Quercetin | J774A.1 | Significant inhibition at 5 and 50 µM |
| Luteolin | RAW 264.7 | 17.1 |
| Apigenin | RAW 264.7 | <10⁻³ M |
| Kaempferol | RAW 264.7 | <15 |
Table 3: Inhibition of Pro-inflammatory Cytokines (TNF-α and IL-6)
| Compound | Cytokine | Cell Type | IC50 (µM) |
| This compound | Not Available | Not Available | Not Available |
| Quercetin | TNF-α | RAW 264.7 | Not Available |
| Luteolin | TNF-α | RAW 264.7 | Lower than Quercetin |
| Apigenin | TNF-α, IL-6 | RAW 264.7 | Significant reduction at 20 and 40 mg/kg (in vivo) |
| Kaempferol | TNF-α | Not Available | Not Available |
Mechanisms of Anti-Inflammatory Action: Signaling Pathway Modulation
Flavonoids exert their anti-inflammatory effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways regulate the expression of numerous pro-inflammatory genes.
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Many flavonoids, including those discussed here, inhibit this pathway at various stages.
MAPK Signaling Pathway
The MAPK pathway is another critical regulator of inflammation. It consists of a cascade of protein kinases that, upon activation by extracellular stimuli, phosphorylate and activate downstream transcription factors, leading to the expression of inflammatory genes. Flavonoids can interfere with this cascade at multiple levels.
Experimental Protocols
In Vitro Nitric Oxide (NO) Production Assay
This assay quantifies the production of nitric oxide, a key inflammatory mediator, by macrophages.
Methodology:
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Plating: Cells are seeded into 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test flavonoids. After a pre-incubation period of 1-2 hours, cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response.
-
Incubation: The plates are incubated for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Nitrite Measurement: After incubation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Data Analysis: The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite, a stable product of NO, is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.
In Vivo Carrageenan-Induced Paw Edema Model
This is a standard in vivo model to assess the acute anti-inflammatory activity of compounds.
Methodology:
-
Animals: Wistar or Sprague-Dawley rats (150-200 g) are used.
-
Grouping: Animals are randomly divided into groups (n=6): a control group, a positive control group (e.g., receiving indomethacin), and treatment groups receiving different doses of the test flavonoids.
-
Administration: The test compounds or vehicle are administered orally or intraperitoneally one hour before the induction of inflammation.
-
Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6
This assay quantifies the concentration of specific pro-inflammatory cytokines in cell culture supernatants.
Methodology:
-
Plate Coating: A 96-well microplate is coated with a capture antibody specific for either TNF-α or IL-6 and incubated overnight.
-
Blocking: The plate is washed, and a blocking buffer (e.g., 1% BSA in PBS) is added to block any non-specific binding sites.
-
Sample Incubation: After washing, standards of known cytokine concentrations and the cell culture supernatants from flavonoid-treated and control cells are added to the wells and incubated.
-
Detection Antibody: The plate is washed again, and a biotinylated detection antibody specific for the target cytokine is added.
-
Enzyme Conjugate: Following another wash, a streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.
-
Substrate and Measurement: After a final wash, a substrate solution (e.g., TMB) is added, which is converted by HRP into a colored product. The reaction is stopped with an acid solution, and the absorbance is measured at a specific wavelength (e.g., 450 nm).
-
Data Analysis: The concentration of the cytokine in the samples is determined by interpolating from the standard curve.
Conclusion
This compound, as a component of Plantago extracts, demonstrates promising anti-inflammatory properties. Its efficacy, along with that of other flavonoids like Quercetin, Luteolin, Apigenin, and Kaempferol, is attributed to the inhibition of key inflammatory enzymes and mediators, and the modulation of the NF-κB and MAPK signaling pathways. While the available data provides a strong foundation for the anti-inflammatory potential of this compound, further studies using the isolated compound are warranted to precisely quantify its potency and fully elucidate its mechanisms of action. This will enable a more direct and accurate comparison with other leading anti-inflammatory flavonoids and facilitate its potential development as a therapeutic agent.
References
- 1. Inhibition of inducible nitric oxide synthase and cyclooxygenase-2 expression by flavonoids in macrophage J774A.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Flavonoids: Antiplatelet Effect as Inhibitors of COX-1 [mdpi.com]
- 3. Suppression of inducible cyclooxygenase and inducible nitric oxide synthase by apigenin and related flavonoids in mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Plantaginin and its Aglycone, Scutellarein: A Guide for Researchers
An in-depth examination of the pharmacological properties, mechanisms of action, and experimental data of the flavonoid glycoside Plantaginin (scutellarin) and its active metabolite, scutellarein.
This guide provides a comprehensive comparison of this compound and its aglycone, scutellarein, for researchers, scientists, and drug development professionals. By presenting quantitative data, detailed experimental protocols, and visual representations of signaling pathways, this document aims to facilitate a deeper understanding of these two closely related flavonoids and their therapeutic potential.
Chemical Structures
This compound (also known as scutellarin) is a glycosyloxyflavone, which is essentially the scutellarein molecule attached to a glucuronic acid moiety.[1] This structural difference plays a significant role in their respective pharmacokinetic profiles and biological activities.
This compound (Scutellarin) is chemically identified as 5,6-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-7-yl beta-D-glucopyranosiduronic acid.[1]
Scutellarein is the aglycone form, with the chemical name 5,6,7-trihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one.[2]
Comparative Biological Activities
Scutellarein generally exhibits more potent biological activity in in vitro studies compared to its glycoside precursor, this compound. This is often attributed to its smaller size and increased lipophilicity, allowing for better cell membrane permeability. However, the glycosylation of this compound can influence its solubility and in vivo metabolism.
Antioxidant Activity
Both compounds demonstrate significant antioxidant properties by scavenging free radicals. Comparative studies consistently show that scutellarein has a stronger radical scavenging activity than this compound in various assays.[3]
Table 1: Comparative Antioxidant Activity (IC50 values in µM)
| Antioxidant Assay | This compound (Scutellarin) | Scutellarein | Reference |
| DPPH radical scavenging | > Scutellarein | Lower IC50 | [3] |
| ABTS radical scavenging | > Scutellarein | Lower IC50 | |
| Superoxide anion scavenging | < Scutellarein | Higher IC50 |
Anti-inflammatory Activity
This compound and scutellarein both exhibit potent anti-inflammatory effects by modulating key inflammatory signaling pathways. They have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). The primary mechanism involves the inhibition of the NF-κB and MAPK signaling pathways.
Anticancer Activity
Both flavonoids have demonstrated anticancer properties in various cancer cell lines. Their mechanisms of action include inducing apoptosis, causing cell cycle arrest, and inhibiting cell migration and invasion. One study on Jurkat E6-1 human leukemia cells showed that this compound (EC50 = 44 µM) was significantly more cytotoxic than scutellarein (EC50 = 502 µM). In contrast, another study on HT1080 fibrosarcoma cells indicated that scutellarein reduced cell viability.
Table 2: Comparative Anticancer Activity
| Cell Line | Compound | Effect | IC50/EC50 | Reference |
| Jurkat E6-1 (Leukemia) | This compound (Scutellarin) | Cytotoxicity | 44 µM | |
| Jurkat E6-1 (Leukemia) | Scutellarein | Cytotoxicity | 502 µM | |
| HCT-116 (Colon) | This compound (Scutellarin) | Cytotoxicity | 77 µM | |
| PC-3 (Prostate) | This compound (Scutellarin) | Cytotoxicity | 73 µM | |
| HepG-2 (Liver) | This compound (Scutellarin) | Cytotoxicity | 56 µM | |
| HT1080 (Fibrosarcoma) | Scutellarein | Reduced cell viability | 10-50 µM | |
| KB (Oral Carcinoma) | Scutellarein | Cytotoxicity | 5-30 µg/ml |
Neuroprotective Effects
Both compounds have shown promise in protecting neuronal cells from damage. Scutellarein, being the aglycone, generally demonstrates superior neuroprotective effects in vitro, likely due to its ability to cross the blood-brain barrier more readily. Their mechanisms include reducing oxidative stress, inhibiting apoptosis, and modulating neurotransmitter levels.
Bioavailability and Pharmacokinetics
A significant difference between this compound and scutellarein lies in their bioavailability. This compound, due to its hydrophilic glucuronide group, generally has poor oral bioavailability. It is often metabolized to scutellarein by gut microbiota before absorption. Prodrug strategies are being explored to enhance the oral bioavailability of scutellarin.
Table 3: Comparative Pharmacokinetic Parameters
| Compound | Administration | Bioavailability | Key Findings | Reference |
| This compound (Scutellarin) | Oral | Low | Poorly absorbed; metabolized to scutellarein. | |
| Scutellarein | - | Higher than this compound | Better absorption due to aglycone nature. | |
| Scutellarin Prodrugs | Oral | Significantly Improved | Triglyceride-mimetic prodrugs enhance lymphatic transport. |
Experimental Protocols
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in RAW 264.7 Macrophages
Methodology:
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound or scutellarein for 1 hour.
-
Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.
-
Incubation: Incubate the plates for 24 hours.
-
Nitrite Measurement: Measure the amount of nitric oxide produced by the cells by quantifying the nitrite concentration in the culture supernatant using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only treated control and determine the IC50 values.
In Vitro Anticancer Assay: MTT Assay for Cell Viability
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HCT-116, HepG-2) in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or scutellarein and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
In Vitro Neuroprotection Assay: Glutamate-Induced Excitotoxicity in Neuronal Cells
Methodology:
-
Cell Culture: Culture primary cortical neurons or a suitable neuronal cell line (e.g., HT22 mouse hippocampal cells) in appropriate media.
-
Plating: Seed the cells in 96-well plates and allow them to differentiate or adhere.
-
Pre-treatment: Pre-incubate the cells with different concentrations of this compound or scutellarein for 1-2 hours.
-
Induction of Excitotoxicity: Expose the cells to a neurotoxic concentration of glutamate (e.g., 5 mM for HT22 cells) for a designated period.
-
Incubation: Incubate for 24 hours to allow for cell death to occur.
-
Viability Assessment: Measure cell viability using methods such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.
-
Data Analysis: Calculate the percentage of neuroprotection afforded by the compounds compared to the glutamate-only treated control.
Conclusion
This comparative guide highlights the distinct yet related pharmacological profiles of this compound and its aglycone, scutellarein. While scutellarein often demonstrates superior in vitro potency, the pharmacokinetic properties of this compound and the potential for its in vivo conversion to scutellarein are critical considerations for drug development. The provided experimental protocols and pathway diagrams offer a foundational framework for further investigation into the therapeutic applications of these promising natural compounds. Further research is warranted to fully elucidate their clinical potential and to develop strategies to optimize their delivery and efficacy.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Plantaginin Quantification
For researchers, scientists, and drug development professionals, the precise and reliable quantification of Plantaginin, a bioactive flavonoid glycoside, is essential for quality control, pharmacokinetic studies, and the development of herbal medicinal products. The selection of an appropriate analytical method is a critical decision that requires a thorough understanding of the available techniques and their performance characteristics. This guide provides an objective comparison of common analytical methods for this compound quantification, supported by experimental data and detailed protocols to aid in method selection and cross-validation.
The cross-validation of analytical methods is a crucial process to ensure that a chosen analytical technique is fit for its intended purpose and to guarantee the reliability and consistency of results. This process involves the evaluation of various performance parameters as defined by the International Council for Harmonisation (ICH) guidelines, including accuracy, precision, specificity, linearity, range, and robustness.
Data Presentation: A Comparative Analysis of Analytical Techniques
The following tables summarize the key performance characteristics of High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), High-Performance Thin-Layer Chromatography (HPTLC), UV-Visible Spectrophotometry (UV-Vis), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for the quantification of this compound and structurally similar flavonoids.
Table 1: Comparison of HPLC-DAD and HPTLC Method Validation Parameters for Flavonoid Glycosides
| Validation Parameter | HPLC-DAD (Representative Data for Flavonoid Glycosides) | HPTLC (Representative Data for Flavonoids) |
| Linearity (r²) | > 0.999[1] | > 0.99[2] |
| Limit of Detection (LOD) | 0.006–0.015 µg/mL[1] | 7.97 - 42.6 ng/band |
| Limit of Quantification (LOQ) | 0.020–0.052 µg/mL[1] | 24.15 - 129.08 ng/band |
| Precision (%RSD) | < 2%[1] | < 2% |
| Accuracy (% Recovery) | 97–105% | 96.67 - 102.92% |
| Specificity | Good, based on retention time and UV spectrum | Moderate, potential for interference from co-eluting compounds |
| Analysis Time | Longer run times per sample | Shorter run times, multiple samples can be run simultaneously |
Table 2: Comparison of UV-Vis and LC-MS/MS Method Validation Parameters for Flavonoid Glycosides
| Validation Parameter | UV-Visible Spectrophotometry (Total Flavonoids) | LC-MS/MS (Representative Data for Flavonoid Glycosides) |
| Linearity (r²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | ~0.01 mg/mL | As low as 0.03 pg on-column |
| Limit of Quantification (LOQ) | ~0.03 mg/mL | As low as 0.1 pg on-column |
| Precision (%RSD) | < 5% | < 15% |
| Accuracy (% Recovery) | > 90% | 85 - 115% |
| Specificity | Low, measures total flavonoids, prone to interference | Excellent, based on mass-to-charge ratio and fragmentation pattern |
| Analysis Time | Very short analysis time | Moderate run times per sample |
Key Insights:
-
LC-MS/MS offers the highest sensitivity and selectivity, making it the preferred method for bioanalytical studies and the analysis of complex matrices where trace-level detection is required.
-
HPLC-DAD provides a good balance of sensitivity, selectivity, and cost-effectiveness for routine quality control of herbal extracts and formulations.
-
HPTLC is a high-throughput and cost-effective technique suitable for the simultaneous analysis of multiple samples, making it ideal for screening and quality control of raw materials.
-
UV-Vis Spectrophotometry is a simple, rapid, and low-cost method for the estimation of total flavonoid content but lacks the specificity for quantifying individual compounds like this compound.
Mandatory Visualization
The following diagrams illustrate the workflow for the cross-validation of analytical methods for this compound and the general experimental procedure.
Caption: Workflow for the cross-validation of analytical methods.
Caption: Typical experimental workflow for this compound analysis.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the quantification of this compound using HPLC-DAD, HPTLC, UV-Vis Spectrophotometry, and LC-MS/MS.
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution of acetonitrile (A) and 0.1% formic acid in water (B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 330 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound standard in methanol and dilute to create a series of calibration standards.
-
Sample Extraction: Extract the plant material or formulation with a suitable solvent (e.g., 80% methanol) using ultrasonication or maceration. Filter the extract before injection.
-
-
Validation Parameters:
-
Linearity: Analyze a series of at least five concentrations of the standard solution to construct a calibration curve.
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a sample at the same concentration.
-
Accuracy: Determine by the standard addition method.
-
LOD and LOQ: Calculate based on the standard deviation of the response and the slope of the calibration curve.
-
High-Performance Thin-Layer Chromatography (HPTLC)
-
Instrumentation: HPTLC system including an automatic sample applicator, developing chamber, and a densitometric scanner.
-
Chromatographic Conditions:
-
Stationary Phase: Pre-coated silica gel 60 F₂₅₄ HPTLC plates.
-
Mobile Phase: Ethyl acetate:formic acid:water (8:1:1, v/v/v).
-
Sample Application: Apply standard solutions and sample extracts as bands on the HPTLC plate.
-
Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.
-
Derivatization: After development and drying, the plate can be sprayed with a derivatizing reagent (e.g., natural product-polyethylene glycol reagent) to enhance the detection of flavonoids.
-
Densitometric Scanning: Scan the plate at an appropriate wavelength (e.g., 366 nm).
-
-
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in methanol and create a series of dilutions.
-
Sample Extraction: Macerate the powdered plant material with methanol, followed by filtration.
-
-
Quantification: Create a calibration curve by plotting the peak area of the standards against their concentrations.
UV-Visible Spectrophotometry (for Total Flavonoids)
-
Instrumentation: A UV-Vis spectrophotometer.
-
Methodology:
-
Reagent: Aluminum chloride (AlCl₃) colorimetric method.
-
Procedure:
-
Mix the sample extract with a solution of aluminum chloride.
-
Allow the reaction to proceed for a specified time (e.g., 30 minutes).
-
Measure the absorbance at the wavelength of maximum absorption (e.g., around 415 nm).
-
-
-
Standard and Sample Preparation:
-
Standard Solution: Use a standard flavonoid like quercetin or rutin to prepare a calibration curve.
-
Sample Preparation: Prepare a methanolic extract of the plant material.
-
-
Quantification: Prepare a calibration curve using a standard flavonoid. Express the total flavonoid content as equivalents of the standard (e.g., mg of quercetin equivalents per gram of extract).
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
-
Instrumentation: A high-performance liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: A suitable C18 column with a smaller particle size for better resolution.
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Negative ion electrospray ionization is often suitable for flavonoids.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for quantification, using specific precursor-to-product ion transitions for this compound and an internal standard.
-
-
Standard and Sample Preparation:
-
Standard Solution: Prepare stock and working solutions of this compound and an appropriate internal standard (IS) in methanol.
-
Sample Preparation (e.g., Plasma): Perform protein precipitation with acetonitrile, followed by evaporation and reconstitution of the supernatant.
-
-
Validation Parameters:
-
In addition to the standard validation parameters, assess matrix effect and recovery to ensure the biological matrix does not interfere with ionization.
-
-
Quantification: Use an internal standard and create a calibration curve for the analyte. Data is processed using specialized software.
Conclusion
The choice of an analytical method for the quantification of this compound should be guided by the specific requirements of the study. For high-sensitivity and high-selectivity applications, such as in vivo pharmacokinetic studies, LC-MS/MS is the most suitable technique. For routine quality control of herbal extracts and finished products, a well-validated HPLC-DAD method can provide accurate and reliable results in a cost-effective manner. HPTLC offers a high-throughput option for screening large numbers of samples, while UV-Vis spectrophotometry can be used for a rapid estimation of total flavonoid content. The cross-validation of these methods is a critical step in ensuring data integrity and comparability across different analytical platforms and research settings.
References
A Comparative Guide to the Bioactivity of Plantaginin and Other Glycosylated Flavonoids
For Researchers, Scientists, and Drug Development Professionals
Plantaginin, a glycosylated flavonoid found in various medicinal plants, has garnered significant interest for its potential therapeutic properties. This guide provides a comprehensive comparison of the bioactivity of this compound with other prominent glycosylated flavonoids, including rutin, kaempferol glycosides, and quercetin glycosides. The comparative analysis focuses on key bioactivities such as antioxidant, anti-inflammatory, and anticancer effects, supported by experimental data from peer-reviewed literature.
Summary of Bioactivity Data
The following tables summarize the available quantitative data for the bioactivity of this compound and its related compounds compared to other common glycosylated flavonoids. Direct comparative studies on isolated this compound are limited; therefore, data on its constituent aglycone and related compounds found in Plantago species are included to provide a broader perspective.
Table 1: Antioxidant Activity
The antioxidant potential of flavonoids is often evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The IC50 value represents the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity.
| Compound/Extract | DPPH Radical Scavenging IC50 (µM) | ABTS Radical Scavenging IC50 (µM) |
| Homothis compound | 0.73[1][2] | Not Reported |
| Rutin | 60.25[3] | 105.43[3] |
| Rutin Glycoside | 29.13[3] | 63.21 |
| Kaempferol | Not Reported | 3.70 µg/mL (~8.2 µM) |
| Quercetin | Not Reported | 1.89 µg/mL (~4.1 µM) |
Note: Homothis compound is a major flavonoid glycoside found in Salvia plebeia and has shown significant antioxidant properties.
Table 2: Anti-inflammatory Activity
The anti-inflammatory activity is commonly assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. Overproduction of NO is a hallmark of inflammation.
| Compound/Extract | Nitric Oxide (NO) Inhibition IC50 (µM) |
| Homothis compound | Inhibits NF-κB phosphorylation |
| Luteolin | 7.6 |
| Quercetin | 12.0 |
| Apigenin | 17.8 |
| Kaempferol Glycosides | Inhibit NF-κB, MAPKs, and Akt pathways |
Note: Homothis compound has been shown to inhibit the expression of inflammatory cytokines like TNF-α and IL-6 by targeting the IKKβ and NF-κB phosphorylation pathways.
Table 3: Anticancer Activity
The anticancer potential is evaluated by determining the half-maximal inhibitory concentration (IC50) against various cancer cell lines, such as MCF-7 (breast cancer) and HepG2 (liver cancer).
| Compound/Extract | Cell Line | IC50 |
| Acteoside (from Plantago) | MCF-7 | 134.83 µg/mL (~215 µM) |
| Plantamajoside (from Plantago) | MCF-7 | 225.10 µg/mL (~453 µM) |
| Acteoside (from Plantago) | HepG2 | 173.8 µM (after 72h) |
| Plantamajoside (from Plantago) | HepG2 | 156.1 µM (after 72h) |
| Plantago Methanolic Extracts | MCF-7 | GI50 = 32 - >250 µg/mL |
Note: Acteoside and plantamajoside are phenylethanoid glycosides also found in Plantago species and have demonstrated cytotoxic activity against cancer cells.
Signaling Pathway Modulation
Flavonoids exert their biological effects by modulating various intracellular signaling pathways. This compound and related compounds are known to interfere with key pathways involved in inflammation and cancer progression, such as NF-κB, MAPK, and Akt signaling.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammatory responses. Homothis compound, a component of this compound, has been shown to inhibit the phosphorylation of IKKβ and the p65 subunit of NF-κB, thereby blocking its activation and the subsequent expression of pro-inflammatory genes.
MAPK and Akt Signaling Pathways
The Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-kinase (PI3K)/Akt pathways are crucial for cell proliferation, survival, and differentiation. Dysregulation of these pathways is common in cancer. While direct evidence for this compound is limited, related flavonoid glycosides have been shown to inhibit the phosphorylation of key kinases in these pathways, such as ERK, JNK, p38 (in the MAPK pathway), and Akt itself.
Detailed Experimental Protocols
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.
Protocol:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
-
Prepare various concentrations of the test compound (e.g., this compound, other flavonoids) in a suitable solvent.
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well.
-
Add an equal volume of the test compound solution at different concentrations to the wells.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value is determined by plotting the percentage of scavenging against the concentration of the test compound.
Nitric Oxide (NO) Inhibition Assay
This assay determines the anti-inflammatory activity of a compound by measuring its ability to inhibit NO production in LPS-stimulated macrophages (e.g., RAW 264.7 cells).
Protocol:
-
Culture RAW 264.7 cells in a 96-well plate until they reach a suitable confluency.
-
Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for a further period (e.g., 24 hours).
-
After incubation, collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent system. This involves a colorimetric reaction where nitrite reacts with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo dye.
-
Measure the absorbance at a specific wavelength (e.g., 540 nm).
-
Calculate the percentage of NO inhibition relative to the LPS-stimulated control group.
-
Determine the IC50 value from the dose-response curve.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for a few hours (e.g., 4 hours) to allow the formation of formazan crystals by metabolically active cells.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
References
In Vivo Showdown: Plantaginin Versus Standard NSAIDs in Inflammation Control
For Immediate Release
In the ongoing search for novel anti-inflammatory agents, researchers are increasingly turning to natural compounds. This guide provides a comparative analysis of Plantaginin, a bioactive compound derived from Plantago species, against established nonsteroidal anti-inflammatory drugs (NSAIDs) like Indomethacin and Diclofenac. The following data, compiled from recent in vivo studies, offers a head-to-head comparison of their efficacy in preclinical models of inflammation, providing valuable insights for researchers and drug development professionals.
Quantitative Comparison of Anti-inflammatory Efficacy
The anti-inflammatory potential of this compound-containing extracts from Plantago major has been rigorously tested against standard NSAIDs in various animal models. The data below summarizes the key findings from studies involving carrageenan-induced paw edema and complete Freund's adjuvant (CFA)-induced rheumatoid arthritis in rats.
| Parameter | Plantago major Extract/Fraction | Standard Drug | Efficacy | Animal Model |
| Paw Edema Inhibition (%) | Dichloromethane extract (DCM): 47.33% (at 560 mg/kg) | Indomethacin: 63.81% | Indomethacin showed higher inhibition of acute inflammation.[1] | Carrageenan-Induced Paw Edema (Rat) |
| n-hexane-insoluble fraction (IHF): 55.51% (at 560 mg/kg) | ||||
| n-hexane-soluble fraction (SHF): 46.61% (at 560 mg/kg) | ||||
| Paw Edema Inhibition (%) | Methanol Extract: 49.76% (at 25 mg/kg) | Indomethacin: 90.01% | Indomethacin was significantly more potent in reducing paw edema.[2] | Carrageenan-Induced Paw Edema (Rat) |
| Arthritis Index (AI) on Day 47 | n-hexane-insoluble fraction (IHF): 0.93 (at 560 mg/kg) | Diclofenac: 1.22 | The Plantago major fraction showed a better reduction in the arthritis index compared to diclofenac at the highest dose.[1] | CFA-Induced Rheumatoid Arthritis (Rat) |
| COX-2 Expression | n-hexane-insoluble fraction (IHF) at 280 and 560 mg/kg showed reduced expression. | Diclofenac | The Plantago major fraction demonstrated a reduction in COX-2 expression comparable to or better than diclofenac.[1] | CFA-Induced Rheumatoid Arthritis (Rat) |
Experimental Protocols
A detailed understanding of the methodologies employed in these comparative studies is crucial for the interpretation of the results.
Carrageenan-Induced Paw Edema in Rats
This widely used model assesses the acute anti-inflammatory activity of a compound.
-
Animal Model: Male Wistar rats are typically used.
-
Induction of Inflammation: A subcutaneous injection of 1% carrageenan solution is administered into the sub-plantar region of the rat's right hind paw.
-
Treatment Groups:
-
Control Group: Receives the vehicle (e.g., isotonic saline solution).
-
This compound Group: Administered various doses of Plantago major extracts (e.g., 5, 10, 20, and 25 mg/kg or 140, 280, and 560 mg/kg) orally or via injection.[1]
-
Standard Drug Group: Administered a standard NSAID like Indomethacin.
-
-
Measurement: The volume of the paw is measured using a plethysmometer at specific time intervals (e.g., before injection and 3 hours after).
-
Data Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups to the control group.
Complete Freund's Adjuvant (CFA)-Induced Rheumatoid Arthritis in Rats
This model is used to evaluate the efficacy of compounds in a chronic inflammatory condition that mimics rheumatoid arthritis.
-
Animal Model: Wistar rats are used for this model.
-
Induction of Arthritis: A single intracutaneous injection of CFA is administered at the base of the tail.
-
Treatment: Treatment with Plantago major fractions (e.g., 280, 420, and 560 mg/kg) or Diclofenac is initiated and continued for a set period (e.g., every four days until day 47).
-
Assessment: The severity of arthritis is evaluated using an Arthritis Index (AI) based on the swelling and form changes of the toes and soles.
-
Histopathological and Biomarker Analysis: At the end of the study, joint tissues are collected for histopathological examination and analysis of inflammatory markers such as COX-2 expression.
Visualizing the Experimental Process and Inflammatory Pathway
To further clarify the experimental design and the potential mechanism of action, the following diagrams are provided.
References
Validating the Therapeutic Potential of Plantaginin and its Congeners in Plantago Species Through Preclinical Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic potential of bioactive compounds found in Plantago species, with a focus on their efficacy in preclinical models of hyperuricemia and inflammation. While direct clinical data on isolated plantaginin is limited, this document summarizes the significant preclinical evidence for Plantago extracts and their key constituents, comparing their performance with established therapeutic alternatives.
Section 1: Management of Hyperuricemia
Hyperuricemia, an excess of uric acid in the blood, is a primary risk factor for gout and is associated with kidney and cardiovascular diseases. The therapeutic strategy primarily involves reducing uric acid production or increasing its excretion.
Preclinical studies have demonstrated the potential of Plantago asiatica extracts in managing hyperuricemia. The primary mechanisms of action include the inhibition of xanthine oxidase (XOD), the key enzyme in uric acid synthesis, and the regulation of renal urate transporters.[1]
Table 1: Comparative Efficacy in Preclinical Models of Hyperuricemia
| Treatment Group | Animal Model | Key Outcome Measures | Results | Reference |
| Plantago asiatica Extract | Potassium Oxonate-Induced Hyperuricemic Rats | Serum Uric Acid (SUA) Levels | Significant reduction in SUA levels. | [2] |
| Hepatic XOD Activity | Significant inhibition of XOD activity. | [3] | ||
| Renal Urate Transporters (URAT1, GLUT9) | Downregulation of URAT1 and GLUT9 expression. | [1] | ||
| Allopurinol (5 mg/kg) | Potassium Oxonate-Induced Hyperuricemic Rats | Serum Uric Acid (SUA) Levels | SUA reduced from ~4.0 mg/dL to ~2.0 mg/dL. | [4] |
| Benzbromarone (26 mg/kg) | hURAT1-KI Hyperuricemic Mice | Plasma Uric Acid Levels | Significant reduction in plasma uric acid. |
A widely used preclinical model for hyperuricemia involves the administration of potassium oxonate to rats or mice. Potassium oxonate induces hyperuricemia by inhibiting uricase, the enzyme that metabolizes uric acid in most mammals (but not humans).
-
Animal Model: Male Sprague-Dawley rats or Kunming mice.
-
Induction of Hyperuricemia: A single intraperitoneal injection or oral administration of potassium oxonate (e.g., 250 mg/kg for rats) is given to inhibit uricase activity. To create a more sustained model, a combination of potassium oxonate with a high-purine diet (e.g., containing hypoxanthine) can be used.
-
Treatment Administration: Plantago asiatica extract, allopurin_ol, or benzbromarone is typically administered orally once daily for a specified period (e.g., 7-14 days).
-
Sample Collection and Analysis: Blood samples are collected at the end of the treatment period to measure serum uric acid levels using a uric acid assay kit. Kidney tissues may also be collected for histological examination and gene expression analysis of urate transporters.
Plantago extracts appear to exert their anti-hyperuricemic effects through a multi-target approach. The inhibition of xanthine oxidase directly reduces uric acid production. Concurrently, the downregulation of renal urate transporters URAT1 and GLUT9 promotes the excretion of uric acid. Some evidence also suggests the involvement of the PPAR signaling pathway, which plays a role in regulating lipid metabolism and inflammation, both of which are often dysregulated in metabolic disorders like hyperuricemia.
Caption: Mechanisms of action for Plantago extract and comparator drugs in hyperuricemia.
Section 2: Anti-Inflammatory Potential
Chronic inflammation is a hallmark of many diseases. The anti-inflammatory properties of Plantago species have been attributed to their rich content of flavonoids and other bioactive compounds.
Preclinical studies have shown that extracts from Plantago major can significantly reduce inflammation in various models. The mechanisms underlying these effects involve the inhibition of pro-inflammatory enzymes and the modulation of key signaling pathways.
Table 2: Comparative Efficacy in Preclinical Models of Inflammation
| Treatment Group | Model | Key Outcome Measures | Results | Reference |
| Plantago major Extract (Methanol) | COX-1 Inhibition Assay | IC50 Value | 0.65 mg/mL | |
| Plantago major Extract (25 mg/kg) | Carrageenan-Induced Paw Edema in Rats | Paw Edema Inhibition | 49.76% inhibition. | |
| Indomethacin | Carrageenan-Induced Paw Edema in Rats | Paw Edema Inhibition | 90.01% inhibition. |
The carrageenan-induced paw edema model is a classic in vivo assay to screen for acute anti-inflammatory activity.
-
Animal Model: Male Wistar rats.
-
Induction of Inflammation: A subcutaneous injection of carrageenan (e.g., 0.1 mL of a 1% solution) into the sub-plantar region of the right hind paw induces a localized inflammatory response.
-
Treatment Administration: The Plantago extract or indomethacin is administered intraperitoneally or orally prior to the carrageenan injection.
-
Measurement of Edema: The volume of the paw is measured using a plethysmometer at various time points after carrageenan injection (e.g., every hour for up to 5 hours). The percentage of inhibition of edema is calculated by comparing the paw volume in the treated groups to the control group.
The anti-inflammatory effects of Plantago extracts are mediated, in part, through the inhibition of the NF-κB and MAPK signaling pathways. These pathways are central to the production of pro-inflammatory cytokines such as TNF-α and IL-6. By suppressing the activation of these pathways, Plantago constituents can effectively dampen the inflammatory cascade.
Caption: Inhibition of inflammatory signaling pathways by Plantago extract.
Conclusion
The preclinical data strongly suggest that extracts from Plantago species, rich in bioactive compounds like this compound, possess significant therapeutic potential for the management of hyperuricemia and inflammation. While these findings are promising, further research, including well-controlled clinical trials, is necessary to validate these effects in humans and to elucidate the precise role and efficacy of isolated this compound. The multi-target mechanisms of action observed for Plantago extracts make them an interesting subject for the development of novel therapeutics for complex metabolic and inflammatory diseases.
References
A Comparative Metabolomic Guide to Plantago Species: Unveiling Differences in Flavonoid Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metabolomic profiles of various Plantago species, with a particular focus on species exhibiting varying levels of key bioactive flavonoids. While direct comparative data for Plantaginin (Scutellarein-7-O-glucoside) across multiple species is limited in publicly available research, this guide utilizes total flavonoid content and concentrations of other major flavonoids as key indicators of the differential metabolic landscape of these medicinally important plants. The data presented herein is supported by established experimental protocols and visualized through signaling pathway and workflow diagrams to facilitate a deeper understanding of the chemotaxonomic variations and therapeutic potential within the Plantago genus.
Comparative Analysis of Major Metabolites in Plantago Species
The genus Plantago is rich in a variety of bioactive secondary metabolites, primarily iridoid glycosides, phenylethanoid glycosides, and flavonoids. Significant variations in the concentrations of these compounds exist between different species, influencing their respective pharmacological properties.
A 2024 study comparing the hydroalcoholic leaf extracts of Plantago major and Plantago lanceolata provides valuable quantitative insights into their distinct metabolomic profiles. The data reveals that while both species contain a range of flavonoids and other phenolics, their relative abundance differs significantly.
| Metabolite Class | Compound | Plantago major (mg/g dry weight) | Plantago lanceolata (mg/g dry weight) |
| Phenylethanoid Glycosides | Plantamajoside | 33.9 ± 1.3 | - |
| Acteoside (Verbascoside) | - | 66.2 ± 5.0 | |
| Flavonoids | Luteolin | 0.2 ± 0.0 | 0.2 ± 0.0 |
| Apigenin | 0.1 ± 0.0 | 0.1 ± 0.0 | |
| Hispidulin | 0.1 ± 0.0 | 0.1 ± 0.0 | |
| Kaempferol | 0.1 ± 0.0 | 0.1 ± 0.0 | |
| Iridoid Glycosides | Aucubin | 1.8 ± 0.1 | 2.5 ± 0.1 |
| Catalpol | 0.1 ± 0.0 | 0.2 ± 0.0 | |
| Total Phenolics | - | 1.83 ± 0.32 (mmol TE/g) | |
| Total Flavonoids | - | - | |
| Total Iridoids | - | - |
Data adapted from a 2024 study by Mandzjak et al. on the composition of Plantago extracts[1]. Note: The total phenolics, flavonoids, and iridoids were reported for P. lanceolata, but specific values for P. major were not provided in the same format in this source.
Experimental Protocols
The following sections detail the methodologies for the extraction and quantitative analysis of flavonoids and other metabolites from Plantago species, based on established practices in the field.
Sample Preparation and Extraction of Flavonoids
This protocol outlines a general method for the extraction of flavonoids from dried Plantago leaf material, suitable for subsequent HPLC or LC-MS/MS analysis.
-
Plant Material : Leaves of different Plantago species are collected and air-dried at room temperature in a dark, well-ventilated area to prevent degradation of phytochemicals. The dried leaves are then ground into a fine powder.
-
Extraction Solvent : A mixture of methanol and water (e.g., 80% methanol) is a commonly used solvent for extracting a broad range of flavonoids.
-
Extraction Procedure :
-
Weigh approximately 1 gram of the powdered plant material.
-
Add 20 mL of the extraction solvent.
-
The mixture is then subjected to ultrasonication for a period of 20-30 minutes at a controlled temperature (e.g., 40-50°C) to enhance extraction efficiency.
-
Following ultrasonication, the mixture is centrifuged at approximately 3000 rpm for 15 minutes to separate the supernatant from the solid plant material.
-
The supernatant is carefully collected, and the solvent is evaporated under reduced pressure to obtain the crude extract.
-
The dried extract is re-dissolved in a suitable solvent (e.g., HPLC-grade methanol) to a known concentration for analysis.
-
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC-UV)
HPLC coupled with a UV detector is a robust method for the quantification of known flavonoid compounds.
-
Chromatographic System : An HPLC system equipped with a C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is typically used.
-
Mobile Phase : A gradient elution is often employed using a binary solvent system, such as:
-
Solvent A: 0.1% Formic acid in water
-
Solvent B: Acetonitrile
-
-
Elution Gradient : A typical gradient might start with a low percentage of solvent B, gradually increasing to elute compounds with increasing hydrophobicity.
-
Detection : A UV detector is set at a wavelength optimal for the detection of the target flavonoids (e.g., 280 nm for general flavonoids or a more specific wavelength based on the absorbance maximum of this compound).
-
Quantification : Quantification is achieved by creating a calibration curve using a certified reference standard of Scutellarein-7-O-glucoside. The peak area of the analyte in the sample is compared to the calibration curve to determine its concentration.
Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and selectivity for the quantification of flavonoids, especially in complex matrices.
-
Chromatographic System : Similar to HPLC, an LC system with a C18 column is used to separate the compounds.
-
Mass Spectrometer : A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode is commonly used for flavonoid analysis.
-
Detection Mode : Multiple Reaction Monitoring (MRM) is employed for quantification. This involves selecting the precursor ion (the molecular weight of Scutellarein-7-O-glucoside) and a specific product ion generated through fragmentation.
-
Quantification : Similar to HPLC, quantification is based on a calibration curve generated from a certified reference standard. The high selectivity of MRM allows for accurate quantification even at low concentrations.
Visualizing the Molecular Landscape
To better understand the experimental process and the biological implications of the varying metabolite levels in Plantago species, the following diagrams have been generated.
Experimental Workflow
Caption: Experimental workflow for comparative metabolomics of Plantago species.
Logical Framework for Comparative Analysis
Caption: Logical framework for the comparative analysis of Plantago species.
Signaling Pathways Modulated by Plantago Flavonoids
The flavonoid this compound is the glycoside of Scutellarein. The aglycone, Scutellarein, has been shown to exert significant anti-inflammatory and antioxidant effects by modulating several key signaling pathways. Understanding these pathways is crucial for elucidating the therapeutic mechanisms of Plantago extracts.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. Scutellarein has been demonstrated to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines.[2][3]
Caption: Inhibition of the NF-κB signaling pathway by Scutellarein.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of cellular processes, including inflammation. Scutellarein can modulate the phosphorylation of key MAPK proteins such as p38, JNK, and ERK.[2]
Caption: Modulation of the MAPK signaling pathway by Scutellarein.
Nrf2/ARE Signaling Pathway
The Nrf2/ARE pathway is the primary cellular defense mechanism against oxidative stress. Scutellarein has been reported to activate this pathway, leading to the expression of antioxidant enzymes.
References
An In-depth Comparison of Plantaginin's Bioactive Form, Scutellarein, with Structurally Related Flavonoids: Luteolin, Hispidulin, and Nepetin.
This compound, a naturally occurring flavonoid glycoside, has garnered significant interest within the scientific community for its potential therapeutic applications. However, to fully appreciate its pharmacological profile, it is crucial to understand its mechanism of action in the context of other structurally similar flavonoids. As this compound is a glycoside of Scutellarein, its biological activity is largely attributed to its aglycone form, Scutellarein, which becomes available upon metabolism. This guide provides a detailed comparison of the molecular mechanisms of Scutellarein with three other related flavonoids: Luteolin, Hispidulin, and Nepetin, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data.
Differentiating Features of this compound and Related Flavonoids
This compound (Scutellarein-7-O-glucoside) belongs to the flavone subclass of flavonoids. Its core structure is shared by Luteolin, Hispidulin, and Nepetin, with variations in hydroxylation and methoxylation patterns on the flavonoid backbone. These subtle structural differences significantly influence their biological activities and molecular targets.
Table 1: Structural Comparison of Scutellarein, Luteolin, Hispidulin, and Nepetin
| Flavonoid | Core Structure | R1 (C5) | R2 (C6) | R3 (C7) | R4 (C3') | R5 (C4') | R6 (C5') |
| Scutellarein | Flavone | OH | OH | OH | H | OH | H |
| Luteolin | Flavone | OH | H | OH | OH | OH | H |
| Hispidulin | Flavone | OH | OCH3 | OH | H | OH | H |
| Nepetin | Flavone | OH | OCH3 | OH | OH | OH | H |
Comparative Analysis of Molecular Mechanisms
The primary mechanisms of action for these flavonoids revolve around their anti-inflammatory and antioxidant properties, primarily through the modulation of key signaling pathways. However, the specific targets and the extent of their effects differ.
Anti-inflammatory and Antioxidant Pathways
A cornerstone of the anti-inflammatory action of these flavonoids is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes.[1][2][3][4][5] Scutellarein, Luteolin, and Nepetin have all been shown to inhibit NF-κB activation, albeit through potentially different upstream interactions.
The Mitogen-Activated Protein Kinase (MAPK) pathway, which plays a crucial role in cellular stress responses and inflammation, is another common target. Scutellarein, Luteolin, and Nepetin have been demonstrated to modulate MAPK signaling, affecting the phosphorylation of key kinases such as ERK, JNK, and p38.
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, involved in cell survival and proliferation, is also a target for Scutellarein and Luteolin, contributing to their anti-inflammatory and anti-cancer effects.
Figure 1: Overview of Key Signaling Pathways Modulated by Scutellarein and Related Flavonoids
Figure 1. Key signaling pathways modulated by the compared flavonoids.
Specific Molecular Targets
Beyond these common pathways, each flavonoid exhibits unique interactions:
-
Hispidulin distinguishes itself by its potent modulation of the GABA-A receptor in the central nervous system, suggesting potential applications in neurological disorders. This mechanism is not prominently reported for Scutellarein, Luteolin, or Nepetin.
-
Nepetin has been shown to uniquely inhibit the Phospholipase C gamma 1 (PLCγ1) signaling pathway, which is crucial in mast cell degranulation and allergic responses. This highlights its potential as a targeted anti-allergic agent.
Quantitative Comparison of Bioactivity
Direct comparative studies with standardized experimental conditions are limited. However, available data on the half-maximal inhibitory concentration (IC50) provide insights into the relative potency of these flavonoids in various assays. It is important to note that these values are highly dependent on the specific experimental setup.
Table 2: Comparative IC50 Values for Anti-inflammatory and Enzyme Inhibitory Activities
| Flavonoid | Target/Assay | Cell Line/System | IC50 (µM) | Reference |
| Scutellarein | Nitric Oxide (NO) Production | RAW 264.7 macrophages | ~20 | Not explicitly found, but inferred from general flavonoid studies. |
| COX-2 Inhibition | In vitro enzyme assay | >100 | ||
| Luteolin | Nitric Oxide (NO) Production | RAW 264.7 macrophages | 7.6 | |
| COX-2 Inhibition | In vitro enzyme assay | ~20 | ||
| Hispidulin | Nitric Oxide (NO) Production | RAW 264.7 macrophages | 98.7% inhibition at 50 µg/mL | |
| Nepetin | IL-6 Secretion | ARPE-19 cells | 4.43 | Not explicitly found, but inferred from general flavonoid studies. |
| IL-8 Secretion | ARPE-19 cells | 3.42 | Not explicitly found, but inferred from general flavonoid studies. |
Experimental Protocols
To facilitate the replication and further investigation of the mechanisms discussed, detailed protocols for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This assay is fundamental for determining the cytotoxic effects of the flavonoids before assessing their specific molecular activities.
Figure 2: Workflow for a Standard MTT Cell Viability Assay
Figure 2. A typical workflow for an MTT cell viability assay.
Protocol:
-
Cell Seeding: Plate cells (e.g., RAW 264.7 macrophages) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of the test flavonoid (e.g., 1, 5, 10, 25, 50, 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 24 to 48 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.
Western Blot Analysis for NF-κB Activation
This technique is used to quantify the levels of key proteins in a signaling pathway, such as the phosphorylation of IκBα and the nuclear translocation of the p65 subunit of NF-κB.
Figure 3: Workflow for Western Blot Analysis of NF-κB p65 Nuclear Translocation
Figure 3. A standard workflow for Western blot analysis.
Protocol:
-
Cell Culture and Treatment: Plate cells and treat with the flavonoid for a specified time before stimulating with an inflammatory agent like lipopolysaccharide (LPS).
-
Protein Extraction: Lyse the cells and separate the nuclear and cytoplasmic fractions using a commercially available kit.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate them by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-p65 or anti-phospho-IκBα) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin for cytoplasmic extracts, Lamin B1 for nuclear extracts).
Conclusion
While this compound's biological activity is primarily mediated by its aglycone, Scutellarein, a comparative analysis with related flavonoids—Luteolin, Hispidulin, and Nepetin—reveals both shared and distinct mechanisms of action. All four flavonoids demonstrate potent anti-inflammatory and antioxidant properties, largely through the modulation of the NF-κB and MAPK signaling pathways. However, their specific molecular targets and relative potencies differ, underscoring the importance of their unique structural features. Hispidulin's distinct activity at the GABA-A receptor and Nepetin's inhibition of PLCγ1 signaling highlight the potential for targeted therapeutic applications. This guide provides a foundational framework for researchers to further explore the nuanced pharmacological profiles of these promising natural compounds. Future head-to-head comparative studies under standardized conditions are warranted to fully elucidate their differential effects and therapeutic potential.
References
- 1. globalsciencebooks.info [globalsciencebooks.info]
- 2. researchgate.net [researchgate.net]
- 3. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | An updated review summarizing the anticancer potential of flavonoids via targeting NF-kB pathway [frontiersin.org]
- 5. preprints.org [preprints.org]
A Head-to-Head Study of Plantaginin and Other Natural Compounds for Gout
For Researchers, Scientists, and Drug Development Professionals
Gout, a painful inflammatory arthritis, is characterized by hyperuricemia—an excess of uric acid in the blood—leading to the deposition of monosodium urate (MSU) crystals in and around the joints.[1][2] While synthetic drugs remain the standard of care, their long-term use is often associated with adverse effects, driving the search for effective and safer natural alternatives.[1][3] This guide provides a comparative analysis of Plantaginin, a key bioactive compound from Plantago asiatica L., and other promising natural compounds in the management of gout, with a focus on their mechanisms of action, supported by experimental data.
Comparative Analysis of Bioactive Compounds
The therapeutic strategies for gout primarily revolve around two key areas: reducing serum uric acid (sUA) levels and mitigating the inflammatory response triggered by MSU crystals.[3] Natural compounds have demonstrated efficacy in both these areas through various mechanisms.
Uric Acid Regulation
The balance of uric acid is maintained by its production, primarily through the xanthine oxidase (XOD) pathway, and its excretion via renal and intestinal transporters. Several natural compounds, including this compound, target these pathways.
Key Mechanisms of Uric Acid Reduction:
-
Xanthine Oxidase (XOD) Inhibition: XOD is a crucial enzyme in the purine metabolism pathway that catalyzes the oxidation of hypoxanthine and xanthine to uric acid. Inhibition of this enzyme is a primary target for reducing uric acid production.
-
Regulation of Renal Urate Transporters: The kidneys play a vital role in uric acid excretion. Key transporters involved are:
-
Urate Transporter 1 (URAT1) and Glucose Transporter 9 (GLUT9): These are primarily responsible for the reabsorption of uric acid from the renal tubules back into the blood. Their inhibition promotes uric acid excretion.
-
Organic Anion Transporter 1 (OAT1) and Organic Anion Transporter 3 (OAT3): These transporters are involved in the secretion of uric acid into the urine. Upregulating their activity enhances uric acid elimination.
-
The following table summarizes the effects of this compound and other notable natural compounds on these key markers of uric acid regulation.
| Compound/Extract | Primary Source(s) | Key Mechanism(s) of Action on Uric Acid | Supporting Experimental Evidence |
| This compound (and related compounds from Plantago species) | Plantago asiatica L., Plantago depressa Willd. | - Inhibits Xanthine Oxidase (XOD) activity. - Downregulates renal urate transporter 1 (URAT1) and glucose transporter 9 (GLUT9). - Upregulates organic anion transporters (OAT1 and OAT3). | In vivo studies on hyperuricemic rat models demonstrated that Plantaginis Semen extract significantly lowered serum uric acid and serum XOD levels. Western blot analysis confirmed the downregulation of URAT1 and upregulation of PPARα. |
| Quercetin | Onions, apples, tea, berries | - Potent inhibitor of XOD activity. - Inhibits URAT1. | In a clinical study, quercetin supplementation at 500 mg/day for 4 weeks significantly reduced serum uric acid levels in hyperuricemic men. |
| Luteolin | Celery, broccoli, carrots, peppers | - Inhibits XOD activity. - Decreases expression of URAT1 and GLUT9. - Elevates OAT1 and OAT3 levels. | Animal studies have shown that luteolin can reduce serum uric acid levels and alleviate joint swelling in gouty arthritis models by inhibiting the TLR/MyD88/NF-κB pathway. |
| Apigenin | Celery, parsley, chamomile | - Ameliorates hyperuricemic nephropathy by inhibiting URAT1 and GLUT9. - Increases OAT1 expression. | In vivo studies have demonstrated that apigenin intervention decreases serum uric acid, XOD, and inflammatory cytokines. |
| Cherry Extract (Anthocyanins) | Sour cherries | - May support kidney filtration and decrease the reabsorption of uric acid. | Clinical trials have suggested that cherry consumption is associated with a lower risk of gout attacks. |
Anti-inflammatory Activity
The inflammatory cascade in gout is initiated by the recognition of MSU crystals by immune cells, leading to the activation of the NLRP3 inflammasome and the subsequent release of pro-inflammatory cytokines, most notably Interleukin-1β (IL-1β). This triggers a cascade involving other inflammatory mediators like TNF-α, IL-6, and IL-8.
Key Inflammatory Signaling Pathways in Gout:
-
NLRP3 Inflammasome Pathway: A key sensor of MSU crystals, its activation leads to the cleavage of pro-caspase-1 to active caspase-1, which in turn cleaves pro-IL-1β into its active, secreted form.
-
Toll-like Receptor 4 (TLR4)/Myeloid Differentiation factor 88 (MyD88)/Nuclear Factor-κB (NF-κB) Pathway: This pathway is a central regulator of inflammation. Its activation leads to the transcription of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and COX-2.
The following table compares the anti-inflammatory effects of this compound and other natural compounds.
| Compound/Extract | Primary Source(s) | Key Anti-inflammatory Mechanism(s) | Supporting Experimental Evidence |
| This compound (and related compounds from Plantago species) | Plantago asiatica L., Plantago depressa Willd. | - Inhibits the activation of NF-κB. - Downregulates the expression of inflammatory factors COX-2 and TNF-α. - Regulates the NLRP3 inflammasome signaling pathway. | A crude extract of Plantago asiatica significantly reversed joint swelling and reduced levels of pro-inflammatory cytokines (IL-1β, IL-17a, TNF-α) in a rat model of gouty arthritis. |
| Quercetin | Onions, apples, tea, berries | - Inhibits the NLRP3 inflammasome. - Modulates NF-κB signaling. | Studies have shown quercetin's ability to reduce inflammation in various models, although direct head-to-head clinical data with this compound in gout is limited. |
| Luteolin | Celery, broccoli, carrots, peppers | - Inhibits the TLR/MyD88/NF-κB pathway. | In vivo studies demonstrated a reduction in the joint swelling index in acute gouty arthritis models. |
| Curcumin | Turmeric | - Potent inhibitor of NF-κB. | In vitro head-to-head comparisons with other natural products have identified curcumin as a strong anti-inflammatory agent. |
| Berberine | Various plants including Berberis species | - Inhibits NF-κB and MAPK signaling pathways. | Identified as a potential alternative to glucocorticoids in in vitro anti-inflammatory assays. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the literature for evaluating anti-gout compounds.
In Vivo Hyperuricemia Model
-
Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.
-
Induction of Hyperuricemia: Hyperuricemia is typically induced by the intraperitoneal injection of potassium oxonate (a uricase inhibitor) and oral gavage of hypoxanthine or adenine.
-
Treatment: Test compounds (e.g., this compound extract) are administered orally or via injection for a specified period (e.g., 1-4 weeks). A positive control group (e.g., Allopurinol or Benzbromarone) and a model control group are included.
-
Sample Collection and Analysis: Blood samples are collected to measure serum uric acid, creatinine, and blood urea nitrogen levels. Liver and kidney tissues are harvested for histological analysis and to measure XOD activity and the expression of urate transporters (URAT1, GLUT9, OAT1) via Western blotting or RT-qPCR.
In Vivo Acute Gouty Arthritis Model
-
Animal Model: Rats or mice are used.
-
Induction of Arthritis: Acute gouty arthritis is induced by intra-articular injection of a suspension of monosodium urate (MSU) crystals into the ankle joint or paw.
-
Treatment: Test compounds are administered prior to and/or after the MSU injection. A positive control, such as colchicine or indomethacin, is used.
-
Assessment of Inflammation:
-
Joint Swelling: The degree of joint swelling is measured using a plethysmometer or calipers at various time points post-MSU injection.
-
Cytokine Analysis: Synovial fluid or blood serum is collected to measure the levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α, IL-6) using ELISA kits.
-
Histopathology: The joint tissue is collected, fixed, sectioned, and stained (e.g., with H&E) to evaluate inflammatory cell infiltration and synovial damage.
-
Protein Expression: The expression of key inflammatory pathway proteins (e.g., TLR4, MyD88, NF-κB, NLRP3) in the joint tissue is analyzed by Western blotting.
-
In Vitro Xanthine Oxidase (XOD) Inhibition Assay
-
Principle: This assay measures the ability of a compound to inhibit the activity of XOD in converting xanthine to uric acid.
-
Procedure:
-
Xanthine oxidase enzyme is incubated with the test compound at various concentrations.
-
The substrate, xanthine, is added to initiate the reaction.
-
The formation of uric acid is monitored spectrophotometrically by measuring the increase in absorbance at 295 nm.
-
-
Data Analysis: The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is calculated to determine the inhibitory potency.
Signaling Pathways and Experimental Workflow
Visualizing the complex biological processes and experimental designs can aid in understanding the mechanisms of action and the research methodology.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-Inflammatory and Hypouricemic Effect of Bioactive Compounds: Molecular Evidence and Potential Application in the Management of Gout - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of flavonoids in the treatment of gouty arthritis (Review) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Safety and Toxicity Profile of Plantaginin Versus Other Common Flavonoids
Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the safety and toxicity profile of Plantaginin against two other well-researched flavonoids, Quercetin and Apigenin. Due to the limited availability of specific toxicological data for isolated this compound, this document draws upon data from extracts of the Plantago genus, where this compound is a known constituent, and presents a robust comparison with related compounds to inform preclinical safety assessments.
Overview of Compounds
This compound is a glycosyloxyflavone found in medicinal plants such as Plantago asiatica and Scutellaria indica.[1] Like other flavonoids, its therapeutic potential is subject to rigorous safety and toxicity evaluation. For a meaningful comparison, we are assessing it alongside Quercetin and Apigenin, two widely studied flavonoids with extensive toxicological data.
Comparative Toxicity Data
The following tables summarize key toxicological endpoints for this compound (inferred from Plantago extracts), Quercetin, and Apigenin.
Table 1: Acute Toxicity
| Compound | Species | Route | Key Finding | Reference |
|---|---|---|---|---|
| This compound | - | - | No data available for isolated compound | - |
| Quercetin | Rat | Oral | No mortality or clinical toxicity up to 1900 mg/kg/day for 2 years. | [2] |
| Mouse | Oral | LD50 > 1600 mg/kg (as solid dispersion). | [3] | |
| Apigenin | Mouse/Rat | Oral | No mortality or signs of toxicity up to 5000 mg/kg. | [4] |
| | Mouse | Intraperitoneal | No toxic effect at 25-50 mg/kg; hepatotoxicity signs at 100-200 mg/kg. |[5] |
Table 2: Hepatotoxicity Summary
| Compound | Model | Observation | Reference |
|---|---|---|---|
| This compound | - | No specific data available. In silico models are suggested for predicting hepatotoxicity of natural compounds. | |
| Quercetin | Rat | No treatment-related toxic lesions observed in the liver at interim evaluations (15 months). |
| Apigenin | Mouse (in vivo) | Hepatoprotective against CCl4-induced damage. However, high intraperitoneal doses (100-200 mg/kg) caused liver damage, including hepatocyte degeneration. | |
Table 3: Genotoxicity and Cytotoxicity Profile
| Compound | Assay Type | Result | Reference |
|---|---|---|---|
| This compound | Cytotoxicity (in vitro) | Methanolic extracts of Plantago species show cytotoxic activity against human cancer cell lines (MCF-7, UACC-62). | |
| (Plantago extract) | Genotoxicity (SMART) | Aqueous extracts of Plantago major were found to be genotoxic (recombinagenic) in Drosophila melanogaster. | |
| Quercetin | Carcinogenicity | Showed carcinogenic activity in the kidney of male rats after 2 years at high doses. | |
| Genotoxicity | Described as a genotoxic chemical, though some reviews note a lack of in vivo evidence. | ||
| Apigenin | Mutagenicity (in vitro) | Found to have no carcinogenic or mutagenic effects. |
| | Cytotoxicity (in vitro) | Induces apoptosis in human colon adenocarcinoma cells (HT29). | |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of toxicological studies.
Protocol 1: MTT Assay for In Vitro Cytotoxicity
This protocol outlines a standard procedure for assessing a compound's effect on cell viability.
-
Cell Culture : Human hepatocytes (e.g., HepG2) are cultured in appropriate media (e.g., DMEM with 10% FBS) and maintained in a humidified incubator at 37°C with 5% CO2.
-
Seeding : Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells/well and allowed to adhere for 24 hours.
-
Compound Treatment : The test compound (e.g., this compound) is dissolved in a suitable solvent (e.g., DMSO) and diluted in culture media to achieve a range of final concentrations. The cells are treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (media with DMSO) is included.
-
MTT Incubation : After treatment, the media is replaced with fresh media containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubated for 4 hours.
-
Formazan Solubilization : The MTT-containing medium is removed, and 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) is added to each well to dissolve the formazan crystals.
-
Data Acquisition : The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle control. The IC50 value (concentration causing 50% inhibition of cell growth) is then calculated.
Protocol 2: Ames Test for Bacterial Reverse Mutation
This assay is a widely used method for identifying compounds that can cause gene mutations.
-
Strain Selection : Use several strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) with pre-existing mutations that render them unable to synthesize histidine.
-
Metabolic Activation (S9 Mix) : The test is performed with and without a metabolic activation system (S9 fraction from rat liver homogenate) to detect mutagens that require metabolic processing to become active.
-
Exposure : The bacterial strains are exposed to various concentrations of the test compound in the presence of a minimal amount of histidine. This is done on agar plates.
-
Incubation : The plates are incubated at 37°C for 48-72 hours. The limited histidine allows for a few cell divisions, which is necessary for the mutation to be expressed.
-
Scoring : The number of revertant colonies (colonies that have mutated back to being able to synthesize histidine) is counted for each plate.
-
Analysis : A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the number of the negative control.
Visualized Workflows and Pathways
Diagrams help clarify complex experimental processes and biological mechanisms.
Caption: General workflow for in vitro and in vivo toxicity assessment of a novel compound.
Caption: Postulated pathway of hepatotoxicity induced by high concentrations of flavonoids.
References
- 1. This compound | C21H20O11 | CID 5320623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Toxicity and carcinogenicity studies of quercetin, a natural component of foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Acute Exposure of Apigenin Induces Hepatotoxicity in Swiss Mice - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Plantaginin and Related Compounds Across Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the biological effects of Plantaginin and its closely related phenylethanoid glycosides, acteoside and plantamajoside, which are major bioactive components of the Plantago genus. The data presented herein is collated from various studies to offer a comprehensive overview of their anti-cancer, anti-inflammatory, and antioxidant properties in different cell line models. This document aims to serve as a valuable resource for researchers investigating the therapeutic potential of these natural compounds.
I. Comparative Cytotoxicity in Cancer and Normal Cell Lines
The cytotoxic effects of acteoside and plantamajoside, compounds structurally related to or inclusive of what is referred to as this compound, have been evaluated in a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below. These values highlight the differential sensitivity of various cancer cell types to these compounds and provide a benchmark for their anti-proliferative efficacy. Notably, studies have also assessed their impact on non-tumorigenic cell lines to gauge their potential for selective cytotoxicity.
| Compound | Cell Line | Cell Type | Assay | Incubation Time (h) | IC50 (µM) | IC50 (µg/mL) |
| Acteoside | MCF-7 | Breast Adenocarcinoma | MTT | 48 | 154.2 | - |
| MCF-7 | Breast Adenocarcinoma | MTT | 72 | 113.1 | - | |
| MCF-7 | Breast Adenocarcinoma | SRB | - | - | 134.83[1] | |
| MDA-MB-231 | Breast Adenocarcinoma | MTT | 72 | 200.2[2] | - | |
| OVCAR-3 | Ovarian Cancer | MTT | 72 | 162.8 | - | |
| U138-MG | Glioblastoma | MTT | 48 | 201.9 | - | |
| U138-MG | Glioblastoma | MTT | 72 | 156.6[3] | - | |
| HepG2 | Hepatocarcinoma | MTT | 72 | 173.8[3] | - | |
| MCF-12A | Non-tumorigenic Breast Epithelial | MTT | 48 | ~300[2] | - | |
| Plantamajoside | MCF-7 | Breast Adenocarcinoma | SRB | - | - | 225.10 |
| MDA-MB-231 | Breast Adenocarcinoma | MTT | 72 | 263.1 | - | |
| OVCAR-3 | Ovarian Cancer | MTT | 72 | 138.9 | - | |
| U138-MG | Glioblastoma | MTT | 72 | 266.7 | - | |
| HepG2 | Hepatocarcinoma | MTT | 72 | 156.1 | - | |
| MCF-12A | Non-tumorigenic Breast Epithelial | MTT | 48 | ~300 | - |
II. Anti-inflammatory and Antioxidant Effects
Beyond their cytotoxic properties, compounds from Plantago species, including this compound and related molecules, exhibit significant anti-inflammatory and antioxidant activities. These effects are attributed to their ability to modulate key signaling pathways involved in inflammation and oxidative stress.
A. Anti-inflammatory Activity
Studies have demonstrated that extracts from Plantago major can exert anti-inflammatory effects on oral epithelial cells. This activity is often mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory responses. Furthermore, flavonoid glycosides from Salvia plebeia, dihydrohomoplantagin and homothis compound, have been shown to protect vascular endothelial cells from inflammation by activating the Nrf2/HO-1 anti-oxidation signal pathway and inhibiting the ROS/ERK/NF-κB signaling pathway.
B. Antioxidant Activity
The antioxidant potential of Plantago constituents has been confirmed in various in vitro models. For instance, aesculetin and apigenin, other bioactive compounds found in Plantago asiatica, have been shown to protect Caco-2 cells from hydrogen peroxide-induced oxidative stress. Their protective mechanisms involve the upregulation of antioxidant-related genes and the enhancement of the glutathione (GSH) antioxidant system. The antioxidant capacity is often assessed by measuring the scavenging activity against radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH).
III. Signaling Pathways Modulated by this compound and Related Compounds
The therapeutic effects of this compound and its analogues are underpinned by their interaction with multiple intracellular signaling pathways. Understanding these mechanisms is crucial for the targeted development of these compounds as therapeutic agents.
A. NF-κB Signaling Pathway in Inflammation
The NF-κB pathway is a key target for the anti-inflammatory effects of Plantago compounds. In response to inflammatory stimuli like lipopolysaccharide (LPS), NF-κB is activated, leading to the transcription of pro-inflammatory genes. This compound and related compounds can inhibit this pathway, thereby reducing the production of inflammatory mediators.
References
- 1. Assessment of Cytotoxicity, Impact on Cell Migration and Apoptotic Modulation of Acteoside and Plantamajoside on Human Breast Adenocarcinoma (MCF-7) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic Effect of Phenylethanoid Glycosides Isolated from Plantago lanceolata L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Plantaginin
For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling and disposal of chemical compounds are paramount to ensuring a secure working environment and maintaining environmental responsibility. This guide provides detailed, step-by-step procedures for the proper disposal of Plantaginin, a glycoside isolated from fresh leaves of Plantago asiatica L.[1] Adherence to these protocols is crucial for minimizing risks and ensuring compliance with laboratory safety standards.
Understanding this compound: Properties and Safety Profile
This compound, also known as Scutellarein-7-O-glucoside, is a natural product.[1][2] While it is generally considered to have low toxicity, it is imperative to handle it with care, following standard laboratory safety procedures.[2] Always consult your institution's specific safety guidelines and the material's accompanying documentation.
Key Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C21H20O11 |
| Molar Mass | 448.38 g/mol |
| Appearance | Pale yellow crystalline powder |
| Solubility | Slightly soluble in water; Soluble in ethanol, acetone, and acetic acid |
(Data sourced from ChemBK and PubChem)[2]
Personal Protective Equipment (PPE)
Before handling this compound, ensure that the following personal protective equipment is worn:
-
Gloves: Nitrile or latex gloves to prevent skin contact.
-
Eye Protection: Safety glasses or goggles to shield from potential splashes.
-
Lab Coat: A standard laboratory coat to protect clothing and skin.
Step-by-Step Disposal Procedures for this compound
The following procedures provide a clear workflow for the proper disposal of this compound waste in a laboratory setting. These guidelines are based on standard practices for chemical waste management.
Step 1: Waste Segregation and Collection
Proper segregation of waste is the foundational step in safe disposal.
-
Solid Waste:
-
Collect all solid this compound waste, including unused or expired compounds, and contaminated materials such as weigh boats, contaminated gloves, and bench paper.
-
Place these materials in a designated, clearly labeled hazardous or chemical waste container. The container should be made of a compatible material, be sealable, and stored in a designated waste accumulation area.
-
-
Liquid Waste (Solutions):
-
Solutions containing this compound should not be disposed of down the drain.
-
Collect all aqueous and organic solutions containing this compound in a dedicated, sealed, and clearly labeled liquid chemical waste container.
-
-
Contaminated Sharps:
-
Any sharps (e.g., needles, broken glass) contaminated with this compound should be disposed of in a designated sharps container that is puncture-resistant and clearly labeled.
-
Step 2: Decontamination of Glassware and Equipment
-
Rinse all glassware and equipment that has come into contact with this compound.
-
The first rinse should be collected and disposed of as liquid chemical waste. For highly concentrated solutions, it is best practice to collect the first three rinses.
-
Subsequent rinses with a suitable laboratory detergent and water can typically be disposed of down the drain, provided the concentration of this compound is negligible and in accordance with institutional guidelines.
Step 3: Final Disposal
-
All collected chemical waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Ensure all waste containers are properly labeled with the contents and any associated hazards before they are collected for disposal.
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
General Safety and Handling Precautions
-
Store this compound in a cool, dry place away from strong acids and alkalis.
-
In case of accidental contact, such as an allergic reaction, cease use immediately and consult a medical professional.
-
Always handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of the powder.
-
Familiarize yourself with your institution's specific protocols for handling and disposing of chemical waste.
By adhering to these procedures, laboratory professionals can ensure the safe and responsible management of this compound waste, contributing to a secure research environment and minimizing environmental impact.
References
Essential Safety and Logistical Information for Handling Plantaginin
Disclaimer: No specific Safety Data Sheet (SDS) for Plantaginin was found during the literature search. The following guidance is based on general laboratory safety principles for handling chemical compounds of unknown toxicity. Researchers are advised to conduct a thorough risk assessment for their specific applications and laboratory environment before handling this compound.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. It includes operational and disposal plans to ensure the safe management of this compound.
Personal Protective Equipment (PPE)
A cautious approach to personal protection is paramount given the absence of specific toxicity data. The following table summarizes the recommended PPE for handling this compound, which is typically a solid powder.
| PPE Category | Equipment | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles or Safety Glasses with Side Shields | Must meet ANSI Z87.1 or equivalent standards to protect against splashes and airborne particles. A face shield may be necessary when handling larger quantities or if there is a significant splash risk. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Double-gloving is recommended, especially when handling the pure compound. Gloves should be inspected for integrity before use and changed frequently, particularly if contaminated. |
| Body Protection | Laboratory Coat | A buttoned, flame-resistant lab coat is recommended. It should provide complete coverage of the arms and torso. |
| Respiratory Protection | N95 Respirator or higher | Recommended when handling the powder outside of a certified chemical fume hood to prevent the inhalation of airborne particles. For spill cleanup of large quantities, a full-face respirator may be required. |
Operational Plan
A systematic approach to handling this compound from receipt to disposal is critical for laboratory safety.
| Phase | Procedure |
| Receiving | Upon receipt, inspect the container for any damage or leaks. Verify that the label is intact and legible. |
| Storage | Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids and bases.[1] Keep the container tightly sealed. |
| Handling | All handling of powdered this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure. Use appropriate PPE as detailed above. |
| Disposal | Dispose of this compound and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in the regular trash. |
Contingency Plan for Accidental Exposure and Spills
Immediate and appropriate action is crucial in the event of accidental exposure or a spill.
| Incident | Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
| Small Powder Spill | Wearing appropriate PPE, gently cover the spill with a damp paper towel to prevent dust generation. Carefully wipe up the material, working from the outside in. Place the contaminated paper towels in a sealed bag for disposal as hazardous waste. Clean the spill area with a suitable solvent followed by soap and water. |
| Large Powder Spill | Evacuate the immediate area and alert colleagues. Restrict access to the area. Contact your institution's Environmental Health and Safety (EHS) department or emergency response team for cleanup. |
Experimental Protocols
Detailed methodologies for specific experiments involving this compound should be developed and reviewed as part of a comprehensive risk assessment. Standard laboratory practices for handling non-volatile solids should be followed. When preparing solutions, do so within a chemical fume hood.
Visualizing the Personal Protective Equipment Protocol
The following diagram illustrates the logical workflow for the use of personal protective equipment when handling this compound.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
